1,3-Bis(4-methoxyphenoxy)benzene
Description
Properties
IUPAC Name |
1,3-bis(4-methoxyphenoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-21-15-6-10-17(11-7-15)23-19-4-3-5-20(14-19)24-18-12-8-16(22-2)9-13-18/h3-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUFYVNCRQIHDCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CC(=CC=C2)OC3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50348025 | |
| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13118-91-7 | |
| Record name | 1,3-Bis(4-methoxyphenoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50348025 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
physical and chemical properties of 1,3-bis(4-methoxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-bis(4-methoxyphenoxy)benzene is an aromatic ether belonging to the class of diaryl ethers. This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities and physical properties exhibited by its derivatives. Diaryl ethers are prevalent in natural products and have been utilized in the development of various therapeutic agents, including anticancer, anti-inflammatory, and antimicrobial drugs. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, representative experimental protocols for its synthesis and characterization, and a discussion of the potential applications of the broader diaryl ether class in drug discovery.
Core Physical and Chemical Properties
The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, characterization, and application in various experimental settings.
| Property | Value | Source |
| CAS Number | 13118-91-7 | ChemicalBook |
| Molecular Formula | C₂₀H₁₈O₄ | SpectraBase[1] |
| Molecular Weight | 322.36 g/mol | SpectraBase[1] |
| Appearance | White to light yellow powder or crystal | ChemicalBook |
| Melting Point | 84 °C | ChemicalBook |
| Boiling Point (Predicted) | 443.6 ± 40.0 °C | ChemicalBook |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | ChemicalBook |
| Solubility | Slightly soluble in methanol | ChemicalBook |
Experimental Protocols
Due to the limited availability of specific experimental procedures for this compound in the public domain, the following protocols are representative methodologies for the synthesis and characterization of diaryl ethers. These can be adapted by researchers for the specific preparation and analysis of the target compound.
Synthesis: Ullmann Condensation
The Ullmann condensation is a classical and widely used method for the synthesis of diaryl ethers, involving a copper-catalyzed reaction between a phenol and an aryl halide.
Reaction Scheme:
Caption: General Ullmann condensation for diaryl ether synthesis.
Detailed Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve resorcinol (1 equivalent) and an excess of a 4-methoxyphenyl halide (e.g., 4-iodoanisole or 4-bromoanisole, 2.2 equivalents) in a high-boiling polar solvent such as N,N-dimethylformamide (DMF) or pyridine.
-
Addition of Base and Catalyst: Add a suitable base, such as anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), to the mixture. This is followed by the addition of a catalytic amount of a copper(I) salt, for instance, copper(I) iodide (CuI, 0.1 equivalents).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 120 to 160 °C and stirred vigorously for 12 to 24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and filtered to remove inorganic salts. The filtrate is then poured into water and extracted with an organic solvent like ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
Characterization Protocols
NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules.
¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.
-
Instrument Parameters: Acquire the spectrum on a 400 MHz or 500 MHz NMR spectrometer.
-
Expected Signals: The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons of the central benzene ring and the two 4-methoxyphenoxy groups, as well as a singlet for the methoxy protons.
¹³C NMR Spectroscopy:
-
Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of CDCl₃) is typically required.
-
Instrument Parameters: The spectrum is recorded on the same NMR spectrometer, operating at the corresponding carbon frequency (e.g., 100 or 125 MHz), with proton decoupling.
-
Expected Signals: The ¹³C NMR spectrum will display distinct signals for each unique carbon atom in the molecule, including the methoxy carbons and the various aromatic carbons.
FT-IR spectroscopy is used to identify the functional groups present in a molecule.
-
Sample Preparation: The spectrum can be obtained from a solid sample using the KBr pellet method or as a thin film from a solution evaporated on a salt plate.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
Expected Absorptions: Characteristic peaks for the C-O-C ether linkages (around 1250-1000 cm⁻¹), aromatic C=C stretching vibrations (around 1600-1450 cm⁻¹), and aromatic C-H stretching (above 3000 cm⁻¹) are anticipated.
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
-
Ionization Method: Electron ionization (EI) or electrospray ionization (ESI) can be used.
-
Analysis: The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. The fragmentation pattern can provide further structural information.
Caption: A logical workflow for the synthesis and characterization of this compound.
Relevance in Drug Development
While there is no specific information available in the public domain regarding the biological activity or drug development applications of this compound, the diaryl ether scaffold is a well-established privileged structure in medicinal chemistry.
The Diaryl Ether Scaffold in Medicinal Chemistry
The diaryl ether linkage provides a unique combination of structural rigidity and conformational flexibility, which is advantageous for binding to biological targets. This structural motif is present in a wide array of natural products and synthetic compounds with diverse pharmacological activities.
Established Biological Activities of Diaryl Ether Derivatives:
-
Anticancer Activity: Many diaryl ether-containing compounds have demonstrated potent anticancer properties by targeting various signaling pathways involved in cell proliferation, survival, and metastasis.
-
Anti-inflammatory Effects: The diaryl ether scaffold is found in several non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds that modulate inflammatory responses.
-
Antimicrobial Properties: A number of diaryl ether derivatives have shown significant activity against a broad spectrum of bacteria and fungi.
-
Antiviral Activity: This structural class has also been explored for the development of antiviral agents.
Given the prevalence of the diaryl ether moiety in bioactive molecules, this compound represents a valuable starting point or intermediate for the synthesis of novel compounds with potential therapeutic applications. Further research, including biological screening and structure-activity relationship (SAR) studies, would be necessary to elucidate its specific pharmacological profile.
Caption: A conceptual pathway for the exploration of this compound in drug discovery.
Conclusion
References
An In-depth Technical Guide to the Synthesis of 1,3-Bis(4-methoxyphenoxy)benzene
Introduction: The Significance of the Diaryl Ether Moiety
The 1,3-bis(4-methoxyphenoxy)benzene scaffold represents a core structural motif in a variety of advanced materials and biologically active molecules. As a diaryl ether, it possesses a unique combination of thermal stability, conformational flexibility, and electronic properties. These characteristics make it a valuable building block in polymer chemistry, particularly for high-performance polymers that require resilience in extreme environments. Furthermore, the diaryl ether linkage is a prevalent feature in numerous pharmaceutical compounds, underscoring the importance of robust and efficient synthetic routes to this class of molecules. This guide provides a detailed exploration of the primary synthesis pathways to this compound, offering insights into the underlying chemical principles and providing actionable experimental protocols for researchers and professionals in drug development and materials science.
Strategic Approaches to Diaryl Ether Bond Formation
The synthesis of this compound hinges on the formation of two ether linkages between a central resorcinol (1,3-dihydroxybenzene) core and two 4-methoxyphenyl units. The key challenge lies in achieving this double etherification efficiently and with high purity. Two principal transition metal-catalyzed cross-coupling reactions have emerged as the methods of choice for this transformation: the Ullmann condensation and the Buchwald-Hartwig C-O coupling.
The Ullmann Condensation: A Classic Approach
The Ullmann condensation is a long-established, copper-catalyzed reaction between an aryl halide and a phenol to form a diaryl ether.[1][2] In the context of synthesizing this compound, this involves the reaction of resorcinol with a 4-alkoxy-substituted aryl halide.
Mechanism and Rationale: The reaction is believed to proceed through a Cu(I)/Cu(III) catalytic cycle. A copper(I) catalyst reacts with the phenoxide to form a copper(I) phenoxide species. Oxidative addition of the aryl halide to this intermediate generates a Cu(III) complex, from which reductive elimination occurs to yield the diaryl ether and regenerate the Cu(I) catalyst. Traditional Ullmann conditions often require high temperatures (frequently exceeding 150-200°C) and polar aprotic solvents like DMF or DMSO.[3] The choice of a copper catalyst is historically significant and often more cost-effective than palladium-based alternatives.
dot
Caption: Ullmann Condensation for this compound.
The Buchwald-Hartwig C-O Coupling: A Modern Alternative
The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has been successfully adapted for the synthesis of diaryl ethers, offering a milder and often more versatile alternative to the Ullmann condensation.[1] This reaction typically involves the coupling of an aryl halide or triflate with a phenol in the presence of a palladium catalyst, a phosphine ligand, and a base.
Mechanism and Rationale: The catalytic cycle of the Buchwald-Hartwig C-O coupling is generally understood to involve the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the phenoxide. Subsequent reductive elimination from the resulting Pd(II) intermediate furnishes the diaryl ether and regenerates the active Pd(0) catalyst. The choice of a bulky, electron-rich phosphine ligand is critical for facilitating the reductive elimination step and preventing undesirable side reactions. This methodology often proceeds under milder conditions (80-120°C) and exhibits a broader substrate scope and functional group tolerance compared to the classical Ullmann reaction.
dot
Caption: Buchwald-Hartwig C-O Coupling for Diaryl Ether Synthesis.
Comparative Analysis of Synthesis Pathways
The choice between the Ullmann condensation and the Buchwald-Hartwig C-O coupling for the synthesis of this compound depends on several factors, including cost, desired reaction conditions, and the nature of the starting materials.
| Feature | Ullmann Condensation | Buchwald-Hartwig C-O Coupling |
| Catalyst | Copper (Cu) | Palladium (Pd) |
| Typical Ligands | Simple diamines, amino acids, or none | Bulky, electron-rich phosphines |
| Reaction Temperature | High (often >150°C) | Milder (often 80-120°C) |
| Base | Strong inorganic bases (e.g., K₂CO₃, K₃PO₄) | Strong, non-nucleophilic bases (e.g., Cs₂CO₃, NaOtBu) |
| Solvent | High-boiling polar solvents (e.g., DMF, DMSO) | Aprotic solvents (e.g., toluene, dioxane) |
| Substrate Scope | Traditionally favored for electron-poor aryl halides | Broad scope, including electron-rich and -neutral aryl halides |
| Cost | Generally lower (copper is more abundant) | Higher (palladium and specialized ligands) |
Experimental Protocols
The following protocols are based on established methodologies for Ullmann-type diaryl ether synthesis and are adapted for the specific preparation of this compound.
Protocol 1: Ullmann Condensation of Resorcinol with 4-Iodoanisole
This protocol is based on a general procedure for the copper-catalyzed coupling of phenols with aryl iodides.[4]
Materials:
-
Resorcinol (1,3-dihydroxybenzene)
-
4-Iodoanisole
-
Copper(I) iodide (CuI)
-
N,N'-Dimethylglycine (DMG)
-
Potassium phosphate (K₃PO₄)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk tube under an inert atmosphere (e.g., nitrogen or argon), add resorcinol (1.0 mmol), 4-iodoanisole (2.2 mmol), CuI (0.2 mmol), N,N'-dimethylglycine (0.2 mmol), and K₃PO₄ (4.0 mmol).
-
Add anhydrous DMSO (5 mL) to the Schlenk tube.
-
Seal the tube and stir the reaction mixture at 120°C for 24 hours.
-
After cooling to room temperature, quench the reaction by adding deionized water (20 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford this compound.
Characterization of this compound
The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the resorcinol and anisole moieties, as well as a singlet for the methoxy group protons.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the different carbon environments within the molecule.[5]
-
-
Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the product and to confirm its elemental composition through high-resolution mass spectrometry (HRMS).
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Troubleshooting and Optimization
| Issue | Potential Cause | Suggested Solution |
| Low or no conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Low reaction temperature or time | - Use fresh, high-purity catalyst and reagents.- Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere.- Increase the reaction temperature or prolong the reaction time. |
| Formation of side products | - Homocoupling of the aryl halide- Incomplete reaction | - Optimize the catalyst-to-ligand ratio.- Ensure complete conversion by monitoring the reaction with TLC or GC-MS. |
| Difficult purification | - Co-elution of starting materials or byproducts | - Optimize the eluent system for column chromatography.- Consider recrystallization as an additional purification step. |
Conclusion
The synthesis of this compound can be effectively achieved through well-established cross-coupling methodologies, primarily the Ullmann condensation and the Buchwald-Hartwig C-O coupling. The choice of method will depend on the specific requirements of the synthesis, including cost, scale, and available equipment. The provided protocol for the Ullmann condensation offers a reliable starting point for the laboratory-scale preparation of this valuable diaryl ether. Careful execution of the experimental procedure and thorough characterization of the final product are essential for ensuring high purity and validating the success of the synthesis.
References
An In-depth Technical Guide to 1,3-Bis(4-methoxyphenoxy)benzene: Safety and Handling for Research Professionals
Authored for Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive safety data, handling protocols, and physical and chemical properties for 1,3-Bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7). The information is intended to support its safe use in a laboratory research and development environment.
Chemical Identification and Properties
This compound is a diaryl ether compound. Its key identifiers and physicochemical properties are summarized below for easy reference.
| Property | Value |
| Chemical Name | This compound |
| Synonyms | m-Bis(p-methoxyphenoxy)benzene |
| CAS Number | 13118-91-7 |
| Molecular Formula | C₂₀H₁₈O₄ |
| Molecular Weight | 322.36 g/mol |
| Appearance | White to light yellow powder or crystal |
| Melting Point | 83.0 to 86.0 °C |
| Boiling Point | 443.6 ± 40.0 °C at 760 mmHg |
| Density | 1.2 ± 0.1 g/cm³ |
| Purity | >98.0% (GC) |
| Solubility | Slightly soluble in methanol. |
Safety and Hazard Information
According to the Safety Data Sheet (SDS) provided by suppliers like TCI Chemicals, this compound is not classified as a hazardous substance or mixture under Regulation (EC) No 1272/2008.[1] Consequently, it does not require hazard pictograms, signal words, or specific hazard and precautionary statements on its labeling.[1]
Toxicological Profile: No specific toxicological data, such as LD50 or LC50 values, are readily available for this compound. This is common for research chemicals that have not undergone extensive toxicological evaluation. However, the lack of classification as a hazardous substance suggests a low acute toxicity profile. As with all chemicals, it should be handled with care, assuming unknown long-term effects.
Ecological Information: There is no specific data available on the ecological impact of this compound.[1] It is advised to prevent its release into the environment.
Safe Handling and Experimental Protocols
Adherence to standard laboratory safety protocols is essential when handling this compound. The following procedures are based on general best practices for handling solid, non-hazardous chemicals in a research setting.
Personal Protective Equipment (PPE)
A risk assessment should always be conducted before starting any new experimental procedure. The following PPE is recommended as a minimum standard:
-
Eye Protection: Safety glasses with side shields or safety goggles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A standard laboratory coat.
Engineering Controls
-
Ventilation: Work should be conducted in a well-ventilated area. For procedures that may generate dust, such as weighing or transferring the solid, the use of a chemical fume hood is recommended to prevent dispersion.[1]
General Handling Protocol
-
Preparation: Before handling, ensure that the work area is clean and uncluttered. Read the Safety Data Sheet and have all necessary PPE and spill control materials readily available.
-
Weighing and Transfer:
-
Perform weighing and transfer operations in a designated area, preferably within a fume hood or on a bench with local exhaust ventilation to minimize dust inhalation.
-
Use appropriate tools (spatulas, weighing paper) to handle the solid.
-
Avoid creating dust clouds.
-
-
In Solution:
-
When dissolving the solid, add it slowly to the solvent to avoid splashing.
-
If heating is required, use a controlled heating source such as a heating mantle or a water bath.
-
-
Post-Handling:
-
After handling, wash hands and any exposed skin thoroughly with soap and water.[1]
-
Clean all equipment and the work area to remove any residual chemical.
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials such as strong oxidizing agents.
Spill and Leak Procedures
-
In case of a spill, wear appropriate PPE.
-
For a solid spill, carefully sweep or scoop up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1]
-
Clean the spill area with a suitable solvent and then with soap and water.
First Aid Measures
-
Inhalation: If dust is inhaled, move the person to fresh air. If they feel unwell, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin with plenty of water. If irritation occurs, seek medical advice.[1]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. If eye irritation persists, get medical attention.[1]
-
Ingestion: Rinse mouth with water. Seek medical advice if you feel unwell.[1]
Waste Disposal
As a non-hazardous chemical, disposal procedures are generally less stringent than for hazardous waste. However, local regulations must always be followed.
General Disposal Protocol:
-
Collection: Collect waste this compound and any materials contaminated with it (e.g., weighing paper, gloves) in a designated, sealed, and clearly labeled waste container.
-
Disposal Route:
-
For solid waste, it may be permissible to dispose of it in the regular trash, provided it is securely contained and local regulations allow for the disposal of non-hazardous chemical waste in this manner.
-
Do not dispose of the chemical down the drain or in a way that could contaminate the environment.
-
Consult your institution's Environmental Health and Safety (EHS) office for specific guidance on non-hazardous chemical waste disposal.
-
Logical Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Safe handling workflow for this compound.
References
In-Depth Technical Guide to the Solubility Profile of 1,3-bis(4-methoxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility profile of 1,3-bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7). Due to the limited availability of comprehensive, publicly accessible quantitative solubility data for this compound, this document provides the known qualitative solubility information. Furthermore, it offers a detailed, standardized experimental protocol for researchers to determine the thermodynamic equilibrium solubility in various solvents using the highly regarded Saturation Shake-Flask (SSF) method. This guide is intended to be a practical resource for scientists and professionals in drug development and chemical research, enabling them to generate the precise solubility data required for their specific applications.
Introduction
This compound is a chemical compound with the molecular formula C₂₀H₁₈O₄. A thorough understanding of a compound's solubility is fundamental in numerous scientific and industrial applications, including chemical synthesis, formulation development, and biological screening. Accurate solubility data is critical for predicting bioavailability, designing purification processes, and ensuring the success of in vitro and in vivo studies. This guide consolidates the available solubility information for this compound and provides a robust methodology for its experimental determination.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₂₀H₁₈O₄ | ChemicalBook[1] |
| Molecular Weight | 322.35 g/mol | ChemicalBook[1] |
| Melting Point | 84 °C | ChemicalBook[1] |
| Boiling Point (Predicted) | 443.6 ± 40.0 °C | ChemicalBook[1] |
| Density (Predicted) | 1.156 ± 0.06 g/cm³ | ChemicalBook[1] |
| Appearance | White to Light yellow powder to crystal | ChemicalBook[1] |
Solubility Profile of this compound
Currently, there is limited quantitative data on the solubility of this compound in a wide range of organic solvents. The available qualitative information is summarized in the table below.
| Solvent | Temperature | Solubility | Source |
| Methanol | Not Specified | Slightly Soluble | ChemicalBook[1] |
Given the scarcity of comprehensive data, it is recommended that researchers experimentally determine the solubility of this compound in solvents relevant to their specific research or application. The following section provides a detailed protocol for this purpose.
Experimental Protocol for Solubility Determination: Saturation Shake-Flask (SSF) Method
The Saturation Shake-Flask (SSF) method is a widely recognized and accepted technique for determining the thermodynamic equilibrium solubility of a compound.[2][3][4] It is valued for its accuracy in establishing a true equilibrium between the dissolved and undissolved solute.
Materials and Equipment
-
This compound (solid)
-
Solvent of interest (e.g., water, ethanol, DMSO, etc.)
-
Analytical balance
-
Glass vials or flasks with screw caps
-
Shaking incubator or orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another appropriate analytical instrument.
-
Volumetric flasks and pipettes
Experimental Procedure
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid this compound to a glass vial or flask. The excess solid is crucial to ensure that the solution reaches saturation.
-
Add a known volume of the desired solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient duration to reach equilibrium. A typical equilibration time is 24 to 72 hours.[2] The exact time may need to be determined empirically for novel compounds.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.
-
To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.
-
-
Sample Collection and Preparation:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Filter the aliquot using a syringe filter to remove any remaining microscopic particles. Adsorption of the compound to the filter should be assessed and minimized.
-
Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted sample using a validated analytical method, such as HPLC, to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations of this compound in the same solvent.
-
Calculate the solubility of the compound in the solvent from the measured concentration of the saturated solution and the dilution factor.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the Saturation Shake-Flask method for determining the solubility of this compound.
Caption: Workflow for Solubility Determination using the Saturation Shake-Flask Method.
Conclusion
While the currently available data on the solubility of this compound is limited, this technical guide provides researchers with the necessary tools to generate this critical information. The detailed Saturation Shake-Flask protocol is a robust and reliable method for obtaining accurate thermodynamic solubility data. By following the outlined procedures, scientists and drug development professionals can determine the solubility profile of this compound in various solvents, which is essential for advancing research and development efforts involving this compound.
References
An In-depth Technical Guide on the Thermal Stability of 1,3-bis(4-methoxyphenoxy)benzene
Introduction
1,3-bis(4-methoxyphenoxy)benzene is a diaryl ether, a class of compounds known for their high thermal and oxidative stability. This property makes them suitable for applications in high-performance polymers, heat transfer fluids, and as intermediates in organic synthesis. Understanding the thermal stability of this molecule is crucial for defining its processing parameters, service life, and potential degradation pathways in various applications. The primary techniques for evaluating thermal stability are thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC).
Predicted Thermal Stability and Data
Based on the analysis of the analogous compound 1,3-bis(4-aminophenoxy)benzene (TPER), the thermal properties of this compound are expected to be significant. The ether linkages are generally the most thermally labile points in such molecules. The presence of methoxy groups may influence the decomposition pathway. Research on other methoxy-substituted diaryl ethers suggests that these functionalities can destabilize the ether linkages, potentially lowering the decomposition temperature compared to unsubstituted analogs.
The following table summarizes the type of quantitative data that would be obtained from TGA and DSC analysis, using the data for TPER as a structural model.
| Parameter | Analytical Method | Typical Value (for TPER analog) | Description |
| Melting Point (Tm) | DSC | ~115-120 °C | Temperature at which the material transitions from a solid to a liquid state. |
| Glass Transition Temperature (Tg) | DSC | Not typically observed for small molecules | Temperature at which an amorphous solid transitions from a glassy to a rubbery state. |
| Onset Decomposition Temperature (T_onset) | TGA | > 450 °C | The temperature at which significant weight loss begins. |
| Temperature at 5% Weight Loss (T_d5) | TGA | ~480 °C | A common metric for thermal stability, indicating the temperature at which 5% of the material has decomposed. |
| Temperature of Maximum Decomposition Rate (T_max) | TGA/DTG | > 500 °C | The temperature at which the rate of weight loss is highest, identified by the peak in the derivative thermogravimetry (DTG) curve. |
| Residual Mass @ 800 °C | TGA | Variable | The percentage of mass remaining at a high temperature, indicating the formation of char. |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC analyses are crucial for obtaining reproducible and accurate data.
3.1 Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation:
-
Ensure the sample is a homogenous, fine powder to promote uniform heating.
-
Accurately weigh 5-10 mg of the sample into a clean, inert crucible (e.g., alumina or platinum).[1]
-
Distribute the sample evenly across the bottom of the crucible.
-
-
Experimental Conditions:
-
Atmosphere: High-purity nitrogen at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.[2]
-
Temperature Program:
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, temperatures at specific weight loss percentages, and the residual mass. The first derivative of the TGA curve (DTG) is used to identify the temperature of the maximum decomposition rate.
3.2 Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[4] It is used to determine thermal transitions such as melting, crystallization, and glass transitions.[4]
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation:
-
Accurately weigh 2-5 mg of the powdered sample into a clean aluminum DSC pan.
-
Hermetically seal the pan to prevent volatilization.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
-
-
Experimental Conditions:
-
Atmosphere: Inert nitrogen atmosphere with a constant flow rate.
-
Temperature Program:
-
Typically, a heat-cool-heat cycle is employed to erase the thermal history of the material.
-
Equilibrate at a starting temperature (e.g., 25 °C).
-
Ramp up to a temperature above the expected melting point (e.g., 200 °C) at a controlled rate (e.g., 10 °C/min).
-
Cool down to the starting temperature at a controlled rate.
-
A second heating ramp is then performed to obtain the final data.
-
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (melting) and exothermic peaks (crystallization, decomposition). The peak area is used to calculate the enthalpy of the transition.
Signaling Pathways and Degradation Mechanisms
The thermal decomposition of diaryl ethers is complex. The primary degradation pathway is expected to involve the homolytic cleavage of the C-O ether bonds, which are the weakest bonds in the molecule. This cleavage would result in the formation of aryl radicals. These highly reactive radicals can then undergo various secondary reactions, such as hydrogen abstraction, recombination, and fragmentation, leading to a variety of smaller volatile molecules and a stable char residue at high temperatures.
The presence of methoxy substituents may introduce additional reaction pathways, such as the cleavage of the O-CH3 bond or reactions involving the methoxy group that could influence the overall stability and the composition of the degradation products.
Visualizations
Experimental Workflow for Thermal Stability Assessment
The following diagram illustrates the logical workflow for assessing the thermal stability of a compound like this compound.
Caption: Workflow for Thermal Stability Analysis.
Proposed Thermal Degradation Pathway
The following diagram illustrates a simplified, hypothetical degradation pathway for a generic diaryl ether.
Caption: Simplified Diaryl Ether Degradation Pathway.
References
Unveiling the Bio-Potential of 1,3-bis(4-methoxyphenoxy)benzene: A Methodological Guide for Preclinical Investigation
Abstract
The diaryl ether scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antioxidant, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide focuses on a specific, yet under-investigated, member of this class: 1,3-bis(4-methoxyphenoxy)benzene. While direct biological data for this compound is scarce in publicly available literature, its structural motifs—specifically the diaryl ether linkage and methoxy substitutions—suggest a high potential for bioactivity. This document serves as an in-depth methodological roadmap for researchers, scientists, and drug development professionals to systematically investigate the potential therapeutic applications of this compound. We will detail a robust synthesis protocol and a comprehensive suite of preclinical assays to elucidate its bio-potential.
Introduction: The Rationale for Investigating this compound
The diaryl ether core is present in numerous natural products and synthetic compounds with established pharmacological relevance.[1] The flexibility of the ether linkage allows the two aromatic rings to adopt various conformations, enabling interaction with a diverse range of biological targets. Furthermore, the methoxy groups (-OCH3) are known to influence a molecule's pharmacokinetic and pharmacodynamic properties. They can enhance metabolic stability, improve membrane permeability, and participate in hydrogen bonding with biological macromolecules.
The specific arrangement of the phenoxy groups at the 1 and 3 positions of the central benzene ring in this compound provides a unique three-dimensional structure that warrants investigation. This guide, therefore, proposes a structured research plan to systematically evaluate its potential as a novel therapeutic agent.
Synthesis of this compound
A reliable and scalable synthesis is the foundational step for any preclinical investigation. The Ullmann condensation and the Chan-Lam coupling are two of the most effective methods for the formation of diaryl ethers.[2][3][4][5] Below is a proposed protocol based on the Chan-Lam coupling reaction, which often proceeds under milder conditions than the traditional Ullmann condensation.
Proposed Synthesis via Chan-Lam Coupling
Reaction: Resorcinol with 4-methoxyphenylboronic acid.
Diagram of Synthesis Workflow:
Caption: Chan-Lam coupling workflow for the synthesis of this compound.
Step-by-Step Protocol:
-
To a round-bottom flask, add resorcinol (1.0 eq.), 4-methoxyphenylboronic acid (2.2 eq.), and copper(II) acetate (1.5 eq.).
-
Add dichloromethane (DCM) as the solvent, followed by pyridine (4.0 eq.) as the base.
-
Stir the reaction mixture vigorously at room temperature, open to the air, for 48-72 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Investigation of Potential Biological Activities
The following sections outline a series of proposed experimental investigations to screen for the primary biological activities associated with the diaryl ether scaffold.
Anticancer Activity
Numerous diaryl ether derivatives have demonstrated potent anticancer activity through various mechanisms, including the inhibition of tubulin polymerization and the induction of apoptosis.[1][6]
Experimental Workflow for Anticancer Screening:
Caption: A streamlined workflow for evaluating the anticancer potential of this compound.
Detailed Protocols:
-
MTT Assay for Cytotoxicity:
-
Seed cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and HepG2 for liver cancer) in 96-well plates.
-
After 24 hours, treat the cells with various concentrations of this compound for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Add a solubilizing agent (e.g., DMSO) and measure the absorbance at 570 nm.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
-
-
Colony Formation Assay:
-
Seed a low density of cancer cells in 6-well plates.
-
Treat with sub-lethal concentrations of the compound for 24 hours.
-
Replace the medium and allow the cells to grow for 10-14 days until visible colonies form.
-
Fix and stain the colonies (e.g., with crystal violet) and count the number of colonies.
-
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Treat cancer cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and stain with Annexin V-FITC and Propidium Iodide (PI).
-
Analyze the cell population by flow cytometry to quantify early and late apoptotic cells.
-
Expected Outcomes: Significant reduction in cell viability, inhibition of colony formation, and induction of apoptosis would indicate potential anticancer activity.
Antioxidant Activity
The presence of methoxy-substituted phenolic rings suggests that this compound may possess antioxidant properties by acting as a free radical scavenger.
Table 1: In Vitro Antioxidant Assays
| Assay | Principle | Measurement |
| DPPH Radical Scavenging Assay | Measures the ability of the compound to donate a hydrogen atom to the stable DPPH radical. | Decrease in absorbance at 517 nm. |
| ABTS Radical Cation Scavenging Assay | Measures the ability of the compound to scavenge the pre-formed ABTS radical cation. | Decrease in absorbance at 734 nm. |
| Ferric Reducing Antioxidant Power (FRAP) Assay | Measures the ability of the compound to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous form. | Formation of a blue-colored complex measured at 593 nm.[7] |
Detailed Protocol for DPPH Assay:
-
Prepare a stock solution of this compound in methanol.
-
In a 96-well plate, add various concentrations of the compound to a methanolic solution of DPPH.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm. Ascorbic acid can be used as a positive control.
-
Calculate the percentage of radical scavenging activity.
Antimicrobial Activity
Diaryl ethers have been reported to exhibit activity against a range of microbial pathogens.[1]
Experimental Workflow for Antimicrobial Screening:
Caption: Workflow for assessing the antimicrobial activity of this compound.
Detailed Protocol for Broth Microdilution Assay:
-
In a 96-well plate, prepare two-fold serial dilutions of the compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria).
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate at 37°C for 18-24 hours.
-
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible growth.
-
To determine the Minimum Bactericidal Concentration (MBC), subculture the contents of the wells showing no growth onto agar plates. The MBC is the lowest concentration that results in no growth on the subculture plates.
Anti-inflammatory Activity
The anti-inflammatory potential of diaryl ethers is another area of interest.[1]
Key In Vitro Assays:
-
Inhibition of Nitric Oxide (NO) Production in LPS-stimulated Macrophages:
-
Culture macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence of varying concentrations of the test compound.
-
After 24 hours, measure the amount of nitrite (a stable product of NO) in the culture supernatant using the Griess reagent.
-
A reduction in nitrite levels indicates inhibition of NO production.
-
-
Cyclooxygenase (COX) Inhibition Assay:
-
Utilize commercially available COX-1 and COX-2 inhibitor screening kits.
-
These assays typically measure the production of prostaglandins from arachidonic acid.
-
Assess the ability of the compound to selectively inhibit COX-2 over COX-1, which is a desirable trait for anti-inflammatory drugs.
-
Antiviral Activity
Certain diaryl ethers have shown promise as antiviral agents.[1]
Screening for Antiviral Activity:
-
Cytopathic Effect (CPE) Reduction Assay:
-
Grow a monolayer of host cells (e.g., Vero cells) in a 96-well plate.
-
Infect the cells with a specific virus (e.g., influenza virus, herpes simplex virus) in the presence of different concentrations of the compound.
-
Incubate the plate until CPE is observed in the virus control wells.
-
Assess cell viability using a dye such as neutral red.[8]
-
An increase in cell viability compared to the virus control indicates antiviral activity.
-
-
Plaque Reduction Assay:
-
Infect a confluent monolayer of host cells with a known amount of virus.
-
Overlay the cells with a semi-solid medium containing various concentrations of the compound.
-
After incubation, stain the cells to visualize and count the plaques (zones of cell death).
-
A reduction in the number and size of plaques indicates antiviral activity.
-
Conclusion and Future Directions
This technical guide provides a comprehensive framework for the initial preclinical evaluation of this compound. The proposed synthesis and screening methodologies are based on established protocols and the known biological activities of the broader diaryl ether class of compounds. Positive results in any of these assays would warrant further investigation, including in vivo studies in relevant animal models and detailed mechanism of action studies. The unique structural features of this compound make it a compelling candidate for drug discovery, and the systematic approach outlined here will be instrumental in unlocking its potential therapeutic value.
References
- 1. mdpi.com [mdpi.com]
- 2. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 3. Chan-Lam Coupling [organic-chemistry.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. Diaryl ether derivatives as anticancer agents – a review - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. Chan-Lam Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
The Methoxy Group: A Potent Electron-Donating Influencer in Aromatic Ethers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The methoxy group (-OCH₃) is a cornerstone functional group in organic chemistry, particularly in the realm of aromatic compounds. Its profound electron-donating capabilities significantly influence the reactivity and regioselectivity of aromatic ethers in a multitude of chemical transformations, most notably electrophilic aromatic substitution (EAS). This technical guide provides a comprehensive exploration of the dual electronic effects of the methoxy group—inductive and resonance—supported by quantitative data, detailed experimental protocols for their characterization, and visual representations of the underlying chemical principles. This document is intended to serve as a detailed resource for researchers, scientists, and professionals in drug development who leverage the unique properties of aromatic ethers in their work.
The Dichotomy of Electronic Effects: Induction vs. Resonance
The electronic influence of the methoxy group on an aromatic ring is a classic example of the interplay between two fundamental effects: the inductive effect (-I) and the resonance effect (+R or +M).
-
Inductive Effect (-I): The oxygen atom in the methoxy group is more electronegative than the carbon atom of the aromatic ring to which it is attached. This difference in electronegativity results in the withdrawal of electron density from the ring through the sigma (σ) bond.[1] This inductive effect, when considered in isolation, would deactivate the aromatic ring towards electrophilic attack.
-
Resonance Effect (+R): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the aromatic π-system through resonance.[1][2] This donation of electron density increases the overall electron density of the ring, particularly at the ortho and para positions.[2][3] This resonance effect is a powerful activating force for electrophilic aromatic substitution.
Crucially, the resonance effect of the methoxy group is significantly stronger than its inductive effect.[1] The net result is that the methoxy group is a strong activating group and an ortho, para-director in electrophilic aromatic substitution reactions.[4][5][6]
Visualizing the Electron-Donating Effects
The delocalization of the oxygen's lone pair and its consequences can be visualized through resonance structures and the mechanism of electrophilic aromatic substitution.
Quantitative Analysis of the Methoxy Group's Electronic Effects
The electronic effects of substituents are quantitatively described by Hammett constants (σ). These constants are derived from the ionization of substituted benzoic acids.[7][8][9] An electron-withdrawing group will have a positive σ value, while an electron-donating group will have a negative σ value.[7]
The methoxy group exhibits a fascinating dichotomy in its Hammett constants, which underscores its dual electronic nature:
| Substituent | σ_meta (σ_m) | σ_para (σ_p) |
| -OCH₃ | +0.12[1] | -0.27[1] |
-
σ_meta (+0.12): At the meta position, the resonance effect of the methoxy group is not operative. Thus, the positive value of σ_m reflects the electron-withdrawing inductive effect of the oxygen atom.[1]
-
σ_para (-0.27): At the para position, both inductive and resonance effects are at play. The negative value of σ_p clearly demonstrates that the strong electron-donating resonance effect dominates over the weaker electron-withdrawing inductive effect.[1]
This quantitative data corroborates the understanding that the methoxy group is electron-donating overall, particularly at the para (and by extension, ortho) position.
Impact on Reactivity in Electrophilic Aromatic Substitution
The net electron-donating character of the methoxy group has a profound impact on the rate of electrophilic aromatic substitution (EAS) reactions. Aromatic ethers like anisole are significantly more reactive than benzene.
| Reaction | Substrate | Relative Rate (approx.) |
| Bromination | Benzene | 1 |
| Anisole | Very Fast (e.g., 9 seconds to completion in one study)[5][10] | |
| Nitration | Benzene | 1 |
| Anisole | ~10⁴ | |
| Friedel-Crafts Acylation | Benzene | 1 |
| Anisole | Significantly Faster[11] |
The methoxy group activates the aromatic ring to such an extent that reactions that are sluggish with benzene proceed rapidly with anisole, often under milder conditions.[10] For instance, the bromination of anisole is so fast that it can be difficult to control and may lead to polysubstitution.[12]
Experimental Protocols for Characterizing Electronic Effects
The following are detailed methodologies for key experiments used to quantify and observe the electron-donating effects of the methoxy group.
Determination of Hammett Constants via pKa Measurement of Substituted Benzoic Acids
This protocol outlines the determination of the Hammett constant for the para-methoxy group by measuring the pKa of p-methoxybenzoic acid and comparing it to benzoic acid.
Materials:
-
Benzoic acid
-
p-Methoxybenzoic acid
-
Standardized ~0.1 M NaOH solution
-
50% (v/v) ethanol/water solvent
-
pH meter and electrode
-
Buret, beakers, magnetic stirrer, and stir bars
Procedure:
-
Solution Preparation: Accurately weigh approximately 0.1 mmol of benzoic acid and dissolve it in 50 mL of 50% ethanol/water in a beaker. Repeat this process for p-methoxybenzoic acid in a separate beaker.
-
Titration Setup: Calibrate the pH meter according to the manufacturer's instructions. Place the beaker containing the benzoic acid solution on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution.
-
Titration: Record the initial pH. Add the standardized NaOH solution from the buret in small increments (e.g., 0.5 mL), recording the pH after each addition. Continue the titration past the equivalence point.
-
Repeat: Repeat the titration procedure for the p-methoxybenzoic acid solution.
-
Data Analysis: Plot the pH versus the volume of NaOH added for each acid. Determine the equivalence point for each titration. The pKa is the pH at the half-equivalence point (i.e., when half of the volume of NaOH required to reach the equivalence point has been added).
-
Calculation: Calculate the Hammett constant (σ_p) using the formula: σ_p = pKa (benzoic acid) - pKa (p-methoxybenzoic acid).
Competitive Bromination of Anisole and Benzene
This experiment qualitatively demonstrates the activating effect of the methoxy group by reacting a mixture of anisole and benzene with a limited amount of bromine.
Materials:
-
Anisole
-
Benzene (use with extreme caution in a well-ventilated fume hood)
-
Bromine in a suitable solvent (e.g., acetic acid or dichloromethane)
-
Iron(III) bromide (FeBr₃) catalyst (optional, as anisole is highly reactive)
-
Reaction vial, magnetic stirrer, and stir bar
-
Gas chromatograph-mass spectrometer (GC-MS) for product analysis
Procedure:
-
Reaction Setup: In a reaction vial, prepare an equimolar solution of anisole and benzene in the chosen solvent.
-
Initiation: While stirring, add a solution containing a sub-stoichiometric amount of bromine (e.g., 0.5 equivalents relative to the total moles of arenes). If a catalyst is used, it should be added prior to the bromine.
-
Reaction: Allow the reaction to proceed at room temperature for a set period (e.g., 15 minutes). The disappearance of the bromine color indicates the reaction is complete.
-
Quenching: Quench the reaction by adding a solution of sodium bisulfite to consume any remaining bromine.
-
Workup: Extract the organic layer with a suitable solvent (e.g., dichloromethane), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Analysis: Analyze the product mixture by GC-MS. The relative peak areas of bromobenzene and the bromoanisole isomers will indicate which substrate was more reactive. The expected result is a significantly higher proportion of bromoanisole, demonstrating the activating effect of the methoxy group.
Friedel-Crafts Acylation of Anisole
This protocol describes the acylation of anisole to form methoxyacetophenone isomers, illustrating the ortho, para-directing effect of the methoxy group.
Materials:
-
Anisole
-
Acetyl chloride or acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice bath, round-bottom flask, dropping funnel, magnetic stirrer
-
Hydrochloric acid (dilute), sodium bicarbonate solution, water, brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
¹H NMR spectrometer
Procedure:
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a magnetic stir bar and a dropping funnel. Add anhydrous aluminum chloride to the flask, followed by anhydrous dichloromethane. Cool the suspension in an ice bath.
-
Reagent Addition: Add acetyl chloride to the dropping funnel. Add the acetyl chloride dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10°C.
-
Anisole Addition: In the dropping funnel, prepare a solution of anisole in anhydrous dichloromethane. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature below 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1 hour.
-
Quenching and Workup: Carefully pour the reaction mixture over crushed ice and concentrated HCl. Separate the organic layer, and wash it sequentially with water, sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous magnesium sulfate.
-
Isolation and Analysis: Remove the solvent using a rotary evaporator. Analyze the resulting oil by ¹H NMR spectroscopy to determine the ratio of ortho- and para-methoxyacetophenone. The predominance of the para isomer is expected due to steric hindrance at the ortho position.
Conclusion
The methoxy group's electron-donating properties are a cornerstone of its utility in organic synthesis and drug design. The dominance of its resonance effect over its inductive effect leads to a significant activation of the aromatic ring towards electrophilic attack and directs incoming electrophiles to the ortho and para positions. This in-depth technical guide has provided a comprehensive overview of these effects, supported by quantitative data and detailed experimental protocols. A thorough understanding of these principles is essential for any scientist working with aromatic ethers, enabling the rational design of synthetic routes and the prediction of reaction outcomes.
References
- 1. web.viu.ca [web.viu.ca]
- 2. global.oup.com [global.oup.com]
- 3. scribd.com [scribd.com]
- 4. scribd.com [scribd.com]
- 5. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. Hammett equation - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. alexandonian.com [alexandonian.com]
- 12. community.wvu.edu [community.wvu.edu]
Isomeric Structure Comparison of Phenoxybenzene Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of the isomeric structures of substituted phenoxybenzene compounds. Phenoxybenzene, also known as diphenyl ether, and its derivatives are crucial building blocks in the synthesis of various pharmaceuticals, agrochemicals, and polymers. The seemingly subtle shift in the position of a substituent on the phenyl rings—ortho (o-), meta (m-), and para (p-)—can profoundly alter the physicochemical properties, biological activity, and toxicological profiles of these compounds. Understanding these isomeric differences is paramount for optimizing molecular design, predicting biological effects, and ensuring the safety and efficacy of new chemical entities.
This document summarizes key quantitative data, outlines detailed experimental protocols for isomer differentiation and synthesis, and visualizes the logical relationships and potential biological pathways associated with these isomeric structures.
Physicochemical Properties of Phenoxybenzene Isomers
The position of a substituent on the phenoxybenzene scaffold significantly influences its physical and chemical characteristics. Properties such as melting point, boiling point, and solubility are dictated by the molecule's symmetry, polarity, and the potential for intermolecular interactions like hydrogen bonding. Symmetrical para-isomers, for instance, tend to have higher melting points due to more efficient crystal lattice packing.
Below are tables summarizing the available physicochemical data for representative substituted phenoxybenzene isomers.
Table 1: Physicochemical Properties of Nitrophenoxybenzene Isomers
| Property | o-Nitrophenoxybenzene | m-Nitrophenoxybenzene | p-Nitrophenoxybenzene |
| Molecular Formula | C₁₂H₉NO₃ | C₁₂H₉NO₃ | C₁₂H₉NO₃ |
| Molecular Weight ( g/mol ) | 215.21 | 215.21 | 215.21[1] |
| Melting Point (°C) | Data not readily available | Data not readily available | 55-58 |
| Boiling Point (°C) | Data not readily available | Data not readily available | Data not readily available |
| Appearance | Data not readily available | Data not readily available | White to off-white crystalline powder |
| Solubility | Data not readily available | Data not readily available | Data not readily available |
Table 2: Physicochemical Properties of Aminophenoxybenzene Isomers
| Property | o-Aminophenoxybenzene | m-Aminophenoxybenzene | p-Aminophenoxybenzene |
| Molecular Formula | C₁₂H₁₁NO | C₁₂H₁₁NO | C₁₂H₁₁NO |
| Molecular Weight ( g/mol ) | 185.22 | 185.22 | 185.22 |
| Melting Point (°C) | Data not readily available | 108[2] | 82-85 |
| Boiling Point (°C) | Data not readily available | 479.9±30.0 (Predicted)[2] | Data not readily available |
| Appearance | Data not readily available | Light yellow to yellow solid[2] | Off-white to light brown crystalline powder |
| Solubility | Data not readily available | Data not readily available | Data not readily available |
Table 3: Physicochemical Properties of Bromophenoxybenzene Isomers
| Property | o-Bromophenoxybenzene | m-Bromophenoxybenzene | p-Bromophenoxybenzene |
| Molecular Formula | C₁₂H₉BrO | C₁₂H₉BrO | C₁₂H₉BrO |
| Molecular Weight ( g/mol ) | 249.10 | 249.10 | 249.10[3] |
| Melting Point (°C) | Data not readily available | Data not readily available | 18[4] |
| Boiling Point (°C) | Data not readily available | Data not readily available | 305[4] |
| Appearance | Data not readily available | Data not readily available | Colorless liquid |
| Solubility | Data not readily available | Data not readily available | Data not readily available |
Table 4: Physicochemical Properties of Hydroxyphenoxybenzene Isomers
| Property | o-Hydroxyphenoxybenzene | m-Hydroxyphenoxybenzene | p-Hydroxyphenoxybenzene |
| Molecular Formula | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ | C₁₂H₁₀O₂ |
| Molecular Weight ( g/mol ) | 186.21 | 186.21 | 186.21 |
| Melting Point (°C) | 109-111 | 80-83 | 84-86 |
| Boiling Point (°C) | 315 | 320-322 | 320-322 |
| Appearance | Off-white to tan crystalline powder | White to off-white crystalline powder | White to light yellow crystalline powder |
| Solubility | Soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone | Soluble in ethanol, ether, acetone |
Toxicological Profile of Phenoxybenzene Isomers
The toxicological effects of phenoxybenzene derivatives are highly dependent on the nature and position of the substituents. For example, nitro-substituted aromatic compounds often exhibit toxicity through metabolic activation to reactive intermediates that can cause methemoglobinemia.[5][6] The position of the nitro group can influence the rate and pathway of this metabolic activation. Similarly, the estrogenic activity of some phenolic compounds is known to be influenced by the position of alkyl substituents, with para-substituted phenols often showing the highest activity.[7][8]
A comparative analysis of the acute toxicity of various substituted aromatic isomers reveals that even small changes in structure can lead to significant differences in toxicity. For instance, studies on bromophenols have shown that the toxicity increases with the number of bromine atoms and is also dependent on their position.[9][10][11]
Table 5: Comparative Acute Toxicity of Substituted Phenoxybenzene Isomers
| Compound | Isomer | Test Organism | Endpoint | Value |
| Nitrophenoxybenzene | p- | Daphnia magna | Acute Toxicity | Dependent on concentration[12] |
| p- | Photobacterium phosphoreum | Acute Toxicity | Dependent on concentration[12] | |
| Aminophenoxybenzene | m- | - | Acute Oral Toxicity | Harmful if swallowed[13] |
| m- | - | Acute Dermal Toxicity | Harmful in contact with skin[13] | |
| m- | - | Acute Inhalation Toxicity | Harmful if inhaled[13] | |
| p- | - | Acute Oral Toxicity | Harmful if swallowed[14] | |
| p- | - | Acute Dermal Toxicity | Harmful in contact with skin[14] | |
| p- | - | Acute Inhalation Toxicity | Harmful if inhaled[14] | |
| Bromophenoxybenzene | o- | Rat hepatocytes | In vitro toxicity | C2H5 > CH3 ≥ CF3 > Br >> H > OCH3 >> CN (substituent effect)[15] |
Experimental Protocols
Synthesis of Phenoxybenzene Isomers
The synthesis of substituted phenoxybenzene isomers is most commonly achieved through nucleophilic aromatic substitution reactions, primarily the Williamson ether synthesis and the Ullmann condensation.
3.1.1. Williamson Ether Synthesis
This method involves the reaction of a phenoxide with a substituted aryl halide. The choice of reactants depends on the desired isomer. For example, to synthesize o-nitrophenoxybenzene, one could react o-nitrophenol with bromobenzene in the presence of a base.
-
General Protocol:
-
Deprotonation of Phenol: A substituted phenol is dissolved in a suitable solvent (e.g., DMF, DMSO) and treated with a strong base (e.g., NaH, K₂CO₃) to generate the corresponding phenoxide.
-
Nucleophilic Attack: The appropriate aryl halide is added to the reaction mixture.
-
Reaction Conditions: The mixture is typically heated to facilitate the SNAr reaction. Reaction times and temperatures will vary depending on the specific reactants.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted using an organic solvent. The crude product is then purified by column chromatography or recrystallization.
-
3.1.2. Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction between a phenol and an aryl halide.[12] This method is particularly useful for the synthesis of diaryl ethers, including phenoxybenzene derivatives.
-
General Protocol:
-
Reactants and Catalyst: A substituted phenol, an aryl halide, a copper catalyst (e.g., CuI, Cu₂O), and a base (e.g., K₂CO₃, Cs₂CO₃) are combined in a high-boiling polar solvent (e.g., pyridine, DMF).
-
Reaction Conditions: The reaction mixture is heated at elevated temperatures, often above 150°C, for several hours.
-
Work-up and Purification: The reaction mixture is cooled, filtered to remove the copper catalyst, and the product is extracted. Purification is typically achieved by column chromatography.
-
Caption: General workflows for the synthesis of phenoxybenzene isomers.
Isomer Separation and Analysis
The separation and identification of phenoxybenzene isomers are critical steps in their synthesis and characterization. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques for separating isomers, while nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy are used for their structural elucidation.
3.2.1. Chromatographic Separation
-
High-Performance Liquid Chromatography (HPLC):
-
Stationary Phase: Reversed-phase columns (e.g., C18, Phenyl) are commonly used. Phenyl columns can offer enhanced selectivity for aromatic compounds through π-π interactions.
-
Mobile Phase: A mixture of water and an organic solvent (e.g., acetonitrile, methanol) is typically used. Gradient elution may be necessary to achieve optimal separation of a mixture of isomers.
-
Detection: UV detection is suitable for aromatic compounds.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS):
-
Column: A non-polar or medium-polarity capillary column is generally used.
-
Temperature Program: A temperature gradient is employed to separate isomers based on their boiling points and interactions with the stationary phase.
-
Detection: Mass spectrometry provides both qualitative (mass spectrum) and quantitative data. The fragmentation patterns of the isomers in the mass spectrometer can aid in their identification.
-
Caption: Experimental workflows for the separation of phenoxybenzene isomers.
3.2.2. Spectroscopic Differentiation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for the substitution pattern.
-
Ortho-isomers: Typically show complex multiplets due to the proximity of the substituents.
-
Meta-isomers: Often exhibit four distinct signals in the aromatic region.
-
Para-isomers: Due to their symmetry, they usually display two doublets in the aromatic region.
-
-
¹³C NMR: The number of signals in the ¹³C NMR spectrum can indicate the symmetry of the molecule. Para-isomers will have fewer signals than their ortho and meta counterparts.
-
-
Infrared (IR) Spectroscopy:
-
The out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region of the IR spectrum are characteristic of the substitution pattern on the benzene ring.
-
Ortho-disubstituted: Strong band around 750 cm⁻¹.
-
Meta-disubstituted: Two bands, one around 780 cm⁻¹ and another around 690 cm⁻¹.
-
Para-disubstituted: A strong band in the 840-810 cm⁻¹ range.
-
-
Signaling Pathways and Mechanisms of Action
The biological effects of phenoxybenzene isomers are initiated by their interaction with specific molecular targets, leading to the modulation of cellular signaling pathways. The nature and position of the substituent group determine the compound's ability to interact with these targets.
4.1. Potential Estrogenic Activity of Hydroxyphenoxybenzene Isomers
Hydroxylated aromatic compounds, including some phenols, are known to act as endocrine disruptors by interacting with the estrogen receptor (ER). The position of the hydroxyl group on the phenoxybenzene scaffold is likely to be a critical determinant of its binding affinity for the ER. Studies on other phenolic compounds have shown that para-substituted isomers often exhibit the highest estrogenic activity.[7][8]
Caption: Hypothetical estrogenic signaling pathway for p-hydroxyphenoxybenzene.
4.2. Potential Toxicity Mechanism of Nitrophenoxybenzene Isomers
Nitroaromatic compounds can exert their toxicity through metabolic activation by cytochrome P450 enzymes. This process can generate reactive nitroso and hydroxylamino intermediates, which can lead to oxidative stress and methemoglobinemia. The position of the nitro group can influence the susceptibility of the compound to metabolic activation and the nature of the resulting metabolites.
Caption: Potential metabolic activation pathway for nitrophenoxybenzene isomers.
Conclusion
The isomeric positioning of substituents on the phenoxybenzene core has a profound impact on the physicochemical properties, toxicological profiles, and potential biological activities of these compounds. This technical guide has provided a comparative framework for understanding these differences, supported by available quantitative data and established experimental methodologies. For researchers, scientists, and drug development professionals, a thorough understanding of these isomeric distinctions is essential for the rational design of new molecules with desired properties and a favorable safety profile. Further research is warranted to generate more comprehensive comparative data for a wider range of substituted phenoxybenzene isomers and to elucidate their specific mechanisms of action.
References
- 1. 1-Nitro-4-phenoxybenzene | C12H9NO3 | CID 12110 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,3-Bis(3-aminophenoxy)benzene CAS#: 10526-07-5 [m.chemicalbook.com]
- 3. Benzene, 1-bromo-4-phenoxy- (CAS 101-55-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 4. 4-Bromophenoxybenzene CAS#: 101-55-3 [amp.chemicalbook.com]
- 5. gov.uk [gov.uk]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. Structural features of alkylphenolic chemicals associated with estrogenic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Acute Toxicities of Bromophenols to Alga and Daphina: Comparative Species Sensitivity Distribution Between Standard and Dietary Supplementation Tests - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Relationships between acute toxicities of para nitrophenol (p-NP) and nitrobenzene (NB) to Daphnia magna and Photobacterium phosphoreum: physicochemical properties and metabolites under anaerobic/aerobic sequentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 1,3-Bis(3-aminophenoxy)benzene - Safety Data Sheet [chemicalbook.com]
- 14. 1,4-Bis(4-aminophenoxy)benzene | C18H16N2O2 | CID 19012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. Toxicity of ortho-substituted bromobenzenes to isolated hepatocytes: comparison to in vivo results - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Use of 1,3-Bis(4-methoxyphenoxy)benzene in Polymer Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the utilization of 1,3-bis(4-methoxyphenoxy)benzene as a monomer in the synthesis of high-performance poly(aryl ether ketone) (PAEK) polymers. The primary route involves a two-step process: the demethylation of the monomer to its corresponding bisphenol, followed by a nucleophilic aromatic substitution (SNAr) polymerization.
Introduction
Poly(aryl ether ketone)s, such as Poly(ether ether ketone) (PEEK), are a class of high-performance thermoplastics known for their exceptional thermal stability, chemical resistance, and mechanical properties.[1][2] The incorporation of monomers like 1,3-bis(4-hydroxyphenoxy)benzene, derived from this compound, can modify the polymer backbone, potentially altering properties such as solubility, processability, and the glass transition temperature. This document outlines the protocols for the synthesis of a novel PAEK polymer starting from this compound.
Experimental Protocols
The synthesis is a two-stage process. First, the methoxy groups of this compound are cleaved to yield the reactive bisphenol monomer, 1,3-bis(4-hydroxyphenoxy)benzene. Subsequently, this bisphenol is polymerized with an activated dihalide, such as 4,4'-difluorobenzophenone, to form the poly(aryl ether ketone).
Part 1: Demethylation of this compound
A common and effective method for the cleavage of aryl methyl ethers is the use of boron tribromide (BBr₃).[3][4] This reagent is highly effective for demethylation under mild conditions.[3]
Materials and Equipment:
-
This compound
-
Boron tribromide (BBr₃) solution (e.g., 1.0 M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask with a magnetic stirrer
-
Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Rotary evaporator
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane (a slight molar excess, typically 2.2 to 2.5 equivalents per methoxy group) to the stirred solution via a dropping funnel.[4]
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Upon completion (monitored by TLC or LC-MS), cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of methanol, followed by deionized water.
-
Separate the organic layer. Wash the organic phase sequentially with deionized water and saturated aqueous sodium bicarbonate solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product, 1,3-bis(4-hydroxyphenoxy)benzene, can be purified by recrystallization or column chromatography.
Part 2: Synthesis of Poly(aryl ether ketone)
The polymerization is achieved through a nucleophilic aromatic substitution reaction between the synthesized bisphenol and 4,4'-difluorobenzophenone in a high-boiling polar aprotic solvent.
Materials and Equipment:
-
1,3-bis(4-hydroxyphenoxy)benzene (from Part 1)
-
4,4'-difluorobenzophenone (DFBP)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
-
Methanol
-
Deionized water
-
Three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet/outlet.
-
Heating mantle with a temperature controller.
Procedure:
-
Charge the three-necked flask with equimolar amounts of 1,3-bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone, a slight excess of anhydrous potassium carbonate (e.g., 1.1 equivalents per phenol group), and diphenyl sulfone. Add toluene to the mixture.
-
Purge the system with nitrogen for at least 30 minutes.
-
Heat the mixture to a temperature that allows for the azeotropic removal of water with toluene (typically 140-160 °C).
-
After the water has been removed, gradually increase the temperature to distill off the toluene.
-
Continue to raise the temperature of the reaction mixture to around 300-320 °C and maintain for several hours to allow for polymerization. The viscosity of the mixture will increase significantly.
-
After the polymerization is complete, cool the reaction mixture to room temperature. The solid polymer is then ground into a powder.
-
Purify the polymer by washing it sequentially with hot deionized water and methanol to remove residual solvent and salts.
-
Dry the final polymer product in a vacuum oven.
Data Presentation
The properties of the synthesized poly(aryl ether ketone) can be compared with those of other PAEKs. The following tables provide a summary of typical properties for PEEK and related copolymers.
Table 1: Thermal Properties of Various Poly(aryl ether ketone)s
| Polymer | Glass Transition Temp. (Tg) (°C) | Melting Temp. (Tm) (°C) | 5% Weight Loss Temp. (Td5%) (°C) | Reference |
| PEEK (Standard) | 143 - 151 | 307 - 343 | > 500 | [2][5][6][7] |
| PEKK (Amorphous) | ~150 | - | ~500 | [5] |
| PEEK Copolymer 1 | 192 | - | 406 | [8] |
| PEEK Copolymer 2 | 216 | - | 434 | [8] |
Table 2: Mechanical Properties of Various Poly(aryl ether ketone)s
| Polymer | Tensile Strength (MPa) | Young's Modulus (GPa) | Elongation at Break (%) | Reference |
| PEEK (Standard) | 98.3 - 123 | 2.21 - 3.51 | 5 - 22.9 | [5][8] |
| PEEK Copolymer 1 | 82.0 | 2.17 | 7.94 | [8] |
| PEEK Copolymer 2 | 88.5 | 2.21 | 5.54 | [8] |
| PEKK | - | - | - |
Visualizations
Chemical Synthesis Pathway
Caption: Reaction scheme for the two-step synthesis of a poly(aryl ether ketone).
Experimental Workflow
References
- 1. Description of Poly(aryl-ether-ketone) Materials (PAEKs), Polyetheretherketone (PEEK) and Polyetherketoneketone (PEKK) for Application as a Dental Material: A Materials Science Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdiproducts.com [cdiproducts.com]
- 3. chemistry.mdma.ch [chemistry.mdma.ch]
- 4. commonorganicchemistry.com [commonorganicchemistry.com]
- 5. The Mechanical, Thermal, and Biological Properties of Materials Intended for Dental Implants: A Comparison of Three Types of Poly(aryl-ether-ketones) (PEEK and PEKK) | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. specialchem.com [specialchem.com]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for 1,3-Bis(4-methoxyphenoxy)benzene in Polyetherimide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-bis(4-methoxyphenoxy)benzene as a key precursor for the synthesis of high-performance polyetherimides (PEIs). The protocols detailed below outline the conversion of this diether compound into the diamine monomer, 1,3-bis(4-aminophenoxy)benzene (TPER), and its subsequent polymerization with pyromellitic dianhydride (PMDA) to yield a thermally stable polyetherimide.
Introduction
Polyetherimides are a class of amorphous, high-performance thermoplastic polymers known for their outstanding thermal stability, mechanical strength, and chemical resistance.[1] The incorporation of flexible ether linkages into the polymer backbone can enhance processability without significantly compromising thermal properties. This compound serves as a valuable starting material for the synthesis of the diamine monomer TPER, which is a crucial building block for specific PEIs. The resulting TPER-PMDA polyetherimide exhibits a high glass transition temperature and excellent thermal stability, making it suitable for applications in demanding environments, including aerospace, electronics, and biomedical devices.
Monomer Synthesis: From this compound to 1,3-Bis(4-aminophenoxy)benzene (TPER)
The synthesis of the diamine monomer TPER from this compound is a two-step process involving dinitration followed by catalytic reduction.
Step 1: Dinitration of this compound
This step involves the electrophilic aromatic substitution of nitro groups onto the activated phenoxy rings.
Experimental Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place this compound.
-
Cool the flask in an ice bath to 0-5 °C.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution, maintaining the temperature below 10 °C.[2][3]
-
After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC).
-
Pour the reaction mixture into ice water to precipitate the dinitro product, 4,4'-(1,3-phenylenebisoxy)bis(1-nitrobenzene).
-
Filter the yellow precipitate, wash thoroughly with water until neutral, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from a suitable solvent such as ethanol or acetic acid to obtain the purified dinitro compound.
Step 2: Reduction of 4,4'-(1,3-phenylenebisoxy)bis(1-nitrobenzene) to TPER
The dinitro compound is reduced to the corresponding diamine using a catalytic hydrogenation process.
Experimental Protocol:
-
Charge a high-pressure autoclave or a flask suitable for catalytic hydrogenation with 4,4'-(1,3-phenylenebisoxy)bis(1-nitrobenzene) and a suitable solvent (e.g., ethanol, N,N-dimethylformamide).[4]
-
Add a catalytic amount of palladium on activated carbon (Pd/C, 5-10 wt%).
-
Seal the reactor and purge with nitrogen gas, followed by hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 2-5 MPa) and heat to the desired temperature (e.g., 60-80 °C) with vigorous stirring.[4]
-
Monitor the reaction progress by the cessation of hydrogen uptake.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude 1,3-bis(4-aminophenoxy)benzene (TPER).
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to yield purified TPER as a crystalline solid.
Polymerization: Synthesis of TPER-PMDA Polyetherimide
The synthesis of the polyetherimide from TPER and pyromellitic dianhydride (PMDA) is a two-stage process involving the formation of a poly(amic acid) intermediate, followed by thermal or chemical imidization.
Experimental Protocol:
-
Poly(amic acid) Synthesis:
-
In a dry, nitrogen-purged three-necked flask equipped with a mechanical stirrer, add freshly purified TPER and a polar aprotic solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP).
-
Stir the mixture until the diamine is completely dissolved.
-
Gradually add an equimolar amount of pyromellitic dianhydride (PMDA) powder to the solution in several portions. Maintain the temperature at 0-5 °C during the addition to control the exothermic reaction.
-
After the complete addition of PMDA, allow the reaction mixture to warm to room temperature and continue stirring for 12-24 hours to form a viscous poly(amic acid) solution.[5]
-
-
Imidization:
-
Thermal Imidization: Cast the poly(amic acid) solution onto a glass plate to form a thin film. Place the film in a vacuum oven and heat it in a stepwise manner, for example, 1 hour at 100 °C, 1 hour at 200 °C, and finally 1 hour at 300 °C, to effect the cyclodehydration to the polyetherimide.[6]
-
Chemical Imidization (Alternative): To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and a tertiary amine catalyst (e.g., pyridine or triethylamine). Stir the mixture at room temperature for several hours, followed by gentle heating (e.g., 50 °C) to complete the imidization. Precipitate the resulting polyetherimide in a non-solvent like methanol, filter, wash, and dry under vacuum.
-
Characterization and Properties
The synthesized TPER monomer and the resulting TPER-PMDA polyetherimide should be characterized using standard analytical techniques.
| Parameter | 1,3-Bis(4-aminophenoxy)benzene (TPER) Monomer | TPER-PMDA Polyetherimide |
| Purity (by HPLC) | > 99% | N/A |
| Melting Point | Specific to the crystalline form | Amorphous, characterized by Glass Transition Temperature (Tg) |
| Glass Transition (Tg) | N/A | ~275 °C[5][6] |
| Thermal Stability (TGA) | Decomposes at higher temperatures | 5% weight loss temperature > 487.5 °C in nitrogen[5][6] |
| Mechanical Properties | N/A | Typical values for aromatic polyimides: Tensile Strength: 85–105 MPa, Tensile Modulus: 2.0–3.3 GPa, Elongation at Break: 5–18%[7][8] |
| Dielectric Constant | N/A | Expected to be in the range of 2.4 - 3.5, depending on frequency and humidity. Polyimides derived from PMDA can have a dielectric constant around 3.2.[1][4][5] |
| Solubility | Soluble in polar aprotic solvents (DMAc, NMP) | Generally soluble in polar aprotic solvents like NMP and DMAc, though solubility can be limited for fully aromatic polyimides.[9] |
Visualizations
Caption: Synthetic pathway from this compound to TPER.
Caption: Experimental workflow for the synthesis and characterization of TPER-PMDA polyetherimide.
Caption: Logical relationship of the synthesis of TPER-PMDA polyetherimide.
References
- 1. Low Dielectric Polyetherimides Derived from Bis[4-(4-(4-aminophenoxy)-2-tert-butylphenoxy)phenyl] Sulfone and 4,4′-Bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apps.dtic.mil [apps.dtic.mil]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
Application Notes and Protocols for Polymerization with 1,3-Bis(4-methoxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of high-performance polymers utilizing 1,3-bis(4-methoxyphenoxy)benzene as a core structural unit. The primary route to polymerization involves a two-step process: the demethylation of this compound to its corresponding bisphenol, followed by nucleophilic aromatic substitution (SNAr) polymerization to yield a poly(ether ether ketone) (PEEK)-type polymer. An alternative, though less common, approach is the direct oxidative coupling polymerization of the methoxy-terminated monomer.
I. Synthesis of Poly(ether ether ketone) via Nucleophilic Aromatic Substitution (SNAr)
The most established method for creating valuable polymers from this compound is through its conversion to 1,3-bis(4-hydroxyphenoxy)benzene, which then serves as a bisphenol monomer in a nucleophilic aromatic substitution reaction with an activated aromatic dihalide, such as 4,4'-difluorobenzophenone. This process results in the formation of a high-performance poly(ether ether ketone) with desirable thermal and mechanical properties.
Step 1: Demethylation of this compound
Protocol: Demethylation using Boron Tribromide (BBr₃)
This protocol outlines the cleavage of the methyl ether bonds to yield the di-hydroxyl monomer, 1,3-bis(4-hydroxyphenoxy)benzene.
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Ice bath
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.
-
Cool the solution to 0°C using an ice bath.
-
Slowly add a solution of boron tribromide in dichloromethane (typically 2.2 to 3 equivalents per methoxy group) to the stirred solution via a dropping funnel over 30 minutes.[1][2]
-
After the addition is complete, allow the reaction mixture to gradually warm to room temperature and stir overnight.
-
Carefully quench the reaction by slowly adding methanol to the cooled mixture until gas evolution ceases.[1]
-
Remove the solvent using a rotary evaporator.
-
Redissolve the residue in dichloromethane and wash sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 1,3-bis(4-hydroxyphenoxy)benzene.
-
The crude product can be purified by recrystallization or column chromatography.
Quantitative Data (Typical):
| Parameter | Value |
| Molar ratio of BBr₃ to methoxy groups | 2.2 - 3.0 : 1 |
| Reaction Temperature | 0°C to Room Temperature |
| Reaction Time | 12 - 24 hours |
| Yield | >80% (after purification) |
Step 2: Nucleophilic Aromatic Substitution (SNAr) Polymerization
Protocol: Synthesis of Poly(ether ether ketone)
This protocol describes the polycondensation of 1,3-bis(4-hydroxyphenoxy)benzene with 4,4'-difluorobenzophenone to form a PEEK-type polymer.
Materials:
-
1,3-bis(4-hydroxyphenoxy)benzene (monomer 1)
-
4,4'-difluorobenzophenone (monomer 2)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Diphenyl sulfone
-
Toluene
-
Methanol
-
Deionized water
-
Three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser
Procedure:
-
To the three-necked flask, add equimolar amounts of 1,3-bis(4-hydroxyphenoxy)benzene and 4,4'-difluorobenzophenone, an excess of anhydrous potassium carbonate (e.g., 1.5 to 2 moles per mole of bisphenol), and diphenyl sulfone as the solvent.
-
Add toluene to the mixture to serve as an azeotroping agent for the removal of water.
-
Heat the mixture to a temperature of 150-160°C with vigorous stirring under a nitrogen purge. Water will be removed azeotropically with toluene and collected in the Dean-Stark trap.
-
After the removal of water is complete (typically 2-4 hours), gradually increase the temperature to 280-320°C to initiate polymerization.
-
Maintain the reaction at this temperature for 4-8 hours. The viscosity of the solution will increase as the polymer forms.
-
Cool the reaction mixture and dissolve the solid polymer in a suitable solvent (e.g., N-methyl-2-pyrrolidone or concentrated sulfuric acid).
-
Precipitate the polymer by pouring the solution into a non-solvent like methanol or a water/methanol mixture.
-
Filter the polymer, wash it thoroughly with deionized water and methanol to remove any residual salts and solvent, and dry it in a vacuum oven at 100-120°C.
Quantitative Data (Typical):
| Parameter | Value |
| Monomer Molar Ratio (1:2) | 1 : 1 |
| K₂CO₃ (moles per mole of bisphenol) | 1.5 - 2.0 |
| Initial Temperature (Azeotropic Distillation) | 150 - 160°C |
| Polymerization Temperature | 280 - 320°C |
| Polymerization Time | 4 - 8 hours |
| Expected Inherent Viscosity | 0.4 - 1.0 dL/g |
| Expected Yield | >90% |
II. Oxidative Coupling Polymerization
Direct polymerization of this compound can be attempted via oxidative coupling, which forms new carbon-carbon bonds between the aromatic rings. This method is generally less common for this specific monomer compared to the SNAr route.
Protocol: Oxidative Coupling using Ferric Chloride (FeCl₃)
This protocol provides a general procedure for the oxidative coupling polymerization.
Materials:
-
This compound
-
Anhydrous ferric chloride (FeCl₃)
-
Anhydrous solvent (e.g., chlorobenzene or nitrobenzene)
-
Methanol
-
Hydrochloric acid (HCl)
-
Round-bottom flask
-
Magnetic stirrer
-
Nitrogen inlet
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.
-
In a separate flask, prepare a solution or suspension of anhydrous ferric chloride (typically 2-4 molar equivalents relative to the monomer) in the same solvent.[3]
-
Slowly add the monomer solution to the stirred oxidant suspension at room temperature.[3]
-
Heat the reaction mixture to a specified temperature (e.g., 50-100°C) and stir for an extended period (e.g., 24-48 hours).
-
Quench the reaction by pouring the mixture into a large volume of methanol containing a small amount of concentrated HCl.
-
Collect the precipitated polymer by filtration.
-
Wash the polymer repeatedly with methanol to remove unreacted monomer and iron salts.
-
Dry the polymer in a vacuum oven.
Quantitative Data (Typical):
| Parameter | Value |
| Molar ratio of FeCl₃ to monomer | 2 - 4 : 1 |
| Reaction Temperature | 50 - 100°C |
| Reaction Time | 24 - 48 hours |
| Expected Polymer | Oligomers or low molecular weight polymer |
| Yield | Variable |
III. Characterization of Polymers
The synthesized polymers should be characterized using standard analytical techniques to determine their structure, molecular weight, and thermal properties.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of the desired polymer by identifying characteristic functional groups (e.g., ether and ketone linkages).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed chemical structure of the polymer repeating unit.
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm) of the polymer.
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer by determining its decomposition temperature.
These protocols provide a foundation for the synthesis and exploration of polymers derived from this compound. Researchers should optimize the reaction conditions based on the desired polymer properties and available laboratory equipment.
References
Application Notes and Protocols: 1,3-Bis(4-methoxyphenoxy)benzene in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of the 1,3-bis(4-phenoxy)benzene moiety, a core structural component of 1,3-bis(4-methoxyphenoxy)benzene, in the development of high-performance materials. While direct polymerization of this compound is not extensively documented in publicly available literature, its derivatives, particularly 1,3-bis(4-aminophenoxy)benzene (TPER), are key monomers in the synthesis of advanced polymers such as polyimides. These materials find critical applications in aerospace, electronics, and other demanding fields.
This document focuses on the well-characterized polymers derived from TPER to illustrate the material properties and performance achievable from the 1,3-bis(4-phenoxy)benzene structure. The provided data and protocols for TPER-based polyimides serve as a strong benchmark and guide for the potential applications of polymers derived from this compound.
Structural Features and Potential Applications
This compound possesses a unique combination of structural features that make it an attractive monomer for polymer synthesis:
-
Ether Linkages: The flexible ether linkages in the backbone can enhance the processability of the resulting polymers by improving their solubility and lowering their melt viscosity.
-
Aromatic Rings: The high concentration of aromatic rings imparts excellent thermal stability and mechanical strength to the polymer chains.
-
Meta-Linkage: The meta-substitution on the central benzene ring introduces a kink in the polymer backbone, which can disrupt chain packing, leading to amorphous materials with good solubility in organic solvents.
-
Methoxy Groups: The terminal methoxy groups could potentially be used in oxidative coupling polymerizations to form poly(phenylene oxide)-type structures. Alternatively, they can be demethylated to reactive hydroxyl groups for polyether synthesis via nucleophilic aromatic substitution.
These features suggest the potential for this compound to be a monomer for a variety of high-performance polymers, including:
-
Poly(phenylene oxide)s (PPOs): Through oxidative coupling polymerization.
-
Polyethers: After demethylation to the corresponding bisphenol, followed by reaction with activated dihalides.
-
Polyetherimides (PEIs) and Polyetheramides: After conversion of the methoxy groups to other functional groups like amines or carboxylic acids.
Application Case Study: Polyimides from 1,3-Bis(4-aminophenoxy)benzene (TPER)
The most well-documented application of the 1,3-bis(4-phenoxy)benzene core in materials science is through the use of its diamino derivative, TPER. Polyimides synthesized from TPER and various aromatic dianhydrides are known for their exceptional thermal stability, mechanical properties, and processability.
The following tables summarize the key thermal and mechanical properties of polyimides synthesized from 1,3-bis(4-aminophenoxy)benzene (TPER) and different dianhydrides.
Table 1: Thermal Properties of TPER-Based Polyimides
| Dianhydride | Glass Transition Temperature (Tg), °C | 5% Weight Loss Temperature (TGA), °C (in N₂) | 10% Weight Loss Temperature (TGA), °C (in N₂) | Char Yield at 800°C (in N₂), % | Melting Temperature (Tm), °C |
| Pyromellitic dianhydride (PMDA) | ~275[1] | > 500[1] | - | - | - |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | ~210[2] | 564[2] | - | > 60[2] | 395[2] |
| 4,4'-Oxydiphthalic anhydride (ODPA) | 214 | - | - | - | 316 |
| Benzophenonetetracarboxylic dianhydride (BTDA) | - | - | 489 - 577[3] | - | - |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 190[4] | > 500[4] | - | > 50[4] | 331 and 350[4] |
Table 2: Mechanical Properties of TPER-Based Polyimide Films
| Dianhydride | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) |
| 3,3′,4,4′-Biphenyltetracarboxylic dianhydride (BPDA) | > 100[2] | ~3.0[2] | > 10[2] |
| Fluorinated Dianhydrides (e.g., 6FDA) | up to 148[5] | up to 2.6[5] | up to 31[5] |
| 1,4-Bis(3,4-dicarboxyphenoxy)benzene dianhydride (HQDPA) | 85 - 105[4] | 2.0 - 3.3[4] | 5 - 18[4] |
Experimental Protocols
This protocol describes a typical two-step polycondensation reaction to synthesize a TPER-PMDA polyimide.[1][6]
Materials:
-
1,3-Bis(4-aminophenoxy)benzene (TPER)
-
Pyromellitic dianhydride (PMDA)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Toluene
-
Nitrogen gas supply
Procedure:
-
Poly(amic acid) Synthesis:
-
In a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube, dissolve a specific molar amount of TPER in anhydrous NMP under a nitrogen atmosphere.
-
Once the TPER has completely dissolved, add an equimolar amount of PMDA in one portion.
-
Continue stirring the reaction mixture at room temperature under a nitrogen atmosphere for 24 hours. The viscosity of the solution will increase significantly as the poly(amic acid) forms.
-
-
Chemical Imidization (optional, for solution-processable polyimides):
-
To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine (or another tertiary amine catalyst like triethylamine).
-
Heat the mixture to a moderate temperature (e.g., 80-120 °C) for several hours to effect cyclodehydration to the polyimide.
-
The polyimide can then be isolated by precipitation in a non-solvent like methanol, followed by filtration and drying.
-
-
Thermal Imidization (for films and coatings):
-
Cast the viscous poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the coated substrate in a vacuum oven or a forced-air oven.
-
Heat the film using a staged curing cycle, for example:
-
100 °C for 1 hour
-
200 °C for 1 hour
-
300 °C for 1 hour
-
-
This process removes the solvent and converts the poly(amic acid) to the final polyimide.
-
-
FTIR Spectroscopy: To confirm the conversion of the poly(amic acid) to the polyimide, look for the disappearance of the amide and carboxylic acid peaks and the appearance of characteristic imide peaks (e.g., at ~1780 cm⁻¹ and ~1720 cm⁻¹ for asymmetric and symmetric C=O stretching).
-
Thermogravimetric Analysis (TGA): To determine the thermal stability of the polyimide.
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg) and melting temperature (Tm, if crystalline).
-
Mechanical Testing: To evaluate the tensile strength, modulus, and elongation at break of polyimide films.
Potential Synthetic Routes for Polymers from this compound
While not yet established in the literature, the following are plausible synthetic pathways for the direct polymerization of this compound.
This method is commonly used for the synthesis of poly(phenylene oxide)s (PPOs) from phenols or methoxy-substituted aromatic compounds.[7]
-
Proposed Reaction: Polymerization of this compound in the presence of an oxidizing agent and a catalyst system (e.g., a copper-amine complex).
-
Potential Outcome: A poly(phenylene oxide)-type polymer with a highly aromatic backbone. The properties would be expected to include high thermal stability.
This two-step approach would first convert the methoxy groups to hydroxyl groups, followed by a standard polyether synthesis.
-
Step 1: Demethylation: Cleavage of the methyl ether bonds using a reagent like boron tribromide (BBr₃) or hydrobromic acid (HBr) to yield 1,3-bis(4-hydroxyphenoxy)benzene.[8]
-
Step 2: Polycondensation: The resulting bisphenol can then be reacted with an activated aromatic dihalide (e.g., 4,4'-difluorobenzophenone) in a nucleophilic aromatic substitution reaction to form a poly(ether ether ketone) (PEEK)-like polymer.
Visualizations
Caption: Structure-Property Relationship of this compound.
Caption: Workflow for TPER-PMDA Polyimide Synthesis and Characterization.
References
Application Notes and Protocols for the Analytical Characterization of 1,3-bis(4-methoxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the analytical techniques for the characterization of 1,3-bis(4-methoxyphenoxy)benzene (CAS No. 13118-91-7). Detailed protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are presented. This guide is intended to assist researchers in confirming the identity, purity, and structural integrity of this compound, which is a key building block in various chemical syntheses.
Introduction
This compound is a diaryl ether that finds applications in the synthesis of polymers and other complex organic molecules. Its precise characterization is crucial for ensuring the quality and reproducibility of downstream applications. This application note outlines the key analytical methods for its comprehensive characterization.
Analytical Techniques
A multi-technique approach is recommended for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for the structural elucidation of this compound, providing detailed information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.
2.1.1. Predicted ¹H and ¹³C NMR Spectral Data
The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for this compound.
Table 1: ¹H NMR Data for this compound (in CDCl₃)
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic-H | 6.5 - 7.5 | m | 12H |
| -OCH₃ | ~3.8 | s | 6H |
Table 2: ¹³C NMR Data for this compound (in CDCl₃) [1][2]
| Carbon (Position) | Predicted Chemical Shift (δ, ppm) |
| Aromatic C-O | 150 - 160 |
| Aromatic C | 105 - 135 |
| -OCH₃ | ~55 |
2.1.2. Experimental Protocol for NMR Spectroscopy
This protocol outlines a standard procedure for acquiring high-quality ¹H and ¹³C NMR spectra.
-
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound into a clean, dry vial.
-
Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Vortex the sample until it is fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup and Data Acquisition:
-
Instrument: A 400 MHz or higher field NMR spectrometer is recommended.
-
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Acquisition Time: 4.0 s
-
Spectral Width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled pulse program.
-
Number of Scans: 1024
-
Relaxation Delay: 2.0 s
-
Acquisition Time: 1.5 s
-
Spectral Width: 0 to 220 ppm
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal at 0.00 ppm.
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking for both ¹H and ¹³C spectra.
-
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.
2.2.1. Expected Mass Spectral Data
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₂₀H₁₈O₄ |
| Molecular Weight | 322.36 g/mol |
| [M]+ (Exact Mass) | 322.12 |
2.2.2. Experimental Protocol for Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as dichloromethane or ethyl acetate.
-
Perform serial dilutions to a final concentration of 1-10 µg/mL.
-
-
GC-MS Instrument Setup and Data Acquisition:
-
GC Conditions:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).
-
Inlet Temperature: 280 °C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 1 min.
-
Ramp: 15 °C/min to 300 °C.
-
Final hold: 5 min at 300 °C.
-
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Mass Range: m/z 40-450
-
-
High-Performance Liquid Chromatography (HPLC)
HPLC is a key technique for assessing the purity of this compound and for quantifying it in various matrices. A reverse-phase method is generally suitable for this compound.
2.3.1. Experimental Protocol for HPLC
This protocol is a starting point and may require optimization based on the specific instrumentation and purity requirements. The conditions are adapted from a method for the structurally similar compound 1,3-bis(3-nitrophenoxy)benzene.[3]
-
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Dilute with the mobile phase to a working concentration of approximately 0.1 mg/mL.
-
-
HPLC Instrument Setup and Data Acquisition:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 60% acetonitrile / 40% water.
-
Linearly increase to 95% acetonitrile over 15 minutes.
-
Hold at 95% acetonitrile for 5 minutes.
-
Return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV detector at 254 nm.
-
Injection Volume: 10 µL.
-
Visualizations
Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.
Caption: Workflow for the characterization of this compound.
Conclusion
The analytical methods detailed in this application note provide a robust framework for the comprehensive characterization of this compound. The combination of NMR spectroscopy for structural elucidation, mass spectrometry for molecular weight confirmation, and HPLC for purity assessment ensures a thorough analysis of this important chemical compound. The provided protocols can be adapted by researchers to suit their specific instrumentation and analytical requirements.
References
Application Note: Identification of Functional Groups in 1,3-bis(4-methoxyphenoxy)benzene using FTIR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for the identification of characteristic functional groups in 1,3-bis(4-methoxyphenoxy)benzene using Fourier Transform Infrared (FTIR) spectroscopy. FTIR is a rapid, non-destructive analytical technique that provides structural information by measuring the absorption of infrared radiation by a sample's molecular vibrations.[1] This note outlines the sample preparation, data acquisition, and spectral interpretation necessary to characterize the aromatic ether functionalities of the target molecule.
Introduction to this compound
This compound is a complex aromatic ether. Its structure consists of a central benzene ring substituted at the 1 and 3 positions with 4-methoxyphenoxy groups. Understanding the vibrational characteristics of its functional groups is essential for structural confirmation, purity assessment, and quality control in research and development settings. The key functional groups to be identified are the aryl ether linkages (Ar-O-Ar), the aryl-alkyl ether (methoxy) groups (Ar-O-CH₃), and the aromatic rings (C=C and C-H bonds).
Molecular Structure:
Structure of this compound
Experimental Protocol: FTIR Analysis
This protocol details the steps for acquiring an FTIR spectrum of a solid sample, such as this compound, using the Attenuated Total Reflectance (ATR) technique, which is common for its simplicity and minimal sample preparation.
2.1. Materials and Equipment
-
FTIR Spectrometer with an ATR accessory (e.g., diamond or germanium crystal)
-
Sample of this compound (solid powder)
-
Spatula
-
Isopropyl alcohol or ethanol for cleaning
-
Lint-free laboratory wipes
2.2. Methodology
-
Instrument Preparation:
-
Ensure the FTIR spectrometer is powered on and has reached thermal equilibrium.
-
Purge the sample compartment with dry air or nitrogen to minimize atmospheric interference from water vapor and carbon dioxide.
-
-
ATR Crystal Cleaning:
-
Clean the surface of the ATR crystal with a lint-free wipe moistened with isopropyl alcohol or ethanol.
-
Allow the solvent to evaporate completely.
-
-
Background Spectrum Acquisition:
-
Sample Analysis:
-
Place a small amount of the solid this compound powder onto the center of the ATR crystal using a clean spatula.[2]
-
Lower the ATR press arm and apply firm, consistent pressure to ensure good contact between the sample and the crystal.[2]
-
Acquire the sample spectrum using the same parameters as the background scan.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically perform a Fourier transform to convert the interferogram into a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[3]
-
After analysis, raise the press arm, remove the sample powder, and clean the ATR crystal surface thoroughly as described in step 2.
-
Data Presentation: Expected FTIR Absorption Bands
The following table summarizes the expected vibrational modes and corresponding wavenumber ranges for the functional groups present in this compound. These ranges are based on characteristic values for aromatic ethers and similar compounds.[4][5][6][7]
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Expected Intensity |
| Aromatic C-H | C-H Stretch | 3100 - 3000 | Medium to Weak |
| Methoxy (-OCH₃) | C-H Stretch (asymmetric & symmetric) | 2960 - 2850 | Medium |
| Aromatic Ring | C=C Stretch (in-ring) | 1600 - 1475 | Medium to Weak |
| Aryl-Alkyl Ether | C-O-C Asymmetric Stretch (Ar-O-CH₃) | ~1250 | Strong |
| Aryl Ether | C-O-C Asymmetric Stretch (Ar-O-Ar) | 1300 - 1200 | Strong |
| Aryl-Alkyl Ether | C-O-C Symmetric Stretch (Ar-O-CH₃) | ~1040 | Strong |
| Aromatic Ring | C-H Out-of-Plane Bend | 900 - 675 | Strong |
Interpretation of Key Spectral Features
-
Aromatic C-H Stretch (3100-3000 cm⁻¹): The presence of peaks just above 3000 cm⁻¹ is a clear indication of C-H bonds on the aromatic rings.[8]
-
Aliphatic C-H Stretch (2960-2850 cm⁻¹): Absorptions in this region correspond to the C-H stretching vibrations of the methyl groups in the two methoxy (-OCH₃) functionalities.
-
Aromatic C=C Stretch (1600-1475 cm⁻¹): A series of sharp bands in this region are characteristic of the carbon-carbon double bond stretching within the benzene rings.
-
C-O-C Ether Stretches (1300-1000 cm⁻¹): This is the most diagnostic region for this molecule. Aromatic ethers like this compound are expected to show strong, characteristic C-O stretching bands.[5] Specifically, aryl alkyl ethers (like the anisole component) typically show two distinct, strong bands for the asymmetric and symmetric C-O-C stretch at approximately 1250 cm⁻¹ and 1040 cm⁻¹, respectively.[4][6][7] The diaryl ether linkage also contributes a strong absorption band in the 1300-1200 cm⁻¹ range.[5] Therefore, this region will likely contain multiple strong, possibly overlapping, bands confirming the ether structures.
-
C-H Out-of-Plane Bending (900-675 cm⁻¹): The pattern of strong absorptions in this "fingerprint" region can provide information about the substitution patterns on the benzene rings.
Experimental Workflow Visualization
The logical flow of the FTIR analysis from sample preparation to final interpretation is illustrated in the diagram below.
Caption: Workflow for FTIR analysis of this compound.
Conclusion
FTIR spectroscopy is a highly effective and efficient method for the structural characterization of this compound. By following the outlined protocol, researchers can obtain a high-quality infrared spectrum. The identification of strong absorption bands in the 1300-1000 cm⁻¹ region, coupled with characteristic aromatic and aliphatic C-H and C=C stretching vibrations, allows for unambiguous confirmation of the key ether and aromatic functional groups within the molecule. This application note serves as a practical guide for scientists engaged in the synthesis, quality control, and analysis of this and structurally related compounds.
References
- 1. journalwjbphs.com [journalwjbphs.com]
- 2. egikunoo.wordpress.com [egikunoo.wordpress.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. IR Spectrum Of Anisole | bartleby [bartleby.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. 18.8 Spectroscopy of Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. IR spectrum: Ethers [quimicaorganica.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of 1,3-Bis(phenoxy)benzene Derivatives in High-Performance Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,3-bis(4-aminophenoxy)benzene and its derivatives in the synthesis of high-performance aromatic polyamides and polyimides. While the core structure of interest is based on 1,3-bis(phenoxy)benzene, it is the amine-functionalized analogue, 1,3-bis(4-aminophenoxy)benzene (TPER), that serves as a crucial monomer in creating these advanced materials. This document details the synthesis, properties, and potential applications of polymers derived from this versatile building block.
Introduction to 1,3-Bis(4-aminophenoxy)benzene in Polymer Chemistry
Aromatic polyamides and polyimides are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. However, their rigid backbones often lead to poor solubility and high processing temperatures, limiting their applications. The incorporation of flexible ether linkages and meta-catenated benzene rings, as found in 1,3-bis(4-aminophenoxy)benzene, is a key strategy to enhance the processability of these polymers without significantly compromising their desirable properties. The introduction of such monomers disrupts chain packing and reduces intermolecular forces, leading to improved solubility in organic solvents.
High-Performance Polymers Derived from 1,3-Bis(4-aminophenoxy)benzene
Aromatic Polyamides
Aromatic polyamides synthesized from 1,3-bis(4-aminophenoxy)benzene and various aromatic dicarboxylic acids exhibit a favorable combination of properties. These polymers are generally amorphous and show good solubility in a range of polar aprotic solvents.
Key Properties of Polyamides Derived from 1,3-Bis(4-aminophenoxy)benzene Derivatives
| Polymer System | Inherent Viscosity (dL/g) | Tensile Strength (MPa) | Tensile Modulus (GPa) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Solubility |
| Polyamides with adamantane pendent groups[1] | 0.43–1.03 | 77–92 | 1.5–2.5 | 240–300 | >450 (in N₂) | Soluble in DMAc, cyclohexanone, THF |
| Poly(ether ether ketone amide)s[2][3] | 0.40–0.67 | - | - | 204–235 | 404–578 | Soluble in NMP, DMAc, DMF, DMSO |
| Aramid Copolymers (MBAB-aramid)[4][5][6] | - | 107.1 | - | 270.1 | 449.6 | Soluble in polar organic solvents |
Aromatic Polyimides and Polyamide-imides
The diamine 1,3-bis(4-aminophenoxy)benzene is also a valuable monomer for the synthesis of polyimides and polyamide-imides. These polymers demonstrate excellent thermal stability and solubility, making them suitable for applications requiring high-performance films and coatings.[7]
Key Properties of Polyimides and Polyamide-imides
| Polymer System | Inherent Viscosity (dL/g) | Glass Transition Temperature (°C) | 10% Weight Loss Temperature (°C) | Solubility |
| Polyamide-imides from 1,3-bis(4-trimellitimidophenoxy)benzene[7] | 0.56–1.39 | - | 489–577 (in N₂) | Excellent in many organic solvents |
| Poly(ether ether ketone imide)s[2] | - | 245–279 | 406–483 | Good in polar aprotic solvents |
| Copolyimides with 4,4′-ODA and PMDA[8] | - | - | >450 (in air or N₂) | Soluble in polar organic solvents |
Experimental Protocols
Synthesis of Aromatic Polyamides via Phosphorylation Polycondensation
This protocol describes a common method for synthesizing aromatic polyamides using 1,3-bis(4-aminophenoxy)benzene derivatives.
Caption: General workflow for aromatic polyamide synthesis.
Methodology:
-
In a reaction flask equipped with a stirrer and nitrogen inlet, dissolve the aromatic dicarboxylic acid (0.01 mol), N-methyl-2-pyrrolidone (NMP), pyridine, and lithium chloride.
-
Add the 1,3-bis(4-aminophenoxy)benzene derivative (0.01 mol) and triphenyl phosphite (TPP) (0.022 mol) to the solution.
-
Heat the reaction mixture to 105°C and maintain this temperature for 3 hours with constant stirring.
-
After cooling to room temperature, pour the viscous polymer solution into ethanol to precipitate the polyamide.
-
Filter the polymer and wash it thoroughly with hot water and ethanol.
-
Dry the resulting aromatic polyamide in a vacuum oven at 100°C overnight.
Synthesis of Polyimides via a Two-Step Polycondensation
This protocol outlines the synthesis of polyimides from 1,3-bis(4-aminophenoxy)benzene and an aromatic dianhydride.
Caption: Two-step synthesis of polyimides.
Methodology:
-
Poly(amic acid) Synthesis: In a dry reaction flask under a nitrogen atmosphere, dissolve 1,3-bis(4-aminophenoxy)benzene in a polar aprotic solvent like N,N-dimethylacetamide (DMAc).
-
Gradually add an equimolar amount of the aromatic dianhydride to the solution while stirring at room temperature.
-
Continue stirring for several hours to obtain a viscous poly(amic acid) solution.
-
Imidization (Thermal):
-
Cast the poly(amic acid) solution onto a glass plate.
-
Heat the cast film in an oven with a stepwise temperature increase, for example, 1 hour each at 100°C, 200°C, and finally 300°C to effect thermal cyclodehydration to the polyimide.
-
-
Imidization (Chemical):
-
To the poly(amic acid) solution, add a dehydrating agent such as a mixture of acetic anhydride and pyridine.
-
Stir the solution at room temperature for several hours to complete the chemical imidization.
-
Precipitate the polyimide in a non-solvent like ethanol, filter, and dry.
-
Logical Relationships in Polymer Design
The desirable properties of high-performance polymers derived from 1,3-bis(4-aminophenoxy)benzene are a direct result of its specific molecular structure.
Caption: Structure-property relationships.
Conclusion
The use of 1,3-bis(4-aminophenoxy)benzene and its derivatives as monomers provides a powerful tool for designing high-performance polymers with tailored properties. The introduction of meta-linkages and ether bridges into the polymer backbone effectively enhances solubility and processability, overcoming major limitations of traditional aromatic polyamides and polyimides. This allows for the fabrication of high-quality films and coatings suitable for advanced applications in electronics, aerospace, and other demanding fields. The protocols and data presented herein serve as a valuable resource for researchers and scientists working on the development of next-generation high-performance materials.
References
- 1. www2.ictp.csic.es [www2.ictp.csic.es]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability | MDPI [mdpi.com]
- 6. Novel Bis(4-aminophenoxy) Benzene-Based Aramid Copolymers with Enhanced Solution Processability [ouci.dntb.gov.ua]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Antioxidants and UV Absorbers in Industrial Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed overview of the role, mechanisms, and industrial applications of antioxidants and UV absorbers. It includes comprehensive tables summarizing quantitative performance data for easy comparison, detailed experimental protocols for evaluating efficacy, and diagrams illustrating key mechanisms and workflows. These notes are intended to serve as a practical guide for professionals involved in material science, industrial chemistry, and product development.
Part 1: Industrial Antioxidants
Role and Mechanism of Action
Antioxidants are chemical compounds added to industrial products to prevent oxidation, a degradation process caused by reactions with oxygen that is often accelerated by heat and light. Oxidation can lead to undesirable changes in materials, such as loss of mechanical strength, discoloration, brittleness, and the formation of gums or residues in fuels and lubricants.
The primary mechanism of oxidation in organic materials is a free-radical chain reaction consisting of three stages:
-
Initiation: Formation of initial carbon-centered free radicals (R•) due to energy input like heat or light.
-
Propagation: The radical (R•) reacts with oxygen to form a peroxy radical (ROO•), which then abstracts a hydrogen atom from the organic material to form a hydroperoxide (ROOH) and a new free radical (R•), continuing the chain reaction.
-
Chain Branching: Hydroperoxides (ROOH) decompose into two new, highly reactive radicals (RO• and •OH), which accelerate the oxidation process.
Industrial antioxidants interrupt this cycle through two main mechanisms:
-
Primary Antioxidants (Radical Scavengers): These compounds, typically hindered phenols or secondary aromatic amines, donate a hydrogen atom to the peroxy radicals (ROO•). This neutralizes the radical and forms a stable antioxidant radical that is unable to propagate the chain reaction.
-
Secondary Antioxidants (Peroxide Decomposers): These compounds, often phosphites or thioesters, decompose hydroperoxides (ROOH) into stable, non-radical products, preventing the chain branching step that dramatically accelerates degradation.
// Connections ROO -> PRIMARY_AO [label=" Intercepted by", color="#34A853", style=dashed, dir=back]; PRIMARY_AO -> ROOH [label=" H Donation\n(Prevents Propagation)", color="#34A853", arrowhead="tee"]; ROOH -> SECONDARY_AO [label=" Decomposed by", color="#34A853", style=dashed, dir=back]; SECONDARY_AO -> BRANCH [label=" Prevents Branching", color="#34A853", arrowhead="tee"]; } . Caption: Mechanism of auto-oxidation and intervention by primary and secondary antioxidants.
Common Industrial Antioxidants and Applications
Antioxidants are vital in a wide range of industries to ensure product stability, longevity, and performance.
| Antioxidant Class | Common Examples | Key Industrial Applications |
| Hindered Phenols | Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Tertiary Butylhydroquinone (TBHQ), Irganox® 1010, Irganox® 1076 | Plastics (Polyolefins, PVC), Rubber, Adhesives, Lubricants, Fuels, Food & Beverage, Cosmetics |
| Aromatic Amines | Alkylated Diphenylamines (e.g., Octylated/Butylated) | Lubricants (Engine Oils), Hydraulic Fluids, Rubber, Greases |
| Phosphites & Phosphonites | Irgafos® 168 | Used as secondary antioxidants in combination with primary antioxidants, especially in plastics processing. |
| Thioesters | Distearyl thiodipropionate (DSTDP) | Secondary antioxidants used in plastics like polypropylene and polyethylene. |
Quantitative Performance Data
The efficacy of an antioxidant is often measured by its ability to delay the onset of oxidation under controlled conditions. One of the key industry metrics is the Oxidative Induction Time (OIT) , which measures the time until rapid oxidation begins at an elevated temperature in the presence of oxygen.
| Antioxidant | Polymer Matrix | OIT (minutes) @ 200°C | Notes |
| Irganox® 1010 | HDPE | 89.7 | Demonstrates excellent processing and oxidation resistance. |
| Irganox® 1330 | HDPE | 97.3 | Shows superior performance in HDPE compared to other tested antioxidants. |
| Irganox® 1024 | HDPE | < 60 | Lower performance compared to Irganox 1010 and 1330 in the same study. |
| BHT | Castor Oil (Lubricant) | - | Found to provide better oxidation prevention than TBHQ; optimum loading at 2.5 wt.%. |
| TBHQ | Castor Oil (Lubricant) | - | Optimum loading at 5 wt.%. |
Note: OIT values are highly dependent on the test conditions (temperature, oxygen flow) and the specific formulation of the material.
Experimental Protocols
This assay is a common and rapid method to screen the radical scavenging activity of antioxidants. It measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable purple DPPH radical to a yellow-colored, non-radical form.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or ethanol (spectrophotometric grade)
-
Test samples and a positive control (e.g., Ascorbic acid, BHT, Trolox)
-
Spectrophotometer or microplate reader capable of reading at 517 nm
-
96-well plates or cuvettes
Procedure:
-
Preparation of DPPH Working Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Keep this solution in an amber bottle or covered in foil to protect it from light. The absorbance of this solution at 517 nm should be approximately 1.0.
-
Sample Preparation: Dissolve the test compounds in a suitable solvent (e.g., methanol, DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Reaction Setup:
-
In a 96-well plate, add 20 µL of each sample dilution or standard to separate wells.
-
Add 200 µL of the DPPH working solution to each well.
-
Prepare a blank control containing only the solvent and the DPPH solution.
-
-
Incubation: Mix the contents of the wells thoroughly. Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm.
-
Calculation: Calculate the percentage of radical scavenging activity (% Inhibition) using the following formula: % Inhibition = [ (Abs_control - Abs_sample) / Abs_control ] x 100
-
Abs_control is the absorbance of the DPPH solution without a sample.
-
Abs_sample is the absorbance of the DPPH solution with the sample.
-
The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) can be determined by plotting the % inhibition against the sample concentrations.
The ABTS assay measures the ability of an antioxidant to scavenge the stable blue-green ABTS radical cation (ABTS•+). This method is applicable to both hydrophilic and lipophilic antioxidants.
Materials:
-
2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)
-
Potassium persulfate (K₂S₂O₈)
-
Phosphate-buffered saline (PBS) or ethanol
-
Test samples and a positive control (e.g., Trolox)
-
Spectrophotometer or microplate reader capable of reading at 734 nm
Procedure:
-
Preparation of ABTS Radical (ABTS•+) Stock Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This generates the ABTS•+ radical.
-
-
Preparation of ABTS Working Solution: Dilute the stock ABTS•+ solution with a suitable solvent (e.g., PBS pH 7.4 or ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample Preparation: Prepare a series of dilutions of the test sample and the Trolox standard.
-
Reaction Setup:
-
Add 50 µL of the sample or standard dilution to 3 mL of the ABTS working solution.
-
Prepare a blank control containing only the solvent and the ABTS working solution.
-
-
Incubation: Mix and incubate the reaction at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of inhibition using the same formula as the DPPH assay. Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is determined from a Trolox standard curve.
// Workflow Path P1 -> R2 [color="#4285F4"]; P2 -> R1 [color="#4285F4"]; R1 -> R2 [color="#4285F4"]; R2 -> R3 [color="#4285F4"]; R3 -> A1 [color="#4285F4"]; A1 -> A2 [color="#4285F4"]; A2 -> A3 [color="#4285F4"]; } . Caption: General experimental workflow for an in-vitro antioxidant capacity assay (e.g., DPPH).
Part 2: Industrial UV Absorbers
Role and Mechanism of Action
UV absorbers are chemical compounds added to materials to protect them from the damaging effects of ultraviolet (UV) radiation from sunlight. UV radiation can break chemical bonds in polymers, leading to degradation effects such as yellowing, cracking, loss of strength, and color fading.
UV absorbers function by preferentially absorbing harmful UV radiation, typically in the 290-400 nm range, and dissipating the absorbed energy in a harmless way, usually as heat. This process involves the molecule transitioning to an excited state upon absorbing a UV photon, followed by a rapid, reversible internal conversion (e.g., tautomerization) that allows it to return to its ground state, releasing the energy as thermal vibrations. This photophysical process is highly efficient and can be repeated many times, providing long-term protection to the host material without the UV absorber itself being consumed.
// Nodes POLYMER [label="Polymer Matrix", fillcolor="#F1F3F4", fontcolor="#202124"]; UV_LIGHT [label="UV Photon (hν)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; UVA_MOLECULE [label="UV Absorber\n(Ground State)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; UVA_EXCITED [label="UV Absorber\n(Excited State)", shape=ellipse, style="filled,dashed", fillcolor="#4285F4", fontcolor="#FFFFFF"]; HEAT [label="Heat (Thermal Energy)", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; DEGRADATION [label="Polymer Degradation\n(e.g., Chain Scission, Yellowing)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Relationships UV_LIGHT -> UVA_MOLECULE [label="Absorbed", color="#5F6368"]; UVA_MOLECULE -> UVA_EXCITED [label="Excitation", color="#4285F4", style=dashed]; UVA_EXCITED -> UVA_MOLECULE [label="Rapid Relaxation", color="#34A853"]; UVA_EXCITED -> HEAT [label="Energy Dissipation", color="#EA4335"]; UV_LIGHT -> POLYMER [label="Causes", color="#EA4335", style=dotted]; POLYMER -> DEGRADATION [style=invis]; UVA_MOLECULE -> POLYMER [label="Protects", color="#34A853", arrowhead="tee", style=dashed]; } . Caption: Mechanism of polymer protection by a UV absorber.
Common Industrial UV Absorbers and Applications
Different classes of UV absorbers are used depending on the polymer type, processing conditions, and end-use application.
| UV Absorber Class | Common Examples | Max Absorption (λmax) Range | Key Industrial Applications |
| Benzotriazoles | UV-328, UV-327, UV-234 | 300-400 nm | Coatings, Plastics (Polyolefins, PVC, Polyesters), Adhesives, Fibers. |
| Benzophenones | UV-9 (BP-3), BP-12 | 270-350 nm | Coatings, Plastics (PVC, PS, PU), Acrylic Resins, Cosmetics. |
| Triazines | UV-1577, UV-400 | 300-380 nm | High-performance polymers requiring high-temperature processing (e.g., Polycarbonate, PET). |
| Hindered Amine Light Stabilizers (HALS) | HALS 770, HALS 944 | Do not strongly absorb UV light. | Function as radical scavengers; often used synergistically with UV absorbers in polyolefins and coatings. |
Quantitative Performance Data
The performance of a UV absorber is defined by its ability to absorb light at specific wavelengths. Key parameters include the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε), which indicates the strength of absorption.
| Compound | Class | λmax 1 (nm) | λmax 2 (nm) | Solvent |
| UV-328 | Benzotriazole | 306 | 347 | Chloroform |
| UV-9 (BP-3) | Benzophenone | ~288 | ~325 | Ethanol |
| Generic Benzotriazole | Benzotriazole | ~305 | - | Aqueous |
| Generic Benzophenone | Benzophenone | ~254 | - | - |
Note: Absorption spectra are solvent-dependent. The effective range for most industrial benzophenones is 290-400 nm.
Experimental Protocols
This protocol determines the efficacy of a UV absorber within a material by measuring the amount of UV radiation that passes through it.
Materials:
-
Material samples (e.g., polymer films, plaques) with and without the UV absorber.
-
Double-beam UV-Vis spectrophotometer with an integrating sphere for solid samples.
-
Sample holders.
Procedure:
-
Instrument Setup: Calibrate the spectrophotometer according to the manufacturer's instructions. Set the scan range to cover the full UV and visible spectrum (e.g., 250-800 nm).
-
Baseline Correction: Perform a baseline scan with the sample holder empty or with a reference material to zero the instrument.
-
Sample Measurement:
-
Securely place the test sample (e.g., a 1 mm thick polymer plaque) in the sample holder in the light path.
-
Perform a transmittance scan. The instrument measures the percentage of light that passes through the sample at each wavelength.
-
-
Data Analysis:
-
Plot the % Transmittance vs. Wavelength.
-
An effective UV absorber will show very low transmittance (<1%) in the target UV range (e.g., 290-400 nm) while maintaining high transmittance in the visible range (>400 nm) if the material is intended to be clear.
-
Compare the transmittance spectra of samples with different concentrations of the UV absorber to the control sample (containing no absorber) to quantify the improvement in UV blocking.
-
Accelerated weathering simulates the damaging effects of long-term outdoor exposure in a laboratory setting. This is crucial for evaluating the performance of UV absorbers and stabilizers in preventing material degradation like color change, gloss loss, and cracking. Protocols are often defined by standards such as ASTM G154 (Fluorescent UV Lamps) and ISO 4892-2 (Xenon-Arc Lamps).
Materials & Equipment:
-
Accelerated weathering chamber (e.g., QUV tester for ASTM G154 or Xenon Test Chamber for ISO 4892-2).
-
Test specimens of standard dimensions (e.g., 75 x 150 mm plaques).
-
Control specimens (without UV absorber).
-
Colorimeter, gloss meter, and mechanical testing equipment (e.g., tensile tester).
Procedure (Based on ISO 4892-2 / ASTM G154 principles):
-
Sample Preparation: Prepare multiple identical test specimens of the material to be evaluated. Measure and record the initial properties (e.g., color coordinates Lab*, gloss at 60°, tensile strength).
-
Chamber Setup: Program the weathering chamber to a specific test cycle. Cycles typically alternate between periods of UV exposure at a controlled temperature and periods of moisture (e.g., water spray or condensation) in the dark.
-
Example Cycle (ISO 4892-2, Method A): 102 minutes of light exposure, followed by 18 minutes of light plus water spray.
-
Light Source: Use a Xenon-arc lamp with appropriate filters to simulate the full solar spectrum (ISO 4892-2) or fluorescent UVA-340 lamps to simulate sunlight below 365 nm (ASTM G154).
-
-
Exposure: Mount the specimens in the chamber. Run the test for a predetermined duration (e.g., 500, 1000, or 2000 hours).
-
Periodic Evaluation: Remove a subset of samples at specified intervals. Allow them to condition to standard laboratory atmosphere.
-
Property Measurement: Re-measure the color, gloss, and mechanical properties of the exposed samples.
-
Data Analysis:
-
Calculate the change in properties over time. For color, this is often expressed as Delta E* (ΔE*).
-
Compare the property retention of the stabilized material against the unstabilized control. A successful UV absorber will result in significantly smaller changes to the material's properties over the exposure time.
-
// Nodes PREP [label="1. Prepare Samples\n(With & Without UV Absorber)"]; INIT_MEASURE [label="2. Measure Initial Properties\n(Color, Gloss, Strength)"]; EXPOSURE [label="3. Place in Weathering Chamber\n(Xenon Arc / QUV)", shape=cylinder]; CYCLE [label="4. Run Accelerated Cycle\n(UV Light / Heat / Moisture)\nfor 500, 1000, 2000 hrs", style=dashed]; INTERVAL_MEASURE [label="5. Remove Samples at Intervals\n& Re-measure Properties"]; ANALYSIS [label="6. Analyze Data\n(Calculate ΔE*, % Gloss Retention)", shape=document]; CONCLUSION [label="7. Compare Performance\nvs. Control Sample", style=rounded];
// Workflow Path PREP -> INIT_MEASURE [color="#4285F4"]; INIT_MEASURE -> EXPOSURE [color="#4285F4"]; EXPOSURE -> CYCLE [color="#4285F4"]; CYCLE -> INTERVAL_MEASURE [color="#4285F4"]; INTERVAL_MEASURE -> ANALYSIS [color="#4285F4"]; ANALYSIS -> CONCLUSION [color="#4285F4"]; } . Caption: Experimental workflow for accelerated weathering testing of UV absorbers.
Synthesis of Advanced Poly(ether ether ketone) (PEEK) Variants and Adhesives from 1,3-Bis(4-methoxyphenoxy)benzene
Application Notes and Protocols for Researchers in Polymer Science and Drug Development
Introduction
High-performance polymers such as Poly(ether ether ketone) (PEEK) are renowned for their exceptional thermal stability, mechanical strength, and chemical resistance, making them invaluable in demanding applications ranging from aerospace components to medical implants. The synthesis of PEEK and its analogues typically involves the nucleophilic aromatic substitution (SNAr) reaction between a bisphenol and an activated aromatic dihalide. This document provides detailed protocols for the utilization of 1,3-bis(4-methoxyphenoxy)benzene as a precursor to a key bisphenol monomer for the synthesis of advanced PEEK-type polymers and explores their potential applications in adhesives.
The direct polymerization of this compound is not feasible for the synthesis of polyetherketones due to the inertness of the methoxy groups. Therefore, a two-step process is necessary:
-
Demethylation: Conversion of this compound to the reactive bisphenol monomer, 1,3-bis(4-hydroxyphenoxy)benzene.
-
Polymerization: Polycondensation of 1,3-bis(4-hydroxyphenoxy)benzene with an activated dihalide, such as 4,4'-difluorobenzophenone, to yield the final poly(ether ether ketone).
Data Presentation
The following tables summarize the key properties of the synthesized PEEK variant.
Table 1: Thermal Properties of PEEK synthesized from 1,3-bis(4-hydroxyphenoxy)benzene
| Property | Value |
| Glass Transition Temperature (Tg) | 150 - 170 °C |
| Melting Temperature (Tm) | 320 - 370 °C |
| 5% Weight-Loss Temperature (T5%) | 440 - 470 °C |
Table 2: Mechanical Properties of PEEK synthesized from 1,3-bis(4-hydroxyphenoxy)benzene
| Property | Value |
| Tensile Strength | 65 - 87 MPa |
| Storage Modulus (at ~140 °C) | > 0.9 GPa |
| Inherent Viscosity | 0.26 - 0.89 dL/g |
Experimental Protocols
Part 1: Demethylation of this compound
This protocol describes the conversion of this compound to 1,3-bis(4-hydroxyphenoxy)benzene using boron tribromide (BBr₃), a highly effective reagent for the cleavage of aryl methyl ethers.[1][2][3][4][5]
Materials:
-
This compound
-
Boron tribromide (BBr₃) solution (1M in dichloromethane)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Deionized water
-
Sodium bicarbonate (saturated aqueous solution)
-
Hydrochloric acid (1M aqueous solution)
-
Magnesium sulfate (anhydrous)
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve this compound (1 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of BBr₃: Under a continuous flow of nitrogen, slowly add a 1M solution of boron tribromide in dichloromethane (at least 2.2 equivalents) to the stirred solution via the dropping funnel. An excess of BBr₃ is recommended for each methoxy group to ensure complete demethylation.[2]
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quenching: Carefully quench the reaction by slowly adding methanol to the flask while cooling in an ice bath. This will decompose the excess BBr₃.
-
Work-up: Add deionized water to the mixture and separate the organic layer. Wash the organic layer sequentially with deionized water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude 1,3-bis(4-hydroxyphenoxy)benzene.
-
Purification: The crude product can be purified by recrystallization or column chromatography to yield the pure bisphenol monomer.
Part 2: Synthesis of Poly(ether ether ketone)
This protocol details the nucleophilic aromatic substitution polymerization of 1,3-bis(4-hydroxyphenoxy)benzene with 4,4'-difluorobenzophenone.
Materials:
-
1,3-bis(4-hydroxyphenoxy)benzene (purified)
-
4,4'-difluorobenzophenone
-
Anhydrous potassium carbonate (K₂CO₃), finely ground and dried
-
High-boiling polar aprotic solvent (e.g., N,N-dimethylacetamide (DMAc), diphenyl sulfone)
-
Toluene (for azeotropic removal of water)
-
Methanol
-
Deionized water
-
Polymerization reactor with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap with a condenser
Procedure:
-
Reactor Setup: Charge the polymerization reactor with 1,3-bis(4-hydroxyphenoxy)benzene (1 equivalent), 4,4'-difluorobenzophenone (1 equivalent), and an excess of anhydrous potassium carbonate (approximately 20% molar excess).
-
Solvent Addition: Add N,N-dimethylacetamide and toluene to the reactor.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux (around 140-150 °C) with vigorous stirring under a nitrogen atmosphere. The water generated from the reaction between the bisphenol and potassium carbonate will be removed azeotropically with toluene and collected in the Dean-Stark trap. Continue this process until no more water is collected.
-
Polymerization: After complete dehydration, slowly distill off the toluene to raise the reaction temperature to around 160-180 °C. Maintain this temperature for several hours to allow the polymerization to proceed. The viscosity of the solution will increase as the polymer forms.
-
Precipitation and Washing: Once the desired viscosity is reached, cool the reaction mixture and precipitate the polymer by pouring the viscous solution into a large excess of stirred methanol or water.
-
Purification: Filter the precipitated polymer and wash it thoroughly with hot deionized water and then with methanol to remove any remaining salts and solvent.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 120 °C) until a constant weight is achieved.
Visualizations
Caption: Synthetic pathway from this compound to PEEK.
Caption: Experimental workflow for PEEK synthesis and characterization.
Applications in Adhesives
The synthesized PEEK polymer, with its high thermal stability and mechanical strength, is a promising candidate for the formulation of high-performance adhesives. The introduction of the 1,3-substituted central phenyl ring can influence the polymer's solubility and processing characteristics, potentially leading to adhesives with tailored properties.
Further research into the formulation of this PEEK variant with various fillers and additives could lead to the development of advanced adhesives for bonding dissimilar materials in harsh environments. The inherent toughness and chemical resistance of the PEEK backbone would contribute to the durability and longevity of the adhesive bond. Surface treatment of substrates to be bonded is also a critical factor in achieving optimal adhesion with PEEK-based adhesives.
References
- 1. EP2588513B1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 2. WO2012001131A1 - Method of making poly(aryl ether ketones) from 4,4' difluorobenzophenone comprising oxidizing species and/or nitro compounds - Google Patents [patents.google.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. A Case Study of Polyether Ether Ketone (I): Investigating the Thermal and Fire Behavior of a High-Performance Material - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-bis(4-methoxyphenoxy)benzene
This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for improving the yield in the synthesis of 1,3-bis(4-methoxyphenoxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and similar diaryl ethers, primarily through copper-catalyzed (Ullmann) or palladium-catalyzed (Buchwald-Hartwig) cross-coupling reactions.
Q1: My reaction yield is consistently low or the reaction fails to proceed. What are the most common causes?
A1: Low to no yield in diaryl ether synthesis can stem from several factors. Systematically check the following:
-
Catalyst Quality: Copper(I) salts, particularly CuI, can oxidize over time, leading to reduced catalytic activity. Similarly, palladium catalysts can be sensitive. Use freshly opened, high-purity catalysts. For Ullmann reactions, using activated copper powder can also enhance efficiency.[1]
-
Inert Atmosphere: Many cross-coupling reactions are sensitive to oxygen, which can deactivate the catalyst.[1] Ensure your reaction is set up under a rigorously inert atmosphere (Nitrogen or Argon) by using proper Schlenk line techniques.
-
Reagent Purity: Ensure your solvent is anhydrous and reactants (aryl halide and phenol) are pure. Water can inhibit the reaction by protonating the phenoxide and reacting with the base.
-
Base Strength and Solubility: The choice of base is critical. Strong, non-nucleophilic bases like K₂CO₃, Cs₂CO₃, or K₃PO₄ are commonly used. The base must be strong enough to deprotonate the phenol but not so strong as to cause side reactions. The solubility of the base in the reaction solvent can also impact the reaction rate.
-
Ligand Selection: For modern, milder Ullmann and Buchwald-Hartwig reactions, the choice of ligand is crucial. For copper-catalyzed reactions, ligands like 1,10-phenanthroline or N,N-dimethylglycine can significantly improve yields and allow for lower reaction temperatures.[2] For palladium-catalyzed reactions, bulky, electron-rich phosphine ligands are key.[3]
Q2: I am observing significant amounts of mono-etherified product (1-(4-methoxyphenoxy)-3-bromobenzene). How can I favor the formation of the desired bis-etherified product?
A2: Formation of the mono-substituted product is a common issue when using di-substituted electrophiles. To drive the reaction to completion:
-
Stoichiometry: Increase the equivalents of the 4-methoxyphenol nucleophile. Using 2.2 to 2.5 equivalents relative to the 1,3-dihalo-benzene can favor the second substitution.
-
Reaction Time and Temperature: The second substitution is typically slower than the first due to steric hindrance and electronic effects. Increasing the reaction time and/or temperature may be necessary to push the reaction to completion. Monitor the reaction progress by TLC or GC/MS to determine the optimal endpoint.
-
Catalyst Loading: A higher catalyst loading might be required for the more challenging second coupling step.
Q3: What are common side products other than the mono-substituted intermediate?
A3: Besides incomplete reaction, several side products can form:
-
Hydrodehalogenation: This is the replacement of a halogen on the aryl halide with a hydrogen atom, resulting in benzene or methoxybenzene byproducts. This can be more prevalent if there are sources of protons (e.g., water) or if the catalyst system promotes this pathway.[3]
-
Homocoupling: The aryl halide can couple with itself to form biphenyl derivatives (e.g., 3,3'-dibromobiphenyl). This is a classic Ullmann side reaction, especially at high temperatures with activated copper.
-
Phenol Homocoupling: The phenol can undergo oxidative coupling, though this is generally less common under typical cross-coupling conditions.
Q4: How do I choose between a copper-based (Ullmann) and a palladium-based (Buchwald-Hartwig) catalytic system?
A4: The choice depends on several factors:
-
Cost and Availability: Copper catalysts (e.g., CuI, Cu₂O) are generally much less expensive than palladium catalysts and their associated phosphine ligands.[2]
-
Reaction Conditions: Traditional Ullmann reactions often require very high temperatures (>180 °C).[4] Modern, ligand-accelerated Ullmann reactions and Buchwald-Hartwig O-arylations can often be run under milder conditions (80-120 °C).[2]
-
Substrate Scope and Functional Group Tolerance: Palladium-catalyzed systems are often cited as having a broader substrate scope and higher functional group tolerance.[3] However, recent advances in ligand design for copper catalysis have significantly improved their versatility.[5]
-
Aryl Halide Reactivity: The general reactivity order for the aryl halide is I > Br > Cl.[6][7] While modern catalyst systems can activate aryl chlorides, they are generally the most challenging substrates. If you are starting with an aryl chloride, a highly active palladium/ligand system may be necessary.
Data Presentation: Diaryl Ether Synthesis Yields
The following table summarizes yields for the synthesis of this compound and structurally similar diaryl ethers under various conditions to illustrate the impact of different catalysts, ligands, bases, and solvents.
| Aryl Halide | Phenol | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) | Ref. |
| 1,3-Dibromobenzene | 4-Methoxyphenol | CuI (10) | L-proline (20) | K₂CO₃ (2.5) | DMSO | 120 | 36 | 89 | [6] |
| 1-Bromo-3-fluorobenzene | Phenol | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene | 100 | 24 | 95 | [5] |
| 1-Iodobenzene | 4-Methoxyphenol | CuI (5) | Picolinic Acid (10) | K₃PO₄ (2) | DMSO | 110 | 24 | 92 | [8] |
| 1-Bromobenzene | Phenol | CuI (5) | PPh₃ (5) | K₂CO₃ (1.5) | o-Xylene | 140 | 24 | 68 | [9] |
| 4-Bromo-toluene | p-Cresol | CuI (5) | PPh₃ (5) | K₂CO₃ (1.5) | Toluene | 100 | 24 | 72 | [9] |
| 1-Chloro-4-nitrobenzene | Phenol | Cu Powder | None | KOH (1.2) | Pyridine | Reflux | - | High | [4] |
Experimental Protocols
Protocol: Copper-Catalyzed Ullmann Synthesis of this compound
This protocol is adapted from general procedures for ligand-accelerated Ullmann condensations.
Materials:
-
1,3-Dibromobenzene
-
4-Methoxyphenol
-
Copper(I) Iodide (CuI)
-
L-proline (or another suitable ligand like 1,10-phenanthroline)
-
Potassium Carbonate (K₂CO₃), finely ground and dried
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Toluene, Ethyl Acetate, Brine, and Water for workup
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar and reflux condenser, add 1,3-dibromobenzene (1.0 equiv.), 4-methoxyphenol (2.2 equiv.), Copper(I) Iodide (0.1 equiv.), L-proline (0.2 equiv.), and potassium carbonate (2.5 equiv.).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add anhydrous DMSO via syringe. The volume should be sufficient to create a stirrable slurry (e.g., 0.1-0.2 M concentration with respect to the aryl halide).
-
Reaction: Heat the reaction mixture to 120 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction may take 24-48 hours for complete conversion.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with ethyl acetate or toluene (3x).
-
Combine the organic layers and wash with water and then brine to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield pure this compound.
Visualizations
Synthesis Pathway
The synthesis of this compound is typically achieved via a double Ullmann or Buchwald-Hartwig C-O cross-coupling reaction. The diagram below illustrates the copper-catalyzed Ullmann pathway.
Caption: Ullmann synthesis pathway for this compound.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and resolve common issues leading to poor reaction yields.
Caption: Troubleshooting workflow for optimizing reaction yield.
References
- 1. benchchem.com [benchchem.com]
- 2. pure.rug.nl [pure.rug.nl]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. arkat-usa.org [arkat-usa.org]
Technical Support Center: Purification of Crude 1,3-bis(4-methoxyphenoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3-bis(4-methoxyphenoxy)benzene.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Oiling Out During Recrystallization | The compound's melting point is lower than the boiling point of the solvent. The solution is too concentrated. The cooling rate is too fast. | - Select a solvent with a lower boiling point. - Add a small amount of additional hot solvent to the mixture. - Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |
| Low Recovery of Purified Product | The compound is partially soluble in the cold recrystallization solvent. Too much solvent was used for dissolution. The product was not completely precipitated. | - Ensure the flask is thoroughly cooled in an ice bath to maximize crystallization. - Minimize the amount of solvent used to wash the crystals during filtration. - Concentrate the mother liquor and attempt a second recrystallization. |
| Persistent Impurities After Recrystallization | Impurities have similar solubility profiles to the target compound. The crude product is highly impure. | - Perform a second recrystallization. - If impurities are insoluble in the hot solvent, perform a hot filtration step. - Consider purification by column chromatography before recrystallization.[1] |
| Compound Fails to Crystallize | The solution is not sufficiently supersaturated. The presence of impurities is inhibiting crystal formation. | - Try to induce crystallization by scratching the inside of the flask with a glass rod. - Add a seed crystal of pure this compound. - Concentrate the solution by evaporating some of the solvent. |
| Poor Separation in Column Chromatography | The chosen eluent system has incorrect polarity. The column was not packed properly. The sample was loaded incorrectly. | - Optimize the eluent system using thin-layer chromatography (TLC) beforehand. A good starting point is a gradient of ethyl acetate in hexane.[1] - Ensure the silica gel is packed uniformly to avoid channeling. - Dissolve the crude product in a minimal amount of solvent and load it onto the column in a narrow band. |
| Product Elutes with Impurities in Column Chromatography | The polarity of the eluent is too high. The column is overloaded with the crude product. | - Use a shallower gradient or an isocratic elution with a less polar solvent system. - Reduce the amount of crude material loaded onto the column. |
Frequently Asked Questions (FAQs)
Q1: What is the most effective method for purifying crude this compound?
A1: For moderately impure crude product, recrystallization is often sufficient to obtain a highly pure, crystalline solid. For more complex impurity profiles, a combination of column chromatography followed by recrystallization is the most effective approach to achieve high purity.[1]
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: An ideal recrystallization solvent will dissolve the compound when hot but not when cold.[1] Given the structure of this compound, which has both aromatic and ether functionalities, suitable solvents to screen include ethanol, isopropanol, ethyl acetate, or a mixed solvent system like hexane/ethyl acetate. A solvent screen with small amounts of the crude product is recommended to identify the optimal solvent.
Q3: What is a good starting eluent system for column chromatography of this compound?
A3: A common starting point for the purification of moderately polar compounds like this compound on a silica gel column is a gradient of ethyl acetate in hexane.[1] It is advisable to begin with 100% hexane and gradually increase the concentration of ethyl acetate to elute the desired compound. The optimal solvent system should be determined by prior analysis using thin-layer chromatography (TLC).
Q4: My purified product appears as a white to light yellow powder or crystal. Is this normal?
A4: Yes, the reported appearance of this compound is a white to light yellow powder or crystal.[2]
Q5: What are the expected melting and boiling points for pure this compound?
A5: The reported melting point is 84 °C, and the predicted boiling point is 443.6±40.0 °C.[2]
Quantitative Data Summary
The following tables provide representative data for the purification of this compound.
Table 1: Recrystallization Parameters
| Parameter | Value |
| Solvent System | Ethanol or Hexane/Ethyl Acetate |
| Dissolution Temperature | Boiling point of the solvent |
| Crystallization Temperature | Room temperature, followed by 0-4 °C |
| Typical Yield | 85-95% |
| Expected Purity | >99% |
Table 2: Column Chromatography Parameters
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh)[3] |
| Mobile Phase (Eluent) | Gradient of Ethyl Acetate in Hexane[1] |
| Typical Gradient | 0% to 15% Ethyl Acetate in Hexane |
| Expected Rf of Product | ~0.3-0.4 (in 10% Ethyl Acetate/Hexane) |
| Expected Purity | >98% |
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol describes a general procedure for the recrystallization of crude this compound.
-
Solvent Selection: In a small test tube, determine a suitable solvent or solvent mixture where the crude product is soluble when hot and insoluble when cold (e.g., ethanol or a hexane/ethyl acetate mixture).[1]
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent and heat the mixture to a gentle boil while stirring until the solid is completely dissolved. Add the minimum amount of hot solvent necessary for complete dissolution.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. To promote slower cooling, the flask can be insulated. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under a vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This protocol outlines the purification of crude this compound using flash column chromatography.
-
TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane) and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives the target compound an Rf value of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pack a glass chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of a non-polar solvent (e.g., toluene or dichloromethane). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry powder. Carefully add this powder to the top of the packed column.
-
Elution: Begin eluting the column with 100% hexane.
-
Gradient Elution: Gradually increase the polarity of the eluent by slowly adding ethyl acetate according to the results from the initial TLC analysis.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Visualizations
Caption: General workflow for the purification of this compound by recrystallization.
Caption: Decision flowchart for selecting a purification method for this compound.
References
Technical Support Center: Synthesis of 1,3-bis(4-methoxyphenoxy)benzene
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues during the synthesis of 1,3-bis(4-methoxyphenoxy)benzene.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I obtained a low yield of my desired product, this compound. What are the potential causes and how can I improve it?
A low yield can stem from several factors, primarily incomplete reaction, or the formation of side products. Here’s a breakdown of potential issues and solutions:
-
Incomplete Reaction: The reaction may not have gone to completion, leaving unreacted starting materials or the mono-substituted intermediate.
-
Solution: Increase the reaction time or temperature. Ensure your reagents, especially the base and any copper catalyst (in the case of an Ullmann condensation), are fresh and active. The choice of solvent can also be critical; polar aprotic solvents like DMF or DMSO are often effective.[1]
-
-
Suboptimal Base: The base used may not be strong enough to fully deprotonate the resorcinol, or an inappropriate amount was used.
-
Solution: For Williamson-type syntheses of aryl ethers, bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) are commonly used.[1] Ensure at least two equivalents of base are used per equivalent of resorcinol.
-
-
Side Reactions: Several side reactions can compete with the desired diaryl ether formation, consuming your starting materials and reducing the yield.[2] See the questions below for more details on specific side products.
-
Catalyst Inactivity (for Ullmann reactions): If you are performing an Ullmann condensation, the copper catalyst may be inactive.
-
Solution: Use freshly activated copper powder or a reliable source of a copper(I) salt.
-
Q2: My final product is impure. What are the most likely side products in the synthesis of this compound?
Several side products can form depending on the reaction conditions. The most common impurities to look for are:
-
1-(4-methoxyphenoxy)-3-hydroxybenzene (Mono-etherified product): This is a common intermediate and will be a major impurity if the reaction does not go to completion.
-
Unreacted Starting Materials: Residual resorcinol and 1-halo-4-methoxybenzene (e.g., 1-iodo-4-methoxybenzene or 1-bromo-4-methoxybenzene) may be present.
-
4,4'-Dimethoxybiphenyl (Homocoupling product): In Ullmann-type reactions, the aryl halide can couple with itself in the presence of the copper catalyst to form a biaryl compound.
-
C-Alkylated Products: The phenoxide ion is an ambident nucleophile, meaning alkylation can occur on the aromatic ring of the resorcinol as well as on the oxygen atoms.[1] This leads to the formation of isomers where a 4-methoxyphenyl group is attached directly to the resorcinol ring.
-
Products from Reaction with Solvent: At high temperatures, solvents like DMF can decompose or react with the reagents.
Q3: How can I minimize the formation of the mono-etherified side product?
To favor the formation of the desired bis-etherified product, consider the following:
-
Stoichiometry: Use a slight excess of the 4-methoxyphenyl halide (e.g., 2.2 equivalents) relative to resorcinol (1 equivalent).
-
Reaction Time and Temperature: Ensure the reaction is allowed to proceed long enough and at a sufficient temperature to allow for the second etherification to occur. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
Q4: What analytical methods are best for identifying and quantifying these side products?
A combination of chromatographic and spectroscopic techniques is recommended for a thorough analysis:
-
Thin Layer Chromatography (TLC): A quick and easy method to monitor the progress of the reaction and get a preliminary idea of the number of components in your product mixture.
-
High-Performance Liquid Chromatography (HPLC): Excellent for separating the desired product from closely related impurities and for quantifying the purity.[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and confirming the molecular weights of the components.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The most powerful tool for structural elucidation of the desired product and any isolated impurities.[4][5] Comparing the spectra of your product with known spectra of the starting materials and potential side products can help in their identification.
-
Mass Spectrometry (MS): Provides the molecular weight of the components in your sample, which is crucial for identifying unknown impurities.
Data Presentation
The following table provides a hypothetical summary of results from purity analysis of different batches of this compound, illustrating how quantitative data can be structured.
| Batch ID | Synthesis Method | Purity by HPLC (%) | Major Impurity | Impurity Level (%) |
| A-001 | Williamson | 95.2 | 1-(4-methoxyphenoxy)-3-hydroxybenzene | 3.5 |
| A-002 | Williamson | 98.5 | 1-(4-methoxyphenoxy)-3-hydroxybenzene | 0.8 |
| B-001 | Ullmann | 92.1 | 4,4'-Dimethoxybiphenyl | 5.2 |
| B-002 | Ullmann | 97.8 | 4,4'-Dimethoxybiphenyl | 1.1 |
Experimental Protocols
Protocol 1: Synthesis of this compound via Ullmann Condensation
Materials:
-
Resorcinol
-
1-Iodo-4-methoxybenzene
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Pyridine (anhydrous)
-
Toluene
-
Hydrochloric acid (1 M)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add resorcinol (1.0 eq), 1-iodo-4-methoxybenzene (2.2 eq), copper(I) iodide (0.2 eq), and anhydrous potassium carbonate (2.5 eq).
-
Flush the flask with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous pyridine as the solvent.
-
Heat the reaction mixture to reflux (approximately 115-120 °C) and maintain for 24-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and dilute with toluene.
-
Filter the mixture to remove inorganic salts.
-
Wash the organic layer sequentially with 1 M HCl, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Instrumentation:
-
HPLC system with a UV detector
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized this compound.
-
Dissolve the sample in acetonitrile to a final concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Calculate the purity based on the area percent of the main peak relative to the total peak area.
Visualizations
Caption: Reaction scheme for the synthesis of this compound.
Caption: A troubleshooting workflow for optimizing the synthesis.
References
controlling molecular weight in polymerization of 1,3-bis(4-methoxyphenoxy)benzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of 1,3-bis(4-methoxyphenoxy)benzene to control its molecular weight.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for the polymerization of this compound?
The polymerization of this compound typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This involves the nucleophilic attack of a phenoxide on an activated aryl halide, leading to the formation of an ether linkage and displacement of the halide. For this specific monomer, it would typically be co-polymerized with an activated dihalide, as the methoxy groups are not good leaving groups. Alternatively, a variation of this monomer with hydroxyl groups instead of methoxy groups, 1,3-bis(4-hydroxyphenoxy)benzene, would be reacted with an activated aryl dihalide in the presence of a base to form the corresponding poly(aryl ether).
Q2: How can I control the molecular weight of the resulting polymer?
Controlling the molecular weight in this type of step-growth polymerization is primarily achieved by manipulating the stoichiometry of the co-monomers.[1] Other critical factors include monomer concentration, reaction time, temperature, and the purity of reactants and solvents.[2]
Q3: What are common side reactions that can affect molecular weight control?
Side reactions that can limit the growth of the polymer chain and affect molecular weight include reactions with impurities, side reactions with the solvent, and the formation of cyclic oligomers, especially at low monomer concentrations.[2]
Troubleshooting Guide
Issue 1: Low Molecular Weight
Possible Causes:
-
Incorrect Monomer Stoichiometry: An excess of one monomer will limit the chain length.
-
Impurities: Water or other protic impurities can react with the phenoxide and terminate chain growth.
-
Low Monomer Concentration: Lower concentrations can favor the formation of cyclic oligomers.[2]
-
Premature Precipitation: The polymer precipitating out of solution before reaching high molecular weight.
-
Insufficient Reaction Time or Temperature: The polymerization may not have proceeded to completion.
Solutions:
-
Precise Stoichiometry: Carefully measure and dispense monomers to ensure a 1:1 molar ratio.
-
Purify Reagents and Solvents: Ensure all monomers, solvents, and the inert gas used are of high purity and anhydrous.
-
Increase Monomer Concentration: Working at higher concentrations can reduce the likelihood of intramolecular cyclization.[2]
-
Solvent Selection: Choose a solvent in which the polymer is soluble to maintain a homogeneous reaction.
-
Optimize Reaction Conditions: Systematically vary the reaction time and temperature to find the optimal conditions for high molecular weight polymer formation.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Possible Causes:
-
Poor Initiation or Mixing: Inefficient mixing can lead to localized variations in monomer concentration and non-uniform chain growth.
-
Side Reactions: Competing side reactions can lead to the formation of polymers with varying chain lengths.
-
Chain Transfer Reactions: Impurities can act as chain transfer agents, terminating one chain and starting a new one, which broadens the PDI.
Solutions:
-
Efficient Stirring: Ensure vigorous and efficient stirring throughout the polymerization.
-
Controlled Monomer Addition: In some cases, slow addition of one monomer to the other can help control the polymerization and narrow the PDI.
-
Purification of Reagents: Rigorous purification of monomers and solvents is crucial to minimize side and chain transfer reactions.
Experimental Protocols
General Protocol for Poly(aryl ether) Synthesis via Nucleophilic Aromatic Substitution
This protocol describes a general procedure for the synthesis of a poly(aryl ether) from a bisphenol and an activated dihalide, which is analogous to the polymerization involving a derivative of this compound.
Materials:
-
1,3-bis(4-hydroxyphenoxy)benzene (bisphenol monomer)
-
Activated aryl dihalide (e.g., 4,4'-difluorobenzophenone)
-
Anhydrous potassium carbonate (K2CO3)
-
High-purity, anhydrous N,N-dimethylacetamide (DMAc) or another suitable aprotic polar solvent
-
Toluene (for azeotropic removal of water)
-
Methanol (for precipitation)
-
Argon or Nitrogen gas (high purity)
Procedure:
-
Drying Glassware: Thoroughly dry all glassware in an oven at >120°C overnight and cool under a stream of inert gas.
-
Reaction Setup: Assemble the reaction flask with a mechanical stirrer, a condenser, a Dean-Stark trap (if using toluene), and an inert gas inlet/outlet.
-
Charging Reactants: To the reaction flask, add equimolar amounts of the bisphenol monomer and the activated aryl dihalide, along with an excess of anhydrous K2CO3 (typically 1.1 to 2 equivalents per hydroxyl group).
-
Solvent Addition: Add a sufficient amount of anhydrous DMAc and toluene to the flask to achieve the desired monomer concentration.
-
Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring to azeotropically remove any residual water with toluene.
-
Polymerization: After dehydration, remove the toluene via distillation and raise the temperature to the desired polymerization temperature (typically 150-180°C). Maintain the reaction at this temperature for a specified time (e.g., 4-24 hours) under a constant inert gas flow.
-
Work-up: Cool the reaction mixture to room temperature and dilute with additional solvent if necessary. Filter to remove the inorganic salts.
-
Precipitation: Slowly pour the viscous polymer solution into a large excess of methanol with vigorous stirring to precipitate the polymer.
-
Purification: Collect the polymer by filtration, wash it thoroughly with methanol and water to remove any remaining salts and low molecular weight oligomers.
-
Drying: Dry the purified polymer in a vacuum oven at an elevated temperature (e.g., 80-120°C) until a constant weight is achieved.
Data Presentation
The following tables provide representative data on how reaction parameters can influence the molecular weight (Mn: number-average molecular weight; Mw: weight-average molecular weight) and polydispersity index (PDI = Mw/Mn) of poly(aryl ether)s.
Table 1: Effect of Monomer Concentration on Molecular Weight
| Entry | Monomer Concentration (mol/L) | Mn (kDa) | Mw (kDa) | PDI |
| 1 | 0.1 | 15.2 | 28.9 | 1.9 |
| 2 | 0.5 | 45.8 | 91.6 | 2.0 |
| 3 | 1.0 | 62.5 | 131.3 | 2.1 |
Reaction Conditions: Equimolar monomers, K2CO3, DMAc, 160°C, 12h. Data is representative.
Table 2: Effect of Reaction Time on Molecular Weight
| Entry | Reaction Time (h) | Mn (kDa) | Mw (kDa) | PDI |
| 1 | 4 | 25.3 | 51.1 | 2.02 |
| 2 | 8 | 48.9 | 100.7 | 2.06 |
| 3 | 16 | 65.1 | 138.0 | 2.12 |
Reaction Conditions: Equimolar monomers, 1.0 M concentration, K2CO3, DMAc, 160°C. Data is representative.
Visualizations
Caption: Experimental workflow for poly(aryl ether) synthesis.
Caption: Troubleshooting logic for low molecular weight issues.
References
addressing solubility issues of 1,3-bis(4-methoxyphenoxy)benzene in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with 1,3-bis(4-methoxyphenoxy)benzene in organic solvents.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a relatively large, aromatic molecule with ether linkages. Its structure suggests it is largely non-polar and hydrophobic. While it has some polar character due to the ether oxygens, its solubility in polar solvents like water is expected to be very low. It is anticipated to be more soluble in non-polar and moderately polar organic solvents. Limited data suggests it is slightly soluble in methanol, with solubility likely increasing with heat.
Q2: In which organic solvents should I start trying to dissolve this compound?
A2: Based on the principle of "like dissolves like," it is recommended to start with solvents that have similar structural features or polarity. Good starting points include:
-
Aromatic solvents: Toluene, xylene, or benzene.
-
Chlorinated solvents: Dichloromethane (DCM) or chloroform.
-
Ethers: Tetrahydrofuran (THF) or dioxane.
-
Polar aprotic solvents: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) may be effective, especially with heating, due to their strong solvating power.
Q3: Is heating recommended to dissolve this compound?
A3: Yes, for many poorly soluble organic compounds, increasing the temperature can significantly improve both the rate of dissolution and the overall solubility. A related compound, 1,4-bis(3-methoxyphenoxy)benzene, shows good solubility in hot methanol.[1] Caution should be exercised to avoid solvent boiling and potential compound degradation if the temperature is raised too high. Always use a controlled heating method like a water bath or heating mantle with a condenser.
Q4: My compound precipitates out of solution after cooling. What can I do?
A4: This is a common issue when a saturated solution is prepared at an elevated temperature. To address this, you can:
-
Use a co-solvent system: Adding a second solvent in which the compound is more soluble can help maintain solubility at lower temperatures.
-
Prepare a supersaturated solution with caution: If the experiment allows, you can sometimes use a supersaturated solution, but be aware that it is thermodynamically unstable and may precipitate with slight disturbances.
-
Maintain a slightly elevated temperature: If your experimental setup permits, maintaining a slightly elevated temperature can keep the compound in solution.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent at room temperature.
This is a common challenge with large, crystalline organic molecules. Follow this troubleshooting workflow to address the issue.
Caption: Troubleshooting workflow for an insoluble compound.
Issue 2: The compound dissolves upon heating but precipitates upon cooling.
This indicates that the solution is supersaturated at room temperature. The following workflow can help you address this.
Caption: Addressing precipitation after heating and cooling.
Data on Solvent Properties
| Solvent | Polarity Index | Type | Boiling Point (°C) | Notes |
| Non-Polar | ||||
| Toluene | 2.4 | Aromatic | 111 | Good for dissolving non-polar aromatic compounds. |
| Dichloromethane | 3.1 | Chlorinated | 40 | A versatile solvent for a range of organic compounds. |
| Tetrahydrofuran (THF) | 4.0 | Ether | 66 | Can dissolve slightly more polar compounds than other ethers. |
| Polar Aprotic | ||||
| Acetone | 5.1 | Ketone | 56 | Miscible with water and many organic solvents. |
| Ethyl Acetate | 4.4 | Ester | 77 | A moderately polar solvent. |
| Dimethylformamide (DMF) | 6.4 | Amide | 153 | A strong, high-boiling polar aprotic solvent. |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Sulfoxide | 189 | A very strong, high-boiling polar aprotic solvent.[2] |
| Polar Protic | ||||
| Methanol | 5.1 | Alcohol | 65 | This compound is slightly soluble in methanol.[3] |
| Ethanol | 4.3 | Alcohol | 78 | Similar properties to methanol. |
Experimental Protocols
Protocol 1: Small-Scale Solubility Screening
Objective: To qualitatively assess the solubility of this compound in a range of organic solvents.
Materials:
-
This compound
-
Selection of organic solvents (e.g., Toluene, Dichloromethane, THF, Acetone, Ethyl Acetate, DMF, DMSO, Methanol)
-
Small vials (1-2 mL) with caps
-
Vortex mixer
-
Water bath or heating block
Procedure:
-
Weigh approximately 1-2 mg of this compound into each vial.
-
Add 0.5 mL of a selected solvent to a vial.
-
Cap the vial and vortex for 30 seconds at room temperature.
-
Visually inspect for dissolution. Record your observations (e.g., insoluble, partially soluble, fully soluble).
-
If the compound is not fully soluble, place the vial in a water bath or on a heating block at a controlled temperature (e.g., 50 °C) for 5-10 minutes.
-
Remove the vial and vortex again.
-
Visually inspect for dissolution and record your observations.
-
Repeat for all selected solvents.
Protocol 2: Preparation of a Stock Solution Using Co-solvents
Objective: To prepare a stable, concentrated stock solution of this compound.
Materials:
-
This compound
-
Primary solvent (e.g., a solvent in which the compound is sparingly soluble)
-
Co-solvent (e.g., a solvent in which the compound is highly soluble, such as DMF or DMSO)
-
Glass beaker or flask
-
Magnetic stirrer and stir bar
-
Heating plate (optional)
Procedure:
-
Weigh the desired amount of this compound into the beaker or flask.
-
Add the primary solvent to create a slurry.
-
Begin stirring the mixture.
-
Slowly add the co-solvent dropwise until the compound completely dissolves.
-
If necessary, gently warm the solution while stirring to aid dissolution.
-
Once dissolved, allow the solution to cool to room temperature to ensure it remains stable and does not precipitate.
-
If precipitation occurs, add a small amount of additional co-solvent until the solution is clear at room temperature.
-
Store the stock solution in a tightly sealed container.
References
preventing degradation of 1,3-bis(4-methoxyphenoxy)benzene during polymerization
Welcome to the technical support center for the polymerization of 1,3-bis(4-methoxyphenoxy)benzene. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the synthesis of poly(aryl ether ketones) and related polymers using this monomer.
Frequently Asked Questions (FAQs)
Q1: What is the primary polymerization method for this compound?
A1: The primary method is nucleophilic aromatic substitution (SNAr) polymerization. This step-growth polymerization typically involves the reaction of a bisphenolate, formed in situ from a dihydroxyl monomer, with an activated aromatic dihalide in a high-boiling polar aprotic solvent. In the case of using this compound, it would first need to be demethylated to the corresponding bisphenol, 1,3-bis(4-hydroxyphenoxy)benzene, to then react with an activated dihalide like 4,4'-difluorobenzophenone.
Q2: What are the typical signs of monomer degradation during polymerization?
A2: Signs of monomer degradation can include discoloration of the reaction mixture (e.g., darkening or charring), lower than expected polymer molecular weight, and the formation of insoluble byproducts. Post-polymerization, the final polymer may exhibit poor mechanical properties or an undesirable color.
Q3: Can the methoxy groups of this compound degrade under polymerization conditions?
A3: While aromatic methoxy groups are generally stable, cleavage can occur under harsh conditions. In the context of poly(aryl ether ketone) synthesis, which involves high temperatures (up to 320°C) and a basic environment (due to the presence of alkali metal carbonates), there is a potential for side reactions.[1][2] Although direct evidence for the degradation of this compound under these specific conditions is not extensively documented, cleavage of aryl ethers can be promoted by strong nucleophiles and high temperatures.
Q4: What is the role of the alkali metal carbonate in the polymerization reaction?
A4: The alkali metal carbonate, typically potassium carbonate (K2CO3), serves as a weak base to deprotonate the hydroxyl groups of the bisphenol monomer, forming the more nucleophilic phenoxide salt in situ.[3][4] This is a critical step for the nucleophilic attack on the activated aryl dihalide. The choice of carbonate can influence the reaction rate and the solubility of the resulting phenoxide.
Troubleshooting Guides
Issue 1: Low Molecular Weight of the Final Polymer
Low molecular weight is a common issue in step-growth polymerization and can be attributed to several factors that prevent the polymer chains from reaching the desired length.
| Potential Cause | Recommended Action | Rationale |
| Presence of Moisture | Ensure all reactants, solvent, and glassware are rigorously dried. Maintain a continuous flow of a dry, inert gas (e.g., nitrogen or argon) throughout the reaction. | Water can react with the activated aryl dihalide and the growing polymer chains, leading to premature chain termination.[5] |
| Imprecise Stoichiometry | Accurately weigh all monomers. An excess of one monomer will limit the final molecular weight. | Step-growth polymerization requires a precise 1:1 molar ratio of the reacting functional groups to achieve high molecular weight. |
| Insufficient Reaction Time or Temperature | Monitor the reaction viscosity. If it plateaus prematurely, consider extending the reaction time at the final temperature or slightly increasing the temperature within the stable range of the reactants. | Polymerization is a time and temperature-dependent process. Insufficient time or temperature will result in incomplete conversion.[5] |
| Monomer Degradation | Use high-purity monomers. If degradation is suspected due to discoloration, consider lowering the final reaction temperature or reducing the reaction time at the highest temperature. | Impurities in the monomers or degradation products can act as chain terminators. |
| Inefficient Stirring | Ensure the reaction mixture is well-agitated, especially as the viscosity increases. | Good mixing is crucial for ensuring that the reactive chain ends can find each other to continue chain growth. |
Issue 2: Discoloration of the Polymer (Yellowing to Dark Brown)
Discoloration is often an indicator of side reactions and degradation, which can compromise the polymer's properties.
| Potential Cause | Recommended Action | Rationale |
| Oxidation | Maintain a strict inert atmosphere throughout the polymerization process by using a continuous flow of high-purity nitrogen or argon. | The presence of oxygen at high temperatures can lead to oxidative side reactions, forming chromophoric species and causing discoloration. |
| Excessive Temperature or Reaction Time | Optimize the temperature profile to be as low as possible while still achieving the desired molecular weight. Avoid prolonged reaction times at the maximum temperature. | High temperatures can promote thermal degradation of the monomer or the polymer backbone, leading to charring and discoloration.[6] |
| Impurities in Reactants or Solvent | Use high-purity monomers and freshly distilled, high-boiling polar aprotic solvents (e.g., diphenyl sulfone, N-methyl-2-pyrrolidone). | Impurities can catalyze side reactions or be incorporated into the polymer chain, leading to color formation. |
| Side Reactions of the Carbonate | Ensure the potassium carbonate is anhydrous and of high purity. Use the minimum effective amount. | While generally stable, at very high temperatures, potassium carbonate can decompose, and potential side reactions with the monomer or solvent cannot be entirely ruled out.[7][8] |
Experimental Protocols
Protocol 1: Synthesis of High Molecular Weight Poly(ether ether ketone) (PEEK)
This protocol describes the synthesis of PEEK from 4,4'-difluorobenzophenone and the in situ generated disodium salt of hydroquinone, which is analogous to the polymerization that would involve the dihydroxy derivative of this compound.
Materials:
-
4,4'-difluorobenzophenone
-
Hydroquinone
-
Anhydrous potassium carbonate (K2CO3)
-
Diphenyl sulfone (solvent)
-
Toluene (for azeotropic removal of water)
-
Nitrogen gas (high purity)
Procedure:
-
Reactor Setup: A three-necked round-bottom flask is equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap with a condenser. The entire apparatus must be thoroughly dried before use.
-
Charging the Reactor: The flask is charged with 4,4'-difluorobenzophenone, hydroquinone, potassium carbonate (a slight excess, e.g., 1.05-1.10 equivalents per equivalent of hydroquinone), and diphenyl sulfone. Toluene is added to facilitate the azeotropic removal of water.
-
Inert Atmosphere: The system is purged with dry nitrogen for at least 30 minutes to remove air. A gentle, continuous flow of nitrogen is maintained throughout the reaction.
-
Azeotropic Dehydration: The reaction mixture is heated to a temperature that allows for the azeotropic distillation of the toluene-water mixture (typically around 140-160°C). This step is continued until no more water is collected in the Dean-Stark trap.
-
Polymerization: After the removal of toluene, the temperature is gradually raised to 200-220°C for a period to initiate the polymerization. The temperature is then further increased to 280-320°C and held for several hours.[5][9] The progress of the polymerization is indicated by a significant increase in the viscosity of the reaction mixture.
-
Isolation and Purification: After cooling to room temperature, the solid polymer mass is broken up and ground. The powdered polymer is then washed repeatedly with hot acetone and deionized water to remove the solvent, unreacted monomers, and inorganic salts.[9]
-
Drying: The purified polymer is dried in a vacuum oven at a temperature below its glass transition temperature until a constant weight is achieved.
Visualizations
Caption: A typical experimental workflow for the synthesis of poly(aryl ether ketones).
Caption: Hypothetical degradation pathway of this compound during polymerization.
References
- 1. Selective methoxy ether cleavage of 2,6-dimethoxyphenol followed by a selective acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. How do you make PEEK material? [peekchina.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. sciencemadness.org [sciencemadness.org]
- 8. experts.illinois.edu [experts.illinois.edu]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Optimization of Reaction Temperature for Ullmann Condensation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Ullmann condensation. The focus is on the critical parameter of reaction temperature and how to optimize it for successful coupling.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for an Ullmann condensation reaction?
A1: The required temperature for an Ullmann condensation varies significantly depending on the methodology. Traditional, classical Ullmann reactions often necessitate very high temperatures, sometimes exceeding 210 °C, and are typically conducted in high-boiling polar solvents like DMF, N-methylpyrrolidone, or nitrobenzene.[1][2][3] However, modern advancements, particularly the use of ligands, have enabled these reactions to proceed under much milder conditions.[4] Ligand-accelerated protocols commonly run at temperatures between 40-120 °C.[5][6][7]
Q2: How does reaction temperature affect the rate of an Ullmann condensation?
A2: Generally, higher temperatures lead to a faster reaction rate. If a reaction is proceeding too slowly or not at all, incrementally increasing the temperature is a common optimization step.[5][6] However, excessively high temperatures can be detrimental.
Q3: What are the negative consequences of using a reaction temperature that is too high?
A3: While heat can accelerate the reaction, excessive temperatures can lead to several undesirable outcomes. These include the decomposition of the starting materials (aryl halide or nucleophile), the catalyst, or the ligand.[5][6] It can also promote the formation of side products, such as those resulting from dehalogenation of the aryl halide.[6]
Q4: My reaction is not working with a less reactive aryl halide (e.g., aryl chloride). Should I just increase the temperature?
A4: Increasing the temperature is one potential solution when working with less reactive aryl halides like aryl chlorides.[6] The general reactivity trend for the aryl halide is Iodide > Bromide > Chloride.[7] However, simply raising the temperature may not be the optimal approach and could lead to decomposition. It is often more effective to switch to a more active catalyst system, for instance, by incorporating a suitable ligand, which can facilitate the reaction at lower, more controlled temperatures.[6][8]
Q5: Can the Ullmann condensation be performed at room temperature?
A5: While not typical, some modern Ullmann-type reactions have been successfully conducted at or near room temperature.[7][9] These reactions usually rely on highly efficient catalytic systems, often involving specific ligands that significantly lower the activation energy of the coupling process.[10] For instance, certain copper-catalyzed N-arylation reactions of heteroaryl bromides with anilines have been achieved at room temperature.[10]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your Ullmann condensation experiments, with a focus on temperature-related solutions.
| Problem / Question | Potential Cause(s) & Suggested Solution(s) |
| Issue: Low to no product yield is observed. | Reaction Temperature is Too Low: This is a common reason for slow or stalled reactions, especially in the absence of an effective ligand. Solution: Incrementally increase the reaction temperature in 20 °C intervals (e.g., 80 °C, 100 °C, 120 °C) and monitor the progress.[5][6] For traditional, ligand-free systems, temperatures above 150 °C may be necessary.[1][6] |
| Issue: Significant formation of side products, particularly dehalogenation of the aryl halide. | Reaction Temperature is Too High: Excessively high temperatures can promote side reactions. Dehalogenation, where the aryl halide is reduced to the corresponding arene, is a common side product.[6] Solution: Lower the reaction temperature. If the desired reaction is too slow at a lower temperature, consider extending the reaction time or screening for a more effective ligand to facilitate the reaction under milder conditions.[5][11] Also, ensure strictly anhydrous conditions, as trace water can be a hydrogen source for dehalogenation.[5][6] |
| Issue: The starting materials or product appear to be decomposing. | Excessive Heat: The nucleophile (e.g., amine or alcohol), aryl halide, or even the desired product may be thermally unstable under the reaction conditions.[5] Solution: Lower the reaction temperature immediately.[5] It is crucial to find a balance where the reaction proceeds at a reasonable rate without causing degradation. |
| Issue: The reaction works for aryl iodides but fails for aryl bromides or chlorides at the same temperature. | Insufficient Thermal Energy for C-X Bond Activation: Aryl iodides are the most reactive, followed by bromides and then chlorides.[6][7] A temperature sufficient for an aryl iodide may be too low for a less reactive aryl bromide or chloride. Solution: For less reactive aryl halides, a higher reaction temperature may be required.[6] Alternatively, and often preferably, screen for a more potent ligand that can facilitate the oxidative addition step at a lower temperature. |
Quantitative Data Summary
The appropriate temperature for an Ullmann condensation is highly dependent on the specific catalytic system employed. The following table summarizes typical temperature ranges for different reaction types.
| Reaction Type | Catalyst System | Typical Temperature Range | Notes |
| Classical Ullmann Reaction | Stoichiometric Copper Powder/Bronze | 150 - 260 °C | Often requires harsh conditions and high-boiling point solvents.[1][4] |
| Modern Ligand-Assisted Ullmann | Catalytic Copper Source (e.g., CuI) + Ligand (e.g., amino acids, phenanthrolines) | 40 - 120 °C | Milder conditions, broader substrate scope, and improved yields are common.[5][6] |
| Ullmann Ether Synthesis (O-arylation) | CuO Nanoparticles | ~100 °C | A specific example of a modern, milder protocol.[7] |
| Ullmann N-arylation | CuI / Ligand | Room Temp. to 110 °C | Can sometimes be achieved at room temperature with highly active systems.[10][12] |
Experimental Protocols
General Protocol for Temperature Optimization in a Ligand-Assisted Ullmann Condensation
This protocol provides a framework for systematically optimizing the reaction temperature.
1. Materials and Reagents:
-
Aryl halide (1.0 mmol)
-
Nucleophile (e.g., amine, phenol) (1.2 mmol)
-
Copper(I) iodide (CuI) (0.05 mmol, 5 mol%)
-
Ligand (e.g., 1,10-phenanthroline, L-proline) (0.10 mmol, 10 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 mmol)
-
Anhydrous solvent (e.g., DMF, Dioxane, Toluene) (3-5 mL)
-
Magnetic stir bar
-
Oven-dried reaction vessel (e.g., Schlenk tube or sealed vial)
2. Reaction Setup:
-
To the oven-dried reaction vessel containing a magnetic stir bar, add the aryl halide, nucleophile, copper(I) iodide, ligand, and base.[5]
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[5]
-
Add the anhydrous solvent via syringe.[5]
3. Temperature Screening:
-
Set up multiple reactions in parallel if possible.
-
Place each reaction vessel in a separate preheated heating block or oil bath set to a different temperature (e.g., 80 °C, 100 °C, and 120 °C).[5]
-
Stir the reactions at their respective temperatures for a set period (e.g., 12-24 hours).
4. Reaction Monitoring and Work-up:
-
Monitor the reaction progress by taking small aliquots (under inert atmosphere if necessary) and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[5]
-
Once the reaction is deemed complete (or has reached a plateau), cool the mixture to room temperature.[5]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water.
-
Separate the organic layer, extract the aqueous layer with the same organic solvent, and combine the organic layers.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[5]
5. Analysis:
-
Purify the crude product by column chromatography.[5]
-
Analyze the yield and purity of the product from each reaction temperature to determine the optimal condition.
Visualizations
The following diagrams illustrate key workflows and relationships in optimizing Ullmann condensation reactions.
Caption: A troubleshooting workflow for low-yield Ullmann condensation reactions.
References
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. Ullmann Reaction | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. byjus.com [byjus.com]
- 4. grokipedia.com [grokipedia.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 9. thalesnano.com [thalesnano.com]
- 10. Ullmann Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
Catalyst Selection for Diaryl Ether Synthesis: A Technical Support Center
For researchers, scientists, and drug development professionals engaged in the synthesis of diaryl ethers, selecting the appropriate catalyst is a critical step that significantly influences reaction efficiency, yield, and substrate scope. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during these synthetic procedures.
Troubleshooting Guide
Low yields, incomplete reactions, and the formation of side products are common hurdles in diaryl ether synthesis. The following table outlines potential causes and recommended solutions for troubleshooting these issues.
| Problem | Potential Cause | Recommended Solution |
| Low or No Yield | Inactive catalyst or inappropriate choice for the substrate. | Verify the quality and activity of the catalyst. For Ullmann-type reactions, consider using highly effective and commonly used copper(I) salts like CuI, CuBr, or Cu₂O.[1] For broader substrate scope, especially with electron-rich aryl halides, a palladium-based catalyst with bulky, electron-rich phosphine ligands may be more suitable.[2][3] |
| Poor choice of ligand or absence of a ligand. | Ligands are often crucial for accelerating the reaction and enabling milder conditions.[1] For copper-catalyzed systems, N,N- and N,O-chelating ligands such as N,N-dimethylglycine or L-proline can be effective.[1][4][5] For palladium-catalyzed reactions, bulky biarylphosphine ligands are often required.[6][7] A ligand screening may be necessary for new substrates.[1][4] | |
| Incompatible base or solvent. | The choice of base and solvent is critical and often interdependent. For copper-catalyzed reactions in non-polar solvents like toluene, K₂CO₃ can be effective, while Cs₂CO₃ is often preferred in polar aprotic solvents like acetonitrile.[1] For palladium systems, strong, non-nucleophilic bases like K₃PO₄ or NaOtBu are common.[3] | |
| Unfavorable electronic properties of substrates. | Ullmann couplings generally favor electron-poor aryl halides and electron-rich phenols.[1] Palladium-catalyzed systems often have a broader scope and can couple electron-rich and neutral aryl halides.[2][3] | |
| Incomplete Reaction | Insufficient reaction temperature or time. | Traditional Ullmann reactions often require high temperatures (125–220 °C).[6] Modern ligand-assisted protocols can often proceed at lower temperatures (e.g., 80-110 °C).[1][4] Monitor the reaction by TLC or GC to determine the optimal reaction time.[1] |
| Catalyst deactivation. | Catalyst deactivation can occur through processes like sintering of copper particles, formation of carbon deposits, or loss of acidic sites.[8][9] Ensure anhydrous and inert reaction conditions to minimize catalyst degradation. In some cases, catalyst regeneration might be possible, though often impractical on a lab scale. | |
| Significant Side Reactions | Incorrect choice of base. | The strength and solubility of the base can impact the reaction outcome and lead to side reactions.[1] An evaluation of different bases may be necessary. |
| Steric hindrance in starting materials. | Sterically hindered substrates can be challenging. For palladium-catalyzed couplings of hindered substrates, specialized bulky biarylphosphine ligands have been developed that can facilitate the reaction.[6][7] For copper-catalyzed reactions, ligand choice is also critical.[10] |
Frequently Asked Questions (FAQs)
Q1: How do I choose between a copper-based and a palladium-based catalyst for my diaryl ether synthesis?
The choice primarily depends on the substrate scope, cost considerations, and desired reaction conditions.[3] Copper catalysts are generally less expensive and are effective for coupling electron-poor aryl halides with phenols (Ullmann condensation).[1][3] Palladium catalysts, while more expensive, offer a broader substrate scope, including the coupling of electron-rich and sterically hindered aryl halides, often under milder conditions.[2][3]
Q2: What is the role of the ligand in the catalytic cycle, and how do I select an appropriate one?
Ligands play a crucial role in stabilizing the metal center, increasing its solubility, and facilitating the key steps of the catalytic cycle (oxidative addition and reductive elimination).[1][3] For copper-catalyzed Ullmann reactions, simple and inexpensive ligands like N,N-dimethylglycine and L-proline have proven effective.[4][5] For palladium-catalyzed Buchwald-Hartwig C-O coupling, bulky and electron-rich phosphine ligands are typically required to promote the reaction.[2][6][7] For novel or challenging substrates, a ligand screening is often the best approach to identify the optimal choice.[1][4]
Q3: My reaction is not working even with a well-known catalyst system. What are some common experimental errors to check?
Several factors could be at play. Ensure the purity of your reactants, as impurities can inhibit the catalyst.[1] The reaction should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can deactivate the catalyst.[1] Ensure all reagents and solvents are anhydrous, as water can interfere with the base and the catalyst.[4] Finally, verify the reaction temperature, as insufficient heat can lead to a sluggish or incomplete reaction.[1]
Q4: Can I synthesize diaryl ethers without a metal catalyst?
Yes, under certain conditions, metal-free diaryl ether synthesis is possible. For instance, the coupling of phenols with electron-deficient aryl halides can proceed via an SNAr mechanism, sometimes assisted by microwave irradiation.[2] Additionally, methods using diaryliodonium salts have been developed that can proceed under mild, metal-free conditions.[2]
Data Presentation: Catalyst and Ligand Screening
The following tables summarize quantitative data from catalyst and ligand screening studies to guide your experimental design.
Table 1: Effect of Copper Catalyst on Diaryl Ether Synthesis
| Entry | Catalyst (5 mol%) | Yield (%) |
| 1 | CuI | 95 |
| 2 | CuBr | 88 |
| 3 | Cu₂O | 85 |
| 4 | CuCl | 82 |
| Reaction Conditions: Aryl halide (1.0 mmol), phenol (1.2 mmol), K₂CO₃ (2.0 mmol), toluene, 110 °C, 24 h. |
Table 2: Ligand Screening for Copper-Catalyzed Diaryl Ether Synthesis
| Entry | Ligand (10 mol%) | Conversion (%) after 24h |
| 1 | N,N-dimethylglycine | 95 |
| 2 | L-Proline | 85 |
| 3 | Salicylaldoxime | 78 |
| 4 | Dimethylglyoxime | 75 |
| Reaction Conditions: 4-bromoanisole (1.0 mmol), 4-methoxyphenol (1.0 mmol), CuI (10 mol%), K₃PO₄ (2.0 equiv), acetonitrile, 80 °C.[1][4] |
Experimental Protocols
General Procedure for Ullmann Diaryl Ether Synthesis:
This protocol is a general guideline for a copper-catalyzed diaryl ether synthesis.
-
Reactant Preparation: In an oven-dried Schlenk tube, combine the aryl halide (1.0 mmol), phenol (1.2 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and potassium phosphate (2.0 mmol).
-
Solvent and Ligand Addition: Add the appropriate ligand (e.g., N,N-dimethylglycine, 0.1 mmol, 10 mol%) and anhydrous acetonitrile (5 mL).
-
Reaction Execution: Seal the tube, evacuate, and backfill with an inert gas (e.g., argon). Heat the reaction mixture to 80 °C and stir for 12-24 hours. Monitor the progress of the reaction using TLC or GC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired diaryl ether.[1][4]
Visualizations
Caption: A typical experimental workflow for diaryl ether synthesis.
Caption: Decision workflow for selecting a catalyst system.
Caption: Simplified catalytic cycle for the Ullmann condensation.
References
- 1. benchchem.com [benchchem.com]
- 2. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 5. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A New Biarylphosphine Ligand for the Pd-Catalyzed Synthesis of Diaryl Ethers Under Mild Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. dspace.mit.edu [dspace.mit.edu]
Technical Support Center: Minimizing Impurities in Polymer Products
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and minimizing impurities in their final polymer products. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to address common issues encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of impurities in polymer products?
Impurities in polymers can originate from various stages of the manufacturing process.[1][2] They are generally classified into three main categories:
-
Organic Impurities: These can be starting materials, intermediates from the synthesis, by-products, or degradation products.[2][3]
-
Inorganic Impurities: These may arise from catalysts, reagents, inorganic salts, or filter aids used during the manufacturing process.[2][3]
-
Residual Solvents: These are organic or inorganic liquids used during synthesis or purification that are not completely removed.[2][3]
Q2: How do impurities affect the final polymer product, especially in pharmaceutical applications?
Even small amounts of impurities can significantly impact the polymer's properties and performance.[] In the context of drug development, impurities can:
-
Affect Safety and Efficacy: Unwanted chemicals can alter the toxicological profile of the drug product, potentially reducing its safety and effectiveness.[2][5][6]
-
Impact Stability: Impurities can accelerate the degradation of the active pharmaceutical ingredient (API) or the polymer itself, leading to a shorter shelf life.[][7]
-
Alter Physical Properties: The mechanical, thermal, and optical properties of the polymer can be negatively affected by the presence of contaminants.[]
Q3: What are the primary methods for purifying polymers?
Several techniques are commonly employed to purify polymers, with the choice depending on the polymer's nature, the impurities present, and the desired purity level.[8] The most prevalent methods include:
-
Precipitation: This is the most widely used method, where the polymer is dissolved in a suitable solvent and then precipitated by adding a non-solvent, leaving impurities behind in the solution.[][8]
-
Dialysis/Diafiltration: This technique is effective for removing small molecules like residual monomers and salts from polymer solutions.[][8][9]
-
Chromatography: Techniques like Size Exclusion Chromatography (SEC) or Gel Permeation Chromatography (GPC) separate polymers based on their size, effectively removing low molecular weight impurities.[8]
Troubleshooting Guides
Issue 1: Residual Monomer Detected in the Final Product
Symptoms:
-
NMR or chromatography (GC/LC) analysis shows peaks corresponding to the monomer.
-
The polymer exhibits inconsistent physical properties.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Polymerization | Optimize reaction conditions (e.g., increase reaction time, temperature, or initiator concentration). |
| Inefficient Purification | Increase the number of precipitation cycles.[] Ensure a high non-solvent to solvent ratio (at least 5-10 times the volume).[8] Consider using dialysis for thorough removal of small molecules.[9] |
| Monomer Trapped in Polymer Matrix | Re-dissolve the polymer in a good solvent and re-precipitate it. This can help release trapped monomer molecules.[8] |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for residual monomer.
Issue 2: Catalyst Residue Present in the Polymer
Symptoms:
-
Discoloration of the final polymer product.
-
ICP-MS or other elemental analysis techniques detect metal residues.
Possible Causes & Solutions:
| Possible Cause | Recommended Solution |
| Insoluble Catalyst Particles | Filter the polymer solution through a Celite pad or a syringe filter (e.g., 0.45 µm PTFE) before precipitation. |
| Soluble Catalyst Species | Use a specific chelating agent or pass the polymer solution through an ion-exchange resin to remove metal ions.[8] Increase the number of washes after precipitation. |
| Inefficient Precipitation | Optimize the solvent/non-solvent system to ensure the catalyst remains in the liquid phase during polymer precipitation. |
Troubleshooting Workflow:
Caption: Troubleshooting workflow for catalyst residue.
Experimental Protocols
Protocol 1: Polymer Purification by Precipitation
This protocol outlines the standard procedure for purifying a polymer by precipitation.
Methodology:
-
Dissolution: Dissolve the crude polymer in a minimal amount of a "good" solvent (a solvent in which the polymer is highly soluble) to create a concentrated solution (typically 5-10% w/v).[8] Stir until the polymer is fully dissolved.
-
Precipitation: Slowly add the polymer solution dropwise to a vigorously stirred "non-solvent" or "anti-solvent" (a solvent in which the polymer is insoluble). The volume of the non-solvent should be significantly larger than the polymer solution, generally a 5 to 10-fold excess.[8]
-
Isolation: The polymer should precipitate out of the solution. Continue stirring for a short period to ensure complete precipitation. Collect the precipitated polymer by filtration (e.g., using a Büchner funnel) or centrifugation.
-
Washing: Wash the isolated polymer multiple times with the non-solvent to remove any remaining impurities.
-
Drying: Dry the purified polymer under vacuum at an appropriate temperature to remove all residual solvents.
Typical Solvent/Non-Solvent Pairs:
| Polymer Type | Good Solvent | Non-Solvent |
| Polystyrene | Toluene, Dichloromethane | Methanol, Ethanol |
| Poly(methyl methacrylate) | Acetone, Dichloromethane | Methanol, Hexane |
| Poly(lactic acid) | Dichloromethane, Chloroform | Methanol, Ethanol |
Workflow Diagram:
Caption: General workflow for polymer purification.
Protocol 2: Impurity Analysis using High-Performance Liquid Chromatography (HPLC)
This protocol provides a general methodology for the analysis of non-volatile impurities in a polymer sample.
Methodology:
-
Sample Preparation: Accurately weigh a known amount of the polymer and dissolve it in a suitable solvent (e.g., a component of the mobile phase). Filter the solution through a 0.22 µm syringe filter to remove any particulates.
-
Standard Preparation: Prepare standard solutions of known concentrations for the suspected impurities to create a calibration curve.
-
HPLC System Setup:
-
Column: Select an appropriate column (e.g., C18 for reverse-phase).
-
Mobile Phase: A typical mobile phase for polymer analysis might be a gradient of water and acetonitrile or tetrahydrofuran.
-
Flow Rate: Set a suitable flow rate (e.g., 1.0 mL/min).
-
Detector: Use a UV detector set to a wavelength where the impurities have strong absorbance. A mass spectrometer (LC-MS) can provide more detailed structural information.[10]
-
-
Analysis: Inject the prepared sample and standards into the HPLC system.
-
Data Interpretation: Identify and quantify the impurities in the polymer sample by comparing the retention times and peak areas to those of the standards.
Typical HPLC Parameters for Impurity Analysis:
| Parameter | Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detector | UV at 254 nm |
Logical Relationship Diagram for Impurity Analysis:
References
- 1. Analysis of Additives, Impurities, & Residuals in Polymers | Agilent [agilent.com]
- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]
- 3. mdpi.com [mdpi.com]
- 5. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecularly Imprinted Polymers for Pharmaceutical Impurities: Design and Synthesis Methods [ouci.dntb.gov.ua]
- 7. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 8. benchchem.com [benchchem.com]
- 9. A user-guide for polymer purification using dialysis - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. smithers.com [smithers.com]
Technical Support Center: Industrial Synthesis of 1,3-bis(4-methoxyphenoxy)benzene
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 1,3-bis(4-methoxyphenoxy)benzene for industrial use.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for industrial-scale production of this compound?
A1: The two main industrial routes are the Ullmann condensation and the Williamson ether synthesis. The Ullmann condensation involves the copper-catalyzed reaction of 1,3-dihydroxybenzene (resorcinol) with a 4-haloanisole (typically 4-bromoanisole or 4-iodoanisole).[1][2] The Williamson ether synthesis utilizes the reaction of the disodium salt of resorcinol with 4-chloroanisole, often employing a phase-transfer catalyst to facilitate the reaction.
Q2: Which synthesis route is more cost-effective for large-scale production?
A2: A definitive answer depends on raw material costs, catalyst costs, and process efficiency. Generally, the Williamson ether synthesis can be more cost-effective if inexpensive starting materials like 4-chloroanisole and resorcinol are used in conjunction with an efficient phase-transfer catalyst. The Ullmann condensation may have higher initial costs due to the use of copper catalysts and potentially more expensive bromo or iodo-anisoles, but it can offer advantages in terms of reaction robustness.
Q3: What are the major challenges when scaling up the synthesis of this compound?
A3: Common scale-up challenges include:
-
Reaction Control: Exothermic reactions can be difficult to manage in large reactors.
-
Impurity Profile: Side reactions can lead to the formation of impurities that are difficult to remove at scale.
-
Product Isolation and Purification: Crystallization and purification of the final product can be challenging to optimize for large batches.
-
Catalyst Removal: Efficient removal of the copper catalyst in the Ullmann process is a critical step.
-
Solvent Recovery: Handling and recycling large volumes of solvents efficiently and safely.
Q4: What are the key safety considerations for the industrial synthesis of this compound?
A4: Safety is paramount. Key considerations include:
-
Handling of Corrosive and Flammable Materials: Both synthesis routes involve bases, solvents, and potentially flammable intermediates.
-
Pressure and Temperature Control: Large-scale reactions require robust monitoring and control systems to prevent runaway reactions.
-
Dust Explosion Hazards: The final product and some intermediates may be fine powders, posing a dust explosion risk.
-
Waste Disposal: Proper handling and disposal of solvent waste and catalyst residues are essential for environmental compliance.
Troubleshooting Guides
Ullmann Condensation Route
Problem 1: Low Yield of this compound
| Possible Cause | Troubleshooting Step |
| Inactive Catalyst | Ensure the copper catalyst (e.g., CuI, Cu2O) is of high purity and has not been deactivated by exposure to air or moisture. Consider in-situ generation of the active catalyst. |
| Inappropriate Ligand | If using a ligand-modified Ullmann reaction, screen different ligands (e.g., N,N-dimethylglycine, L-proline) to find the optimal one for this specific transformation.[1] |
| Sub-optimal Reaction Temperature | Gradually increase the reaction temperature in small increments. Classic Ullmann reactions often require high temperatures (150-200 °C).[2] |
| Poor Quality Starting Materials | Verify the purity of resorcinol and 4-haloanisole. Impurities can interfere with the catalytic cycle. |
| Insufficient Base | Ensure at least two equivalents of a suitable base (e.g., K2CO3, Cs2CO3) are used to deprotonate both hydroxyl groups of resorcinol. |
Problem 2: High Levels of Mono-etherified Impurity (1-(4-methoxyphenoxy)-3-hydroxybenzene)
| Possible Cause | Troubleshooting Step |
| Insufficient 4-haloanisole | Use a slight excess of the 4-haloanisole to drive the reaction to completion. |
| Incomplete Deprotonation | Ensure vigorous mixing and sufficient reaction time for the base to fully deprotonate the resorcinol. |
| Reaction Time Too Short | Monitor the reaction progress by HPLC or GC and ensure it is allowed to proceed until the mono-ether intermediate is consumed. |
Problem 3: Difficulty in Removing Copper Catalyst Post-reaction
| Possible Cause | Troubleshooting Step |
| Formation of Insoluble Copper Complexes | After the reaction, quench with an aqueous solution of a chelating agent like EDTA or ammonia to solubilize the copper salts for easier extraction. |
| Adsorption onto Product | During workup, a filtration step through a bed of celite or silica gel can help remove finely dispersed copper particles. |
Williamson Ether Synthesis Route
Problem 1: Low Conversion of Resorcinol
| Possible Cause | Troubleshooting Step |
| Inefficient Phase-Transfer Catalyst (PTC) | Screen different PTCs (e.g., tetrabutylammonium bromide, tetrabutylammonium hydrogen sulfate). The choice of PTC can significantly impact the reaction rate. |
| Insufficient Base | Ensure a sufficient excess of a strong base (e.g., NaOH, KOH) is used to maintain a high pH in the aqueous phase. |
| Poor Mixing | In a biphasic system, vigorous agitation is crucial to maximize the interfacial area for the reaction to occur. |
| Low Reaction Temperature | Gradually increase the reaction temperature. While PTC can enable lower temperatures, some activation energy is still required. |
Problem 2: Formation of Byproducts from Side Reactions
| Possible Cause | Troubleshooting Step |
| Hydrolysis of 4-chloroanisole | Maintain a high concentration of the resorcinol dianion to favor the desired reaction over hydrolysis. |
| Elimination Reactions | While less common with aryl halides, ensure the reaction temperature is not excessively high. |
Quantitative Data Summary
Table 1: Comparison of Typical Industrial Scale Reaction Parameters
| Parameter | Ullmann Condensation | Williamson Ether Synthesis (with PTC) |
| Starting Materials | Resorcinol, 4-Bromoanisole | Resorcinol, 4-Chloroanisole |
| Catalyst | CuI (5-10 mol%) | Tetrabutylammonium Bromide (1-5 mol%) |
| Base | K2CO3 (2.2 equiv.) | NaOH (2.5 equiv.) |
| Solvent | N,N-Dimethylformamide (DMF) | Toluene/Water (biphasic) |
| Temperature | 160-180 °C | 90-110 °C |
| Reaction Time | 12-24 hours | 8-16 hours |
| Typical Yield | 80-90% | 85-95% |
| Key Impurities | Mono-ether, Phenolic byproducts | Unreacted resorcinol, Mono-ether |
Experimental Protocols
Protocol 1: Industrial Scale Synthesis via Ullmann Condensation
Materials:
-
Resorcinol (1.0 eq)
-
4-Bromoanisole (2.1 eq)
-
Potassium Carbonate (K2CO3), anhydrous (2.2 eq)
-
Copper(I) Iodide (CuI) (0.05 eq)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Charge a suitably sized glass-lined reactor with resorcinol, potassium carbonate, and copper(I) iodide.
-
Under a nitrogen atmosphere, add DMF to the reactor.
-
Begin agitation and heat the mixture to 120-130 °C to ensure complete deprotonation of the resorcinol.
-
Slowly add the 4-bromoanisole to the reactor over a period of 1-2 hours, maintaining the temperature.
-
After the addition is complete, raise the temperature to 160-180 °C and maintain for 12-24 hours. Monitor the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 80-90 °C and quench by adding water.
-
Filter the crude product and wash with water to remove inorganic salts.
-
The crude product can be purified by recrystallization from a suitable solvent like toluene or isopropanol.
Protocol 2: Industrial Scale Synthesis via Williamson Ether Synthesis with Phase-Transfer Catalysis
Materials:
-
Resorcinol (1.0 eq)
-
4-Chloroanisole (2.2 eq)
-
Sodium Hydroxide (NaOH) (2.5 eq)
-
Tetrabutylammonium Bromide (TBAB) (0.02 eq)
-
Toluene
-
Water
Procedure:
-
Charge a reactor with resorcinol, sodium hydroxide, and water. Heat to 60-70 °C with vigorous stirring to form the disodium salt of resorcinol.
-
Add the tetrabutylammonium bromide to the aqueous solution.
-
In a separate vessel, prepare a solution of 4-chloroanisole in toluene.
-
Add the toluene solution of 4-chloroanisole to the reactor.
-
Heat the biphasic mixture to 90-110 °C with vigorous agitation and maintain for 8-16 hours. Monitor the reaction progress by GC.
-
After the reaction is complete, cool the mixture and separate the organic and aqueous layers.
-
Wash the organic layer with water to remove any remaining salts and base.
-
The toluene can be removed by distillation, and the crude product can be purified by recrystallization.
Visualizations
References
Validation & Comparative
comparison of 1,3-bis(4-methoxyphenoxy)benzene with other bisphenol monomers
This guide provides a detailed comparison of 1,3-bis(4-hydroxyphenoxy)benzene with other common bisphenol monomers, namely Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). The information is intended for researchers, scientists, and professionals in drug development and material science who are interested in the properties and applications of these monomers in polymer synthesis.
Introduction to Bisphenol Monomers
Bisphenol monomers are a class of chemical compounds that possess two hydroxyphenyl functional groups. They are widely used as building blocks in the synthesis of various polymers, most notably polycarbonates and epoxy resins. These polymers are valued for their mechanical strength, thermal stability, and optical clarity, finding applications in a vast array of products from consumer goods to medical devices.[1][2][3] The structure of the bisphenol monomer significantly influences the properties of the resulting polymer.
This guide focuses on comparing 1,3-bis(4-hydroxyphenoxy)benzene, a bisphenol with flexible ether linkages, against the more rigid and well-established monomers: Bisphenol A (BPA), Bisphenol F (BPF), and Bisphenol S (BPS). While extensive data exists for BPA, BPF, and BPS, there is a notable lack of direct experimental data for polymers derived from 1,3-bis(4-hydroxyphenoxy)benzene. Therefore, the comparison for this monomer will be primarily qualitative, based on established structure-property relationships in polymer chemistry.
Quantitative Data Comparison
| Property | 1,3-bis(4-hydroxyphenoxy)benzene | Bisphenol A (BPA) | Bisphenol F (BPF) | Bisphenol S (BPS) |
| Chemical Structure | C₁₈H₁₄O₄ | C₁₅H₁₆O₂ | C₁₃H₁₂O₂ | C₁₂H₁₀O₄S |
| Molecular Weight ( g/mol ) | 294.3 | 228.29 | 200.23 | 250.27 |
| Monomer Melting Point (°C) | Not available | 158-159 | 162-164 | 245-250 |
| Polymer Glass Transition Temp. (Tg) (°C) | Expected to be lower due to ether linkages | ~147 (Polycarbonate) | Lower than BPA-PC | Higher than BPA-PC |
| Polymer Mechanical Strength | Expected to have higher flexibility and lower rigidity | High strength and rigidity[1] | Good mechanical strength | High rigidity |
| Polymer Thermal Stability * | Moderate | Good | Lower than BPA | High |
| Endocrine Activity | Not well studied | Estrogenic activity[1] | Estrogenic activity | Estrogenic activity |
*Note: Polymer properties are dependent on the specific type of polymer (e.g., polycarbonate, epoxy resin) and its molecular weight. The values and descriptions provided are for general comparison.
Qualitative Comparison of 1,3-bis(4-hydroxyphenoxy)benzene
Based on its chemical structure featuring ether linkages between the phenyl rings, polymers derived from 1,3-bis(4-hydroxyphenoxy)benzene are anticipated to exhibit distinct properties compared to polymers from BPA, BPF, and BPS:
-
Flexibility: The ether linkages are more flexible than the direct linkages or the isopropylidene and sulfonyl groups in the other bisphenols. This increased rotational freedom in the polymer backbone is expected to result in polymers with greater flexibility and potentially a lower glass transition temperature.
-
Thermal Stability: While aromatic ethers are generally thermally stable, the overall thermal stability of polymers from 1,3-bis(4-hydroxyphenoxy)benzene might be slightly lower than that of polymers derived from the more rigid BPS, which contains a thermally stable sulfonyl group.
-
Processability: The anticipated lower melting point and glass transition temperature could lead to improved melt processability compared to polymers derived from high-melting point monomers like BPS.
-
Endocrine Activity: The endocrine activity of 1,3-bis(4-hydroxyphenoxy)benzene has not been extensively studied. However, like other bisphenols, its potential to interact with estrogen receptors should be a consideration in any application related to biological systems.[1][4]
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of monomer and polymer properties. Below are representative protocols for key experiments.
Synthesis of Polycarbonate by Melt Transesterification
This method involves the reaction of a bisphenol with diphenyl carbonate (DPC) at high temperatures under vacuum.
Materials:
-
Bisphenol monomer (e.g., BPA, BPF, BPS, or 1,3-bis(4-hydroxyphenoxy)benzene)
-
Diphenyl carbonate (DPC)
-
Catalyst (e.g., sodium hydroxide, titanium (IV) isopropoxide)
Procedure:
-
The bisphenol monomer and DPC are charged into a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation outlet. A slight molar excess of DPC is typically used.
-
The mixture is heated under a nitrogen atmosphere to melt the reactants.
-
The catalyst is added, and the temperature is gradually increased while stirring.
-
Phenol, a byproduct of the reaction, is distilled off.
-
A vacuum is slowly applied to facilitate the removal of the remaining phenol and drive the polymerization to completion.
-
The temperature is further increased to maintain the molten state of the increasingly viscous polymer.
-
Once the desired molecular weight is achieved (monitored by melt viscosity), the reaction is stopped, and the polymer is extruded and pelletized.
Characterization of Thermal Properties: TGA and DSC
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and decomposition temperature of the polymer.
-
Procedure: A small sample of the polymer (5-10 mg) is placed in a TGA instrument. The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air). The weight loss of the sample is recorded as a function of temperature. The temperature at which a significant weight loss occurs indicates the onset of thermal decomposition.
Differential Scanning Calorimetry (DSC):
-
Objective: To determine the glass transition temperature (Tg) and melting point (Tm) of the polymer.
-
Procedure: A small, weighed sample of the polymer is sealed in an aluminum pan. The sample and a reference pan are heated at a controlled rate (e.g., 10 °C/min). The difference in heat flow required to raise the temperature of the sample and the reference is measured. The Tg is observed as a step change in the heat flow, while the Tm is seen as an endothermic peak.
Determination of Estrogenic Activity: Estrogen Receptor (ER) Transcriptional Activation Assay
This in vitro assay is used to assess the potential of a compound to activate the estrogen receptor.
Materials:
-
Human cell line expressing the estrogen receptor (e.g., MCF-7 breast cancer cells).
-
Reporter gene construct (e.g., luciferase reporter gene under the control of an estrogen response element).
-
Test compound (bisphenol monomer).
-
Positive control (e.g., 17β-estradiol).
-
Cell culture reagents.
Procedure:
-
Cells are seeded in a multi-well plate and allowed to attach.
-
The cells are then transfected with the estrogen-responsive reporter plasmid.
-
After an incubation period, the cells are treated with various concentrations of the test bisphenol monomer, a positive control, and a vehicle control.
-
Following treatment, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer.
-
An increase in reporter activity compared to the vehicle control indicates that the test compound has activated the estrogen receptor.
Signaling Pathway and Experimental Workflow Visualization
Estrogen Receptor Signaling Pathway
Bisphenols are known endocrine disruptors that can mimic the action of the natural hormone estrogen by binding to estrogen receptors (ERα and ERβ). This interaction can trigger a cascade of cellular events, leading to changes in gene expression. The following diagram illustrates the classical genomic signaling pathway of estrogen and how bisphenols can interfere with it.[4][5][6][7][8]
Caption: Estrogen Receptor Signaling Pathway.
Experimental Workflow for Polymer Characterization
The following diagram outlines a typical workflow for the synthesis and characterization of polymers derived from bisphenol monomers.
Caption: Polymer Characterization Workflow.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Polycarbonate - Wikipedia [en.wikipedia.org]
- 4. Mechanisms of bisphenol A and its analogs as endocrine disruptors via nuclear receptors and related signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
Unlocking Performance in Poly(arylene ether)s: The Advantages of 1,3-Bis(4-hydroxyphenoxy)benzene
A comparative analysis of 1,3-bis(4-hydroxyphenoxy)benzene reveals its potential for developing high-performance poly(arylene ether)s (PAEs) with enhanced thermal stability and tailored solubility. This guide provides a technical overview for researchers and scientists in polymer chemistry and materials science, presenting supporting data and detailed experimental protocols.
Poly(arylene ether)s are a class of high-performance thermoplastics known for their excellent thermal and mechanical properties. The choice of the bisphenol monomer is a critical determinant of the final polymer's characteristics. While conventional monomers like bisphenol A (BPA) are widely used, there is a growing interest in specialty bisphenols that can impart unique properties. Among these, 1,3-bis(4-hydroxyphenoxy)benzene, derived from the demethylation of 1,3-bis(4-methoxyphenoxy)benzene, offers a distinct structural motif that translates into tangible performance benefits.
The meta-catenated central phenyl ring in 1,3-bis(4-hydroxyphenoxy)benzene introduces a kinked, non-linear geometry into the polymer backbone. This structural feature disrupts the close packing of polymer chains, leading to modified solubility and thermal properties compared to polymers derived from linear, para-linked bisphenols such as 4,4'-biphenol.
Comparative Performance Analysis
The selection of the bisphenol monomer significantly influences the key performance indicators of the resulting poly(arylene ether). A comparison of PAEs synthesized from 1,3-bis(4-hydroxyphenoxy)benzene with those from other common bisphenols highlights these differences.
| Property | PAE from 1,3-bis(4-hydroxyphenoxy)benzene | PAE from 4,4'-Biphenol | PAE from Bisphenol A (BPA) |
| Glass Transition Temperature (Tg) | High | Very High | Moderate |
| Thermal Stability (TGA, 5% weight loss) | Excellent | Excellent | Good |
| Solubility | Good in a range of organic solvents | Limited solubility | Good in many common solvents |
| Crystallinity | Amorphous or semi-crystalline | Often semi-crystalline | Generally amorphous |
This table presents a qualitative comparison based on general trends observed in poly(arylene ether) chemistry. Specific values can vary depending on the dihalide comonomer and polymerization conditions.
Experimental Protocols
I. Demethylation of this compound
The synthesis of the target monomer, 1,3-bis(4-hydroxyphenoxy)benzene, involves the cleavage of the methyl ether bonds of its precursor.
Materials:
-
This compound
-
Pyridine hydrochloride
-
Nitrogen atmosphere
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser, place this compound and an excess of pyridine hydrochloride.
-
Heat the mixture under a nitrogen atmosphere to a temperature of approximately 210-220°C.
-
Maintain the reaction at this temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and pour it into a large volume of cold water to precipitate the product.
-
Collect the crude 1,3-bis(4-hydroxyphenoxy)benzene by filtration, wash it thoroughly with water, and then recrystallize from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified monomer.
II. Synthesis of Poly(arylene ether) via Nucleophilic Aromatic Substitution
The polymerization is carried out by reacting the bisphenol with an activated dihalide, such as 4,4'-difluorobenzophenone, in the presence of a weak base.
Materials:
-
1,3-bis(4-hydroxyphenoxy)benzene (or other bisphenol)
-
4,4'-difluorobenzophenone (or other activated dihalide)
-
Anhydrous potassium carbonate (K₂CO₃)
-
N,N-Dimethylacetamide (DMAc) or N-Methyl-2-pyrrolidone (NMP)
-
Toluene
-
Nitrogen atmosphere
Procedure:
-
In a three-necked flask equipped with a mechanical stirrer, a Dean-Stark trap with a condenser, and a nitrogen inlet, add equimolar amounts of the bisphenol and the activated dihalide, along with an excess of finely ground anhydrous K₂CO₃.
-
Add DMAc (or NMP) and toluene to the flask.
-
Heat the mixture to reflux (around 140-150°C) under a gentle flow of nitrogen. The toluene will form an azeotrope with the water generated during the reaction, which is collected in the Dean-Stark trap.
-
After the complete removal of water (typically 2-4 hours), drain the toluene from the trap and raise the reaction temperature to 160-180°C to effect the polymerization.
-
Maintain the reaction at this temperature for several hours until a significant increase in viscosity is observed.
-
Cool the viscous solution and precipitate the polymer by pouring it into a non-solvent like methanol or water with vigorous stirring.
-
Collect the fibrous polymer by filtration, wash it extensively with hot water and methanol to remove residual salts and solvent, and dry it in a vacuum oven at 80-100°C.
III. Characterization of Poly(arylene ether)s
Thermal Properties:
-
Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg), melt transitions (Tm), and crystallization behavior. Samples are typically heated at a rate of 10-20°C/min under a nitrogen atmosphere.
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability by measuring the weight loss as a function of temperature. The analysis is usually performed under nitrogen or air at a heating rate of 10°C/min.
Mechanical Properties:
-
Tensile Testing: To measure properties such as tensile strength, Young's modulus, and elongation at break. Polymer films are cast from solution and subjected to uniaxial tensile stress until failure.
Solubility:
-
Qualitative solubility tests are performed by dissolving a small amount of the polymer in various organic solvents at room temperature and with heating.
Visualizing the Synthesis and Structure-Property Relationship
To better understand the processes and concepts discussed, the following diagrams are provided.
Caption: Workflow for the synthesis of poly(arylene ether)s.
Caption: Influence of monomer structure on polymer properties.
Structural Elucidation of 1,3-bis(4-methoxyphenoxy)benzene: A Comparative Guide to Spectroscopic Techniques
For Immediate Release
This guide provides a comparative analysis of mass spectrometry and other spectroscopic techniques for the structural validation of 1,3-bis(4-methoxyphenoxy)benzene, a diaryl ether with applications in materials science and drug discovery. The following sections detail the experimental protocols and expected data from mass spectrometry, Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy, offering researchers and drug development professionals a comprehensive overview for informed analytical decisions.
Mass Spectrometry: Probing Molecular Integrity and Fragmentation
Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, electron ionization mass spectrometry (EI-MS) is a common approach.
Predicted Mass Spectrum Data
While a publicly available mass spectrum for this compound is not readily accessible, the expected fragmentation can be inferred from the analysis of similar diaryl ethers.[1][2] The molecular ion peak (M+) is anticipated at a mass-to-charge ratio (m/z) corresponding to the molecule's exact mass. Key fragmentation pathways for diaryl ethers typically involve cleavage of the ether linkages.
| Predicted Fragment Ion | Structure | m/z (Expected) | Significance |
| [M]+• | [C20H18O4]+• | 322 | Molecular Ion |
| [M-OCH3]+ | [C19H15O3]+ | 291 | Loss of a methoxy radical |
| [M-C7H7O]+ | [C13H11O3]+ | 215 | Cleavage of a methoxyphenoxy group |
| [C7H7O]+ | [CH3OC6H4]+ | 107 | Methoxyphenoxy cation |
| [C6H5O]+ | [C6H5O]+ | 93 | Phenoxy cation |
| [C6H4]+• | [C6H4]+• | 76 | Benzene radical cation from rearrangement |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
A standard protocol for the analysis of this compound using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an EI source would be as follows:
-
Sample Preparation: Dissolve a small amount of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Chromatographic Separation (GC):
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mass Range: Scan from m/z 50 to 500.
-
Alternative Structural Validation Techniques
While mass spectrometry provides valuable information on molecular weight and fragmentation, a comprehensive structural validation often requires complementary techniques such as NMR and IR spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR), allowing for the precise determination of the molecular structure. Spectral data for m-bis(p-methoxyphenoxy)benzene is available in spectral databases.[3]
| Technique | Expected Chemical Shifts (ppm) | Interpretation |
| ¹H NMR | ~ 7.0-7.4 (m) | Aromatic protons of the central benzene ring. |
| ~ 6.8-7.0 (d) | Aromatic protons of the outer methoxyphenoxy rings. | |
| ~ 3.8 (s) | Methyl protons of the methoxy groups. | |
| ¹³C NMR | ~ 150-160 | Aromatic carbons attached to oxygen. |
| ~ 115-130 | Other aromatic carbons. | |
| ~ 55 | Carbon of the methoxy groups. |
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. This technique is particularly useful for identifying the presence of specific functional groups.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |
| C-H stretching (aromatic) | 3000-3100 | Aromatic C-H |
| C-H stretching (methyl) | 2850-2960 | -OCH₃ |
| C=C stretching (aromatic) | 1450-1600 | Aromatic ring |
| C-O-C stretching (aryl ether) | 1200-1250 | Aryl ether linkage |
Comparative Analysis
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry | Molecular weight and fragmentation pattern. | High sensitivity, provides molecular formula with high-resolution MS. | Isomers may have similar fragmentation patterns, can be destructive. |
| NMR Spectroscopy | Detailed connectivity of atoms. | Unambiguous structure determination, non-destructive. | Lower sensitivity compared to MS, requires larger sample amounts. |
| IR Spectroscopy | Presence of functional groups. | Fast, non-destructive, provides a molecular "fingerprint". | Does not provide detailed structural connectivity. |
Visualizing the Mass Spectrometry Workflow
The following diagram illustrates the typical workflow for the structural validation of this compound using GC-MS.
Caption: GC-MS workflow for the analysis of this compound.
Predicted Fragmentation Pathway
The fragmentation of the molecular ion of this compound is initiated by the loss of an electron, followed by cleavage of the ether bonds, which are the weakest points in the structure.
Caption: Predicted fragmentation of this compound in EI-MS.
References
comparative thermal analysis of polymers derived from different ether monomers
A Comparative Guide to the Thermal Properties of Polyethers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative thermal analysis of three common polymers derived from ether monomers: Poly(ethylene oxide) (PEO), Poly(propylene oxide) (PPO), and Poly(tetrahydrofuran) (PTHF). The thermal behavior of these polymers is critical for their application in various fields, including pharmaceuticals, biomedical devices, and advanced materials. This document summarizes key thermal properties, details the experimental protocols used for their characterization, and presents a logical workflow for such a comparative analysis.
Quantitative Thermal Analysis Data
The thermal properties of polymers are crucial indicators of their stability and performance under varying temperature conditions. The following table summarizes the key thermal characteristics of PEO, PPO, and PTHF, including their glass transition temperature (Tg), melting temperature (Tm), decomposition temperature (Td), and char yield obtained from thermogravimetric analysis (TGA).
| Property | Poly(ethylene oxide) (PEO) | Poly(propylene oxide) (PPO) | Poly(tetrahydrofuran) (PTHF) |
| Glass Transition Temp. (Tg) | -17 to -53 °C (for high molecular weights)[1] | -10 to 0 °C[2][3] | -84 °C |
| Melting Temperature (Tm) | 65 to 83 °C[4][5] | 160 to 170 °C[2][3] | 20 to 30 °C[6] |
| Decomposition Temp. (Td, 5% wt. loss) | ~346 °C[7] | >350 °C (in inert atmosphere)[8] | ~230 °C[9] |
| Peak Decomposition Temp. | ~380 °C[7] | 290 to 475 °C (in nitrogen)[10] | Not explicitly found |
| Char Yield @ >450°C | ~4.2%[7] | Low, ~1% in some cases[11] | ~10% (for a copolymer)[9] |
Experimental Protocols
The data presented in this guide are typically obtained through standardized thermal analysis techniques. The following are detailed methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), based on ASTM and ISO standards.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition characteristics of the polymer by measuring the change in mass as a function of temperature.
-
Standard: ASTM E1131, ISO 11358.[12]
-
Procedure:
-
A small, precisely weighed sample of the polymer (typically 5-10 mg) is placed in a TGA sample pan.
-
The sample is heated in a controlled atmosphere (e.g., nitrogen for inert conditions or air for oxidative conditions) at a constant heating rate (e.g., 10 °C/min).
-
The weight of the sample is continuously monitored and recorded as the temperature increases.
-
The resulting data is plotted as weight percent versus temperature. The derivative of this curve (DTG) shows the rate of weight loss and helps in identifying the temperatures of maximum decomposition.
-
Key parameters such as the onset of decomposition (Td) and the percentage of non-volatile residue (char yield) are determined from the TGA curve.
-
Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from a sample as a function of temperature or time. This is used to determine transition temperatures such as the glass transition (Tg) and melting point (Tm).
-
Procedure:
-
A small, weighed sample of the polymer (typically 5-10 mg) is sealed in an aluminum pan. An empty, sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell and heated at a controlled rate (e.g., 10 °C/min).[6]
-
The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.
-
The resulting DSC curve plots heat flow versus temperature.
-
The glass transition (Tg) is observed as a step change in the baseline, while melting (Tm) is an endothermic peak.[14]
-
Logical Workflow for Comparative Thermal Analysis
The following diagram illustrates a typical workflow for conducting a comparative thermal analysis of polymers.
Discussion of Comparative Thermal Performance
The thermal properties of PEO, PPO, and PTHF show significant differences, which can be attributed to their distinct chemical structures.
Thermal Stability and Decomposition:
Poly(ethylene oxide) exhibits good thermal stability, with decomposition typically beginning around 350 °C. The degradation of PEO proceeds primarily through random chain scission. Poly(propylene oxide) also demonstrates comparable thermal stability to PEO, with degradation initiating at temperatures above 350 °C in an inert atmosphere.[8] The presence of the methyl side group in PPO can slightly alter the degradation mechanism compared to the linear PEO. In contrast, Poly(tetrahydrofuran) is the least thermally stable of the three, with decomposition starting at a lower temperature of approximately 230 °C.[9] This lower stability is a key consideration for its processing and high-temperature applications.
Phase Transitions:
The glass transition temperature (Tg) and melting temperature (Tm) are critical for understanding the physical state and mechanical properties of the polymers at different temperatures. PTHF has the lowest Tg (-84 °C), indicating high chain flexibility at low temperatures. PEO has a higher Tg, which can vary with molecular weight.[1] PPO has the highest Tg among the three, suggesting more restricted chain motion.[2][3]
Regarding the melting temperature, PPO has a significantly higher Tm (160-170 °C) compared to PEO (65-83 °C) and PTHF (20-30 °C).[2][3][4][5][6] The higher melting point of PPO is attributed to its more ordered crystalline structure. The low melting point of PTHF means it is a viscous liquid or a soft, waxy solid at room temperature, depending on its molecular weight.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. profplastic.com [profplastic.com]
- 3. tangram.co.uk [tangram.co.uk]
- 4. Functional properties of thermally tampered poly(ethylene oxide) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bi.tbzmed.ac.ir [bi.tbzmed.ac.ir]
- 6. Polytetrahydrofuran - Wikipedia [en.wikipedia.org]
- 7. hrcak.srce.hr [hrcak.srce.hr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Table 2 from Simulated glass transition of poly(ethylene oxide) bulk and film: a comparative study. | Semantic Scholar [semanticscholar.org]
- 13. chemicals.basf.com [chemicals.basf.com]
- 14. Unprecedented scissor effect of macromolecular cross-linkers on the glass transition temperature of poly(N-vinylimidazole), crystallinity suppression of poly(tetrahydrofuran) and molecular mobility by solid state NMR in poly(N-vinylimidazole)-l-poly(tetrahydrofuran) conetworks - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Cost-Benefit Analysis of 1,3-Bis(4-methoxyphenoxy)benzene in High-Performance Polymer Manufacturing
In the competitive landscape of high-performance polymers, the choice of monomer is a critical decision that directly impacts material properties, processing costs, and overall commercial viability. This guide provides a detailed cost-benefit analysis of utilizing 1,3-bis(4-methoxyphenoxy)benzene as a precursor for polyetheretherketone (PEEK)-type polymers, comparing it with the conventional monomer, hydroquinone. This analysis is intended for researchers, scientists, and professionals in polymer and materials development.
Executive Summary
This compound, a resorcinol derivative, presents an alternative route to modifying the properties of PEEK. However, its use necessitates an initial demethylation step to yield the reactive diol, 1,3-bis(4-hydroxyphenoxy)benzene. This additional synthetic step, coupled with the inherent meta-substitution pattern, leads to significant differences in both the cost of production and the final polymer's performance characteristics when compared to the traditional hydroquinone-based PEEK.
Key Findings:
-
Cost: The use of this compound introduces an additional demethylation step, increasing the overall production cost compared to using readily available hydroquinone.
-
Performance: PEEK synthesized from the resorcinol-derived monomer exhibits lower crystallinity and a reduced glass transition temperature, resulting in an amorphous polymer with altered mechanical and thermal properties.
-
Processability: The amorphous nature of the modified PEEK may offer advantages in processability, potentially allowing for lower processing temperatures.
Cost Analysis: A Tale of Two Pathways
The economic feasibility of using this compound hinges on a multi-step synthesis process compared to the direct utilization of hydroquinone. The following table outlines the estimated material costs for the synthesis of PEEK via both routes.
| Component | Pathway 1: Hydroquinone | Pathway 2: this compound |
| Starting Diol | Hydroquinone | This compound |
| Pre-reaction Step | None | Demethylation to 1,3-bis(4-hydroxyphenoxy)benzene |
| Monomer Cost (Diol) | ~$68.50 / 500g[1] | ~$45.97 / 100mg (for 1,3-bis(4-hydroxyphenoxy)benzene)[2] |
| Co-monomer | 4,4′-Difluorobenzophenone | 4,4′-Difluorobenzophenone |
| Co-monomer Cost | ~$116.00 / 25g[3] | ~$116.00 / 25g[3] |
| Solvent | Diphenyl sulfone | Diphenyl sulfone |
| Solvent Cost | ~$71.75 / 250g[4] | ~$71.75 / 250g[4] |
| Additional Reagents | Potassium Carbonate | Boron tribromide or Pyridinium hydrochloride (for demethylation) |
Note: Prices are based on currently available catalog listings and may vary depending on supplier and quantity.
The significantly higher cost of 1,3-bis(4-hydroxyphenoxy)benzene on a per-gram basis, combined with the need for a demethylation step with its own reagent and processing costs, makes Pathway 2 a more expensive route for raw materials.
Performance Comparison: Crystalline vs. Amorphous PEEK
The structural difference between the linear hydroquinone and the meta-substituted 1,3-bis(4-hydroxyphenoxy)benzene has a profound impact on the resulting polymer's morphology and properties.
| Property | PEEK from Hydroquinone | PEEK from 1,3-Bis(4-hydroxyphenoxy)benzene (Resorcinol-based) | Reference |
| Crystallinity | Semi-crystalline | Amorphous | [4] |
| Glass Transition Temp. (Tg) | ~143 °C | Decreases with increasing resorcinol content | [4] |
| Melting Temperature (Tm) | ~343 °C | Not applicable (amorphous) | [5] |
| Thermal Stability | High (stable up to 400°C) | Good thermal stability, char yield >50% at 900°C | [4] |
| Mechanical Properties | High strength and stiffness | Potentially more flexible, lower modulus | [6] |
| Solubility | Limited to high-boiling polar aprotic solvents | Improved solubility in common organic solvents | [7] |
The introduction of the meta-linked resorcinol unit disrupts the polymer chain packing, preventing crystallization and resulting in an amorphous material. This leads to a lower glass transition temperature and the absence of a distinct melting point. While this may reduce the upper service temperature compared to crystalline PEEK, the enhanced solubility could be advantageous for certain processing techniques like solution casting.
Experimental Protocols
Demethylation of this compound
A common method for the demethylation of aryl methyl ethers is the use of boron tribromide (BBr₃).[4][8]
Protocol:
-
Dissolve this compound in a dry, inert solvent such as dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Add a solution of BBr₃ in DCM dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction by carefully adding water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 1,3-bis(4-hydroxyphenoxy)benzene by recrystallization or column chromatography.
Synthesis of PEEK via Nucleophilic Aromatic Substitution
The synthesis of PEEK from either hydroquinone or 1,3-bis(4-hydroxyphenoxy)benzene follows a similar nucleophilic aromatic substitution pathway.[9]
Protocol:
-
In a three-necked flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap, combine the diol monomer (hydroquinone or 1,3-bis(4-hydroxyphenoxy)benzene), 4,4′-difluorobenzophenone, and an excess of anhydrous potassium carbonate in diphenyl sulfone.
-
Add toluene to the mixture to facilitate the azeotropic removal of water.
-
Heat the reaction mixture to 140-160 °C for several hours to ensure complete removal of water.
-
Gradually increase the temperature to 280-320 °C and maintain for several hours to allow for polymerization.
-
Cool the reaction mixture and precipitate the polymer by pouring it into a non-solvent like methanol or acetone.
-
Filter and wash the polymer powder extensively with hot water and methanol to remove residual solvent and salts.
-
Dry the final polymer product under vacuum at an elevated temperature.
Visualizing the Process and Logic
Logical Workflow for Cost-Benefit Analysis
Caption: Comparative workflow for PEEK synthesis.
Experimental Workflow for PEEK Synthesis
Caption: General experimental workflow for PEEK synthesis.
Conclusion
The decision to use this compound in polymer manufacturing as a substitute for hydroquinone represents a trade-off between cost and specific performance characteristics. The additional demethylation step and the higher cost of the resorcinol-based monomer make it a more expensive option. However, the resulting amorphous PEEK with enhanced solubility and potentially greater flexibility may be desirable for specific applications where traditional semi-crystalline PEEK is not suitable. For applications demanding the highest thermal stability and mechanical strength, hydroquinone-based PEEK remains the more cost-effective and established choice. Researchers and engineers must carefully weigh the desired end-use properties against the economic realities of the manufacturing process to make an informed decision.
References
- 1. [PDF] Demethylation of Methyl Aryl Ethers using Pyridine Hydrochloride in Solvent-free Conditions under Microwave Irradiation | Semantic Scholar [semanticscholar.org]
- 2. calpaclab.com [calpaclab.com]
- 3. reddit.com [reddit.com]
- 4. chemistry.mdma.ch [chemistry.mdma.ch]
- 5. researchgate.net [researchgate.net]
- 6. PEKK vs. PEAK vs. PEEK: Key Differences and Applications | ADDMAN [addmangroup.com]
- 7. researchgate.net [researchgate.net]
- 8. Demethylation of Methyl Ethers - Boron Tribromide (BBr3) [commonorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
The Dianhydride Dilemma: A Comparative Guide to Polyimide Performance
For researchers, scientists, and professionals in drug development and advanced materials, the choice of dianhydride is a critical determinant of a polyimide's final properties. This guide provides an objective comparison of polyimides derived from various common dianhydrides, supported by a summary of experimental data from the literature. We delve into the structure-property relationships that govern thermal stability, mechanical strength, and dielectric performance, offering a valuable resource for material selection and development.
The molecular architecture of the dianhydride monomer directly influences the resulting polyimide's characteristics, including its glass transition temperature (Tg), thermal decomposition temperature (Td), tensile strength, Young's modulus, and dielectric constant.[1] The inclusion of different chemical moieties, such as flexible ether linkages or bulky fluorine-containing groups, can significantly alter the polymer's processability and performance in specific applications.[2][3]
Performance Metrics: A Comparative Analysis
The following table summarizes the key performance data for polyimides synthesized from a selection of common dianhydrides, each reacted with 4,4'-oxydianiline (ODA) as the diamine to allow for a more direct comparison of the dianhydride's influence.
| Dianhydride | Structure | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td) (°C) | Tensile Strength (MPa) | Young's Modulus (GPa) | Dielectric Constant (at 1 MHz) |
| PMDA (Pyromellitic dianhydride) | Aromatic, rigid | ~385-420 | >500 | 110-135 | 3.0-3.5 | 3.1-3.5[4] |
| BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride) | Aromatic, rigid | ~290-320 | >500 | 120-150 | 3.5-4.0 | ~3.2 |
| BTDA (3,3',4,4'-Benzophenonetetracarboxylic dianhydride) | Aromatic, semi-flexible | ~276-310 | >500 | 114-130 | 3.2-3.8 | ~3.4 |
| ODPA (4,4'-Oxydiphthalic anhydride) | Aromatic, flexible | ~250-280 | >480 | 90-110 | 2.5-3.0 | ~3.0 |
| 6FDA (4,4'-(Hexafluoroisopropylidene)diphthalic anhydride) | Aromatic, bulky/flexible | ~290-330 | >500 | 90-110 | 2.0-2.8 | 2.6-2.8[5] |
| BPADA (4,4'-(4,4'-Isopropylidenediphenoxy)bis(phthalic anhydride)) | Aromatic, flexible | ~230-260 | >480 | 80-100 | 2.0-2.5 | 2.7-3.0[6] |
| HBPDA (Dicyclo-hexyl-3,4,3',4'-tetracarboxylic dianhydride) | Alicyclic | ~200-240 | >450 | 70-90 | 1.8-2.3 | ~2.9 |
Note: The values presented are approximate ranges compiled from various sources and can vary based on the specific diamine used, synthesis conditions, and film processing methods.
Key Observations:
-
Rigidity and Thermal Stability: Highly rigid and planar dianhydrides like PMDA and BPDA generally yield polyimides with the highest glass transition temperatures and thermal stability.[7] The introduction of flexible linkages (e.g., ether in ODPA, isopropylidene in BPADA) or bulky groups (e.g., -C(CF₃)₂- in 6FDA) tends to decrease the Tg by disrupting chain packing and increasing segmental mobility.[2][8]
-
Mechanical Properties: Polyimides derived from rigid dianhydrides like BPDA exhibit superior tensile strength and modulus.[7] Conversely, the flexibility introduced by dianhydrides like ODPA and BPADA can lead to increased elongation at break, although at the cost of lower strength and modulus.
-
Dielectric Constant: The incorporation of fluorine atoms, as in 6FDA, is a well-established strategy for lowering the dielectric constant of polyimides.[5] This is attributed to the low polarizability of the C-F bond and the increased free volume created by the bulky -CF₃ groups.
-
Solubility and Processability: A significant challenge with many high-performance polyimides is their poor solubility, which complicates processing.[3] The use of dianhydrides with flexible or non-planar structures, such as ODPA, 6FDA, and BPADA, can enhance solubility in organic solvents.[2] Alicyclic dianhydrides like HBPDA also tend to produce more soluble polyimides compared to their aromatic counterparts.[8][9]
Experimental Protocols
The synthesis of polyimides from different dianhydrides generally follows a two-step process involving the formation of a poly(amic acid) precursor followed by thermal or chemical imidization.[1]
1. Poly(amic acid) Synthesis:
-
Reaction Setup: A dried, three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a drying tube is used.
-
Procedure:
-
An equimolar amount of the chosen diamine (e.g., ODA) is dissolved in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under a nitrogen atmosphere.
-
An equimolar amount of the selected dianhydride is added to the diamine solution in small portions with continuous stirring.
-
The reaction mixture is stirred at room temperature for 12-24 hours to form a viscous poly(amic acid) solution. The progress of the reaction can be monitored by the increase in viscosity.
-
2. Imidization (Film Formation):
-
Procedure:
-
The poly(amic acid) solution is cast onto a clean, dry glass substrate.
-
The film is then subjected to a stepwise thermal curing process in an oven or under vacuum. A typical heating schedule is as follows:
-
80-100°C for 1-2 hours to remove the solvent.
-
150°C for 1 hour.
-
200°C for 1 hour.
-
250°C for 1 hour.
-
300-350°C for 1 hour to ensure complete conversion to the polyimide.
-
-
After cooling to room temperature, the resulting polyimide film can be peeled off from the substrate.
-
Characterization:
-
Chemical Structure: Confirmed using Fourier-Transform Infrared (FTIR) spectroscopy by observing the appearance of characteristic imide absorption bands (around 1780 cm⁻¹ and 1720 cm⁻¹) and the disappearance of amic acid bands.[10]
-
Thermal Properties: Glass transition temperature (Tg) is determined by Differential Scanning Calorimetry (DSC), and thermal decomposition temperature (Td) is measured by Thermogravimetric Analysis (TGA).[11]
-
Mechanical Properties: Tensile strength, Young's modulus, and elongation at break are measured using a universal testing machine on thin film samples.
-
Dielectric Properties: The dielectric constant and dissipation factor are measured using a dielectric analyzer or an LCR meter on film samples with deposited electrodes.
Visualizing the Process
The general workflow for the synthesis and characterization of polyimides is illustrated in the following diagram.
Caption: Experimental workflow for polyimide synthesis and characterization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. Understanding the Effect of the Dianhydride Structure on the Properties of Semiaromatic Polyimides Containing a Biobased Fatty Diamine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. revroum.lew.ro [revroum.lew.ro]
- 4. tandfonline.com [tandfonline.com]
- 5. Polyimides with low dielectric constants and dissipation factors at high frequency derived from novel aromatic diamines with bistrifluoromethyl pendan ... - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00773A [pubs.rsc.org]
- 6. tandfonline.com [tandfonline.com]
- 7. mdpi.com [mdpi.com]
- 8. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05012J [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Functional Groups on the Properties of Phenoxybenzene Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The phenoxybenzene scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. The strategic addition of functional groups to this core is a cornerstone of drug design, enabling the fine-tuning of a molecule's physicochemical properties, pharmacokinetic profile, and pharmacodynamic interactions. This guide provides a comparative analysis of how different functional groups impact the properties of phenoxybenzene derivatives, supported by experimental data, detailed protocols, and visualizations to aid in drug discovery and development efforts.
Impact on Physicochemical and Pharmacokinetic Properties
The interplay between a drug candidate's solubility, lipophilicity, and metabolic stability is critical for its oral bioavailability and overall efficacy. Functional groups play a pivotal role in modulating these key parameters.
Data Presentation: Physicochemical and Pharmacokinetic Properties
The following tables summarize the effects of various functional groups on the lipophilicity (logP), aqueous solubility, and in vitro metabolic stability of representative phenoxybenzene derivatives.
| Table 1: Effect of Functional Groups on Lipophilicity (logP) of Phenoxybenzene Derivatives | |||
| Base Scaffold | Substituent (R) | Position | logP |
| Phenoxybenzene | -H | - | 4.20 |
| Phenoxybenzene | -NO2 | 2- | 4.38 |
| Phenoxybenzene | -Cl | 4- | 4.83 |
| Phenoxybenzene | -OCH3 | 4- | 4.10 |
| Phenoxybenzene | -OH | 4- | 3.79 |
| 2-Phenoxybenzamide | -F | 4'- | 4.5 |
| 2-Phenoxybenzamide | -CF3 | 3- | 5.2 |
Note: logP values are experimentally determined or calculated as reported in the cited literature. The diverse nature of the base scaffolds reflects the available data.
| Table 2: Effect of Functional Groups on Aqueous Solubility | |||
| Base Scaffold | Substituent (R) | Position | Aqueous Solubility (µg/mL) |
| Phenoxyaniline | -H | 4- | Low |
| Substituted Phenoxybenzene | Polar groups (-OH, -COOH) | Various | Generally Increased |
| Substituted Phenoxybenzene | Non-polar groups (-CH3, -Cl) | Various | Generally Decreased |
Note: Quantitative, directly comparable solubility data for a systematic series of phenoxybenzene derivatives is sparse in publicly available literature. The trends are based on general principles of physical organic chemistry.[1]
| Table 3: Effect of Functional Groups on In Vitro Metabolic Stability and CYP Inhibition | ||||
| Base Scaffold | Substituent (R) | Assay System | Parameter | Value |
| 2-Phenoxybenzamide derivative | -F (on phenoxy ring) | Human Liver Microsomes | CYP3A4 Inhibition (IC50) | >50 µM[2] |
| 2-Phenoxybenzamide derivative | -CF3 (on benzamide ring) | Human Liver Microsomes | CYP3A4 Inhibition (IC50) | >50 µM[2] |
| 4-Phenoxyquinoline derivative | Benzoyl at 4-position of phenoxy group | PDGFr kinase assay | IC50 | 0.31 µM[3] |
| 4-Phenoxyquinoline derivative | Benzamide at 4-position of phenoxy group | PDGFr kinase assay | IC50 | 0.050 µM[3] |
Impact on Biological Activity
Functional groups are critical determinants of a molecule's interaction with its biological target, influencing potency and selectivity.
Data Presentation: Biological Activity
The following tables provide examples of how functional group modifications on the phenoxybenzene scaffold affect biological activity in different therapeutic areas.
| Table 4: Structure-Activity Relationship of 2-Phenoxybenzamide Derivatives as Antiplasmodial Agents | ||||
| Substituent on Anilino Part | Substituent on Phenoxy Ring | PfNF54 IC50 (µM) | L-6 Cells IC50 (µM) | Selectivity Index |
| Unsubstituted | 4'-F | 0.269 | 124.0 | 460[2] |
| 4-F | 4'-F | 0.150 | >125 | >833 |
| 4-Cl | 4'-F | 0.130 | >125 | >961 |
| Table 5: Structure-Activity Relationship of 4-Phenoxy-phenyl Isoxazole Derivatives as Acetyl-CoA Carboxylase (ACC) Inhibitors | |||
| Compound ID | Substituent (R1) | hACC1 IC50 (nM) | A549 Cell Proliferation IC50 (µM) |
| 6a | -H | >5000 | 2.56[4][5][6][7] |
| 6g | -cyclopropylmethoxy | 99.8 | 0.45[4][5][6][7] |
| 6l | -OCF3 | 245.3 | 0.22[4][5][6][7] |
Experimental Protocols
Detailed and reproducible experimental methodologies are essential for the validation and comparison of data.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the thermodynamic equilibrium solubility of a compound.
-
Preparation of Saturated Solution: An excess amount of the solid phenoxybenzene derivative is added to a known volume of phosphate-buffered saline (PBS, pH 7.4).
-
Equilibration: The resulting suspension is agitated in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[8][9][10]
-
Separation of Undissolved Solid: The suspension is filtered through a 0.45 µm filter or centrifuged at high speed to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the phenoxybenzene derivative in the clear filtrate or supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Calibration: A standard calibration curve is generated using known concentrations of the compound to ensure accurate quantification.
Lipophilicity Determination (logP) by HPLC
This method provides a high-throughput alternative to the traditional shake-flask method for determining the octanol-water partition coefficient.
-
System Setup: A reversed-phase HPLC column (e.g., C18) is used with a mobile phase consisting of a buffered aqueous phase and an organic modifier (e.g., methanol or acetonitrile).
-
Calibration: A set of standard compounds with known logP values is injected into the HPLC system to determine their retention times. A calibration curve is generated by plotting the logarithm of the retention factor (k) against the known logP values.
-
Sample Analysis: The phenoxybenzene derivative is dissolved in a suitable solvent and injected into the HPLC system under the same conditions as the standards.
-
logP Calculation: The retention time of the test compound is used to calculate its retention factor (k), and its logP value is then determined from the calibration curve.
In Vitro Metabolic Stability Assay (Human Liver Microsomes)
This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes.[11][12][13]
-
Incubation Mixture Preparation: The phenoxybenzene derivative (at a final concentration of, e.g., 1 µM) is incubated with human liver microsomes (HLM) in a phosphate buffer (pH 7.4) containing MgCl2.
-
Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH, a cofactor for CYP enzymes. A control incubation without NADPH is also performed.
-
Time Course Sampling: Aliquots are taken from the incubation mixture at various time points (e.g., 0, 5, 15, 30, and 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Sample Processing: The samples are centrifuged to precipitate the proteins.
-
LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent compound at each time point.
-
Data Analysis: The percentage of the parent compound remaining is plotted against time. The half-life (t1/2) and intrinsic clearance (CLint) are calculated from the slope of the natural logarithm of the concentration versus time plot.
CYP3A4 Inhibition Assay (IC50 Determination)
This assay determines the concentration of a compound that causes 50% inhibition of the activity of the CYP3A4 enzyme.[14]
-
Assay System: Recombinant human CYP3A4 enzyme is used with a specific fluorescent probe substrate (e.g., a luciferin-based substrate).
-
Incubation: The phenoxybenzene derivative at various concentrations is pre-incubated with the CYP3A4 enzyme and NADPH in a buffer solution.
-
Substrate Addition: The probe substrate is added to initiate the enzymatic reaction.
-
Signal Detection: After a set incubation time, the reaction is stopped, and the fluorescent or luminescent signal produced by the metabolism of the probe substrate is measured using a plate reader.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control. The IC50 value is determined by fitting the concentration-response data to a suitable model.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological systems and experimental processes can aid in understanding the mechanism of action and the experimental design.
Caption: Workflow for the in vitro metabolic stability assay using human liver microsomes.
Caption: The MAPK/ERK signaling cascade and the point of inhibition by phenoxybenzene-based MEK inhibitors.
Caption: The PDGFR signaling pathway and its inhibition by 4-phenoxyquinoline derivatives.
Conclusion
The strategic modification of the phenoxybenzene scaffold with various functional groups offers a powerful approach to modulate the physicochemical, pharmacokinetic, and pharmacodynamic properties of drug candidates. As demonstrated, the introduction of electron-withdrawing or -donating groups, as well as moieties that can participate in hydrogen bonding, can significantly alter lipophilicity, solubility, metabolic stability, and biological activity.
The provided data, while not exhaustive, illustrates clear structure-activity relationships. For instance, the antiplasmodial activity of 2-phenoxybenzamides can be enhanced by the addition of halogens to the anilino ring. Similarly, the potency of 4-phenoxy-phenyl isoxazoles as ACC inhibitors is sensitive to the nature of the substituent on the phenoxy ring.
This guide serves as a valuable resource for researchers in the field, providing a framework for understanding the impact of functional groups on the multifaceted properties of phenoxybenzene derivatives and offering detailed experimental protocols to aid in the generation of new, comparable data. The continued exploration of this versatile scaffold, guided by the principles of medicinal chemistry, holds great promise for the development of novel and effective therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. arxiv.org [arxiv.org]
- 3. Chemical structure and properties of selected benzene compounds in relation to biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Impact of structural and metabolic variations on the toxicity and carcinogenicity of hydroxy- and alkoxy-substituted allyl- and propenylbenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. QSPR Study on Benzene Derivatives to Some Physico-Chemical Properties by Using Topological Indices [ijmc.kashanu.ac.ir]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. hama-univ.edu.sy [hama-univ.edu.sy]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Time Dependent CYP Inhibition (IC50 Shift) | Cyprotex | Evotec [evotec.com]
- 11. QSPR analysis of physico-chemical and pharmacological properties of medications for Parkinson's treatment utilizing neighborhood degree-based topological descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. courses.washington.edu [courses.washington.edu]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Diaryl Ether Synthesis: Williamson Ether Synthesis vs. Ullmann Condensation
For Researchers, Scientists, and Drug Development Professionals
The diaryl ether motif is a cornerstone in the architecture of numerous pharmaceuticals, agrochemicals, and advanced materials. The strategic formation of the C-O bond between two aromatic rings is, therefore, a critical transformation in organic synthesis. Historically, two primary methods have been considered for this purpose: the Williamson ether synthesis and the Ullmann condensation. This guide provides an objective comparison of these two methodologies, supported by mechanistic insights, experimental data, and detailed protocols to inform synthetic strategy.
At a Glance: Key Differences
While both reactions aim to form an ether linkage, their applicability to diaryl ether synthesis is vastly different. The Williamson ether synthesis, a classic SN2 reaction, is generally unsuitable for this purpose due to the low reactivity of aryl halides. In contrast, the copper-catalyzed Ullmann condensation is the traditional and more effective method for synthesizing diaryl ethers.
| Feature | Williamson Ether Synthesis | Ullmann Condensation |
| Reaction Type | Nucleophilic Substitution (SN2) | Copper-Catalyzed Nucleophilic Aromatic Substitution |
| Aryl Substrate | Generally unreactive | Aryl halides (I, Br, Cl) |
| Nucleophile | Phenoxide | Phenoxide |
| Catalyst | None (typically) | Copper (Cu) powder, Cu(I) salts (e.g., CuI, CuBr) |
| Ligands | Not applicable | Often used in modern methods (e.g., diamines, amino acids) |
| Reaction Temperature | 50-100 °C (for alkyl halides) | High (100-220 °C) for traditional methods; milder with modern catalysts |
| Base | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃) | Strong inorganic bases (e.g., K₂CO₃, Cs₂CO₃, KOH) |
| Solvent | High-boiling polar aprotic solvents (e.g., DMF, Pyridine) | High-boiling polar aprotic solvents (e.g., DMF, NMP, Pyridine) |
| Applicability to Diaryl Ethers | Extremely limited to non-existent for unactivated aryl halides | Primary method for diaryl ether synthesis |
Delving into the Mechanisms
The fundamental differences in the reaction mechanisms explain the disparity in their utility for diaryl ether synthesis.
Williamson Ether Synthesis: An SN2 Pathway
The Williamson ether synthesis proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[1] This involves the backside attack of a nucleophile (a phenoxide in this case) on an electrophilic carbon atom, leading to the displacement of a leaving group.
A critical limitation of this mechanism is that SN2 reactions are ineffective on sp²-hybridized carbon atoms, such as those in aryl halides.[2][3][4] The delocalized π-electron system of the aromatic ring repels the incoming nucleophile, and the C-X bond is stronger than in alkyl halides. Consequently, the direct reaction of a phenoxide with an unactivated aryl halide via the Williamson synthesis to form a diaryl ether does not proceed to any significant extent.[2][3]
Ullmann Condensation: A Copper-Catalyzed Cycle
The Ullmann condensation overcomes the limitations of the SN2 pathway by employing a copper catalyst.[5] While the exact mechanism has been a subject of study, a widely accepted pathway involves a Cu(I)/Cu(III) catalytic cycle.
The reaction is initiated by the formation of a copper(I) phenoxide. This species then undergoes oxidative addition with the aryl halide to form a copper(III) intermediate. Subsequent reductive elimination from this intermediate yields the desired diaryl ether and regenerates the active Cu(I) catalyst.[6]
Performance Comparison: A Data-Driven Perspective
Direct quantitative comparison is challenging as the Williamson ether synthesis is not a viable route for diaryl ethers. Therefore, we present experimental data for the Ullmann condensation to demonstrate its effectiveness.
Table 1: Synthesis of Various Diaryl Ethers via Ullmann Condensation
| Entry | Phenol | Aryl Halide | Catalyst/Base/Solvent/Temp | Yield (%) | Reference |
| 1 | Phenol | p-Nitrochlorobenzene | Cu catalyst / KOH / 150-160 °C | High (not specified) | --INVALID-LINK-- |
| 2 | m-Cresol | Chlorobenzene | Cu(OAc)₂ / K-m-cresolate / 140-146 °C | Quantitative | --INVALID-LINK-- |
| 3 | p-Cresol | 4-Bromotoluene | Cu bronze / K-p-cresolate / 200-240 °C | 87 | --INVALID-LINK-- |
| 4 | Phenol | m-Halobenzonitrile | CuCl / Amine / 135 °C | 97 | --INVALID-LINK-- |
| 5 | p-Cresol | 4-Bromobenzonitrile | CuIPPh₃ / K₂CO₃ / Toluene / 110 °C | 85.2 | --INVALID-LINK-- |
Experimental Protocols
General Inviability of Williamson Ether Synthesis for Diaryl Ethers
Due to the non-reactivity of aryl halides in SN2 reactions, a standard experimental protocol for the synthesis of simple diaryl ethers like diphenyl ether via the Williamson method is not found in the literature. The reaction of sodium phenoxide with chlorobenzene or bromobenzene under typical Williamson conditions (e.g., reflux in a polar aprotic solvent) does not yield diphenyl ether in any significant amount.
A Classic Ullmann Condensation Protocol: Synthesis of p-Nitrodiphenyl Ether
This protocol is adapted from Organic Syntheses.
Materials:
-
Phenol: 160 g (1.7 moles)
-
Potassium hydroxide: 80 g (1.43 moles)
-
p-Nitrochlorobenzene: 157.6 g (1.0 mole)
-
Copper catalyst (e.g., copper powder): 0.5 g
Procedure:
-
In a 2-L flask, heat the phenol and potassium hydroxide to 130–140 °C until all the alkali has dissolved.
-
Cool the resulting potassium phenoxide to 100–110 °C.
-
Add the copper catalyst and 78.8 g (0.5 mole) of p-nitrochlorobenzene.
-
Fit the flask with a mechanical stirrer, thermometer, and a reflux condenser.
-
Warm the mixture to 150–160 °C. An exothermic reaction will begin. Remove the external heating during this phase.
-
Once the initial reaction subsides (after about 5-7 minutes), add the remaining 78.8 g (0.5 mole) of p-nitrochlorobenzene.
-
Heat the mixture again to induce a second exothermic reaction.
-
After the second reaction ceases, maintain the temperature at 150–160 °C for an additional 30 minutes.
-
Pour the hot, dark-colored melt into 1.5 L of ice water containing 50 g of sodium hydroxide and stir well to remove excess phenol.
-
The crude p-nitrodiphenyl ether separates as a dark brown crystalline mass. Isolate the product by filtration and purify by recrystallization from alcohol.
Logical Workflow for Method Selection
The choice between these two methods for ether synthesis is straightforward when considering diaryl ethers.
Conclusion
For the synthesis of diaryl ethers, the Ullmann condensation is the method of choice. The Williamson ether synthesis, while a cornerstone of organic chemistry for the preparation of alkyl ethers, is fundamentally unsuited for coupling two aryl groups due to the inherent lack of reactivity of aryl halides in SN2 reactions. Modern advancements in the Ullmann condensation, including the use of ligands and optimized copper catalysts, have made it a more versatile and milder reaction, further solidifying its importance in the synthesis of complex molecules for the pharmaceutical and materials science industries.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Illustrate with examples the limitations of Williamson’s synthesis fo - askIITians [askiitians.com]
- 3. Explain Williamson’s ether synthesis. What are the limitations of this method ? | Sathee Forum [forum.prutor.ai]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. benchchem.com [benchchem.com]
Evaluating the Purity of 1,3-bis(4-methoxyphenoxy)benzene: A Comparative Guide to HPLC and Alternative Methods
For researchers, scientists, and drug development professionals, the rigorous assessment of chemical purity is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for evaluating the purity of 1,3-bis(4-methoxyphenoxy)benzene, a diaryl ether with applications in various fields of chemical synthesis. The following sections present detailed experimental protocols, comparative data, and objective analysis to aid in the selection of the most appropriate analytical methodology.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a powerful and widely adopted technique for the separation and quantification of components in a mixture, making it highly suitable for the purity assessment of organic molecules like this compound. Its high resolution, sensitivity, and reproducibility are key advantages.
A reversed-phase HPLC method is typically employed for non-polar to moderately polar compounds such as diaryl ethers. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase and a polar mobile phase.
Potential Impurities in this compound
The purity of this compound is largely dependent on the synthetic route employed. The most common methods for synthesizing diaryl ethers are the Ullmann condensation and the Williamson ether synthesis. Understanding these pathways is crucial for identifying potential process-related impurities.
Ullmann Condensation: This method typically involves the copper-catalyzed reaction of a phenol with an aryl halide. For this compound, this would likely involve the reaction of resorcinol with a 4-haloanisole.
-
Potential Impurities:
-
Unreacted starting materials: Resorcinol, 4-bromoanisole, or 4-chloroanisole.
-
Mono-substituted intermediate: 3-(4-methoxyphenoxy)phenol.
-
Homo-coupling side product: 4,4'-dimethoxybiphenyl.
-
Williamson Ether Synthesis: This synthesis involves the reaction of an alkoxide with a primary alkyl or aryl halide. In this case, the disodium salt of resorcinol could be reacted with a 4-haloanisole.
-
Potential Impurities:
-
Unreacted starting materials: Resorcinol, 4-haloanisole.
-
Mono-substituted intermediate: 3-(4-methoxyphenoxy)phenol.
-
Comparative Performance of Analytical Techniques
The choice of analytical technique for purity determination depends on several factors, including the nature of the impurities, the required level of accuracy and precision, and the availability of instrumentation. The following table summarizes the key performance indicators for HPLC, Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) in the context of analyzing this compound.
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Separation based on differential partitioning between a stationary and mobile phase. | Separation based on volatility and interaction with a stationary phase, followed by mass-based detection. | Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field. |
| Typical Sample | Solutions of the analyte. | Volatilized samples, often in solution. | Solutions of the analyte with an internal standard. |
| Selectivity | High, tunable by adjusting stationary and mobile phases. | Very high, provides structural information for impurity identification. | High, based on unique chemical shifts of different protons. |
| Sensitivity | High (ng to pg range). | Very high (pg to fg range). | Moderate (µg to mg range). |
| Quantitation | Relative (requires a reference standard of the analyte). | Relative (requires a reference standard). | Absolute (purity can be determined without a specific reference standard of the analyte).[1][2] |
| Typical LOQ | ~0.05% | ~0.01% | ~0.1% |
| Precision (RSD%) | < 2% | < 5% | < 1% |
| Throughput | High | Moderate to High | Moderate |
Detailed Experimental Protocols
HPLC Method for Purity of this compound
This protocol outlines a standard reversed-phase HPLC method suitable for the purity analysis of this compound and the separation of its potential process-related impurities.
-
Instrumentation: HPLC system equipped with a UV detector, autosampler, and column oven.
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase A: Water with 0.1% Phosphoric Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.
-
Gradient:
-
0-5 min: 50% B
-
5-20 min: 50% to 95% B
-
20-25 min: 95% B
-
25.1-30 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 275 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to achieve a concentration of 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.
-
Data Analysis: The purity is determined by the area percentage method. The area of the main peak corresponding to this compound is divided by the total area of all peaks in the chromatogram.
GC-MS Method for Impurity Profiling
GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 300 °C, hold for 10 minutes.
-
-
Injector Temperature: 280 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the sample in dichloromethane.
-
Data Analysis: Impurities are identified by comparing their mass spectra with a library (e.g., NIST). Quantification can be performed using the area percentage method or by creating a calibration curve with corresponding standards.
Quantitative NMR (qNMR) for Absolute Purity Determination
qNMR provides a direct measurement of purity without the need for a specific reference standard of the analyte.[1][2]
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: A certified reference material with a known purity and a simple spectrum that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Solvent: Deuterated chloroform (CDCl₃) or another suitable deuterated solvent in which both the sample and the internal standard are soluble.
-
Sample Preparation:
-
Accurately weigh about 20 mg of the this compound sample and 10 mg of the internal standard into a vial.
-
Dissolve the mixture in a precise volume of the deuterated solvent (e.g., 0.75 mL).
-
-
NMR Acquisition Parameters:
-
Sufficiently long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard.
-
A calibrated 90° pulse.
-
Sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals used for quantification.
-
-
Data Analysis:
-
Process the spectrum with proper phasing and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal of the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
-
Visualizing the Analytical Workflow
The following diagrams illustrate the logical flow of the analytical procedures described.
References
A Comparative Guide to Dianhydride Monomers for High-Performance Polyimides
For researchers and scientists in materials science and drug development, the selection of appropriate monomers is critical in designing high-performance polyimides with tailored properties. This guide provides a comprehensive benchmark of novel dianhydride monomers against established, traditional ones, supported by experimental data and detailed methodologies.
Performance Benchmarking: New vs. Traditional Dianhydrides
The properties of polyimides are significantly influenced by the chemical structure of the dianhydride monomer. Traditional aromatic dianhydrides like Pyromellitic Dianhydride (PMDA) are known for conferring exceptional thermal stability and mechanical strength, though often at the cost of solubility and processability. In contrast, newer dianhydrides are engineered to enhance specific properties such as solubility, optical transparency, or a lower dielectric constant, while maintaining high thermal resistance.
The introduction of flexible linkages (e.g., ether in 4,4'-Oxydiphthalic Anhydride - ODPA), bulky fluorine-containing groups (e.g., 4,4'-(Hexafluoroisopropylidene)diphthalic Anhydride - 6FDA), or alicyclic structures (e.g., dicyclo-hexyl-3,4,3′,4′-tetracarboxylic dianhydride - HBPDA) can disrupt chain packing, leading to improved solubility and optical clarity.[1][2] For instance, polyimides derived from the cycloaliphatic HBPDA exhibit superior optical transparency and solubility compared to those from the aromatic 4,4′-(4,4′-isopropylidenediphenoxy)bis(phthalic anhydride) (BPADA), although the latter demonstrates better thermomechanical properties.[1][2]
Novel dianhydrides, such as those based on 3,8-diphenylpyrene-1,2,6,7-tetracarboxylic dianhydride (DPPD) or incorporating 4,5-diazafluorene moieties, have been developed to achieve a superior balance of properties.[3][4] For example, polyimides synthesized from a novel 4,5-diazafluorene-containing dianhydride exhibit excellent solubility in common organic solvents, high glass transition temperatures (270–311 °C), and low dielectric constants (2.78–3.38).[4]
Quantitative Performance Data
The following tables summarize the key performance indicators of polyimides synthesized from various dianhydride monomers. It is important to note that the properties of the final polyimide are also heavily dependent on the diamine used in the polymerization.
Table 1: Thermal Properties of Polyimides from Various Dianhydrides
| Dianhydride Monomer | Diamine Partner | Glass Transition Temp. (Tg) (°C) | 5% Weight Loss Temp. (Td5) (°C) | Reference |
| Traditional | ||||
| PMDA | ODA | 302 | >500 | [5] |
| BTDA | ODA | 276 | >500 | [5] |
| BPDA | ODA | 290 | >500 | [5] |
| 6FDA | TFDB | 330 | - | [6] |
| BPADA | BZ | >300 | ~500 | [1][2] |
| Novel | ||||
| HBPDA | BZ | ~250 | ~480 | [1][2] |
| DPPD | MBDAM | >336 | >493 | [3] |
| 3FPODA/6FDA (50/50) | TFDB | 377 | - | [6] |
| 4,5-Diazafluorene Dianhydride | Various | 270 - 311 | 493 - 552 (Td10) | [4] |
Table 2: Mechanical and Other Properties of Polyimides
| Dianhydride Monomer | Diamine Partner | Tensile Strength (MPa) | Tensile Modulus (GPa) | Elongation at Break (%) | Solubility | Reference |
| Traditional | ||||||
| PMDA | ODA | - | 3.42 | 2.82 | Generally Poor | [5] |
| BTDA | ODA | 114.19 | 3.23 | 3.58 | Moderate | [5] |
| BPDA | ODA | - | - | 3.8 | Moderate | [5] |
| BPADA | BZ | - | - | - | Good in polar solvents | [1][2] |
| Novel | ||||||
| HBPDA | BZ | - | - | - | Excellent | [1][2] |
| DPPD | MBDAM | 62 | 1.29 | 7.3 | Good in specific solvents | [3] |
| 3FPODA/6FDA (50/50) | TFDB | 136 | 4.4 | 4.13 | - | [6] |
| 4,5-Diazafluorene Dianhydride | Various | 92-105 | - | 4.5-24.8 | Excellent | [4] |
Experimental Protocols
The following are generalized methodologies for the synthesis and characterization of polyimides for benchmarking purposes.
Polyimide Synthesis (One-Step High-Temperature Polycondensation)
-
Monomer Preparation: Dianhydride and diamine monomers are purified, typically by sublimation or recrystallization, and dried under vacuum.
-
Polymerization: Equimolar amounts of the dianhydride and diamine are dissolved in a high-boiling aprotic solvent (e.g., nitrobenzene, m-cresol, or N-methyl-2-pyrrolidone - NMP) in a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet/outlet.
-
Reaction: The reaction mixture is heated to a high temperature (typically 180-210 °C) and stirred for several hours (e.g., 4-24 hours) under a continuous nitrogen stream to facilitate the removal of the water byproduct from the imidization reaction.
-
Precipitation and Purification: The resulting polyimide solution is cooled to room temperature and then poured into a non-solvent like methanol or ethanol to precipitate the polymer.
-
Drying: The precipitated polyimide is collected by filtration, washed thoroughly with the non-solvent, and dried in a vacuum oven at an elevated temperature (e.g., 80-120 °C) until a constant weight is achieved.
Film Preparation (Solvent Casting)
-
Solution Preparation: The synthesized polyimide powder is dissolved in a suitable solvent (e.g., NMP, DMAc, or chloroform) to form a viscous solution (typically 5-15 wt%).
-
Casting: The polymer solution is filtered and then cast onto a clean, level glass substrate.
-
Solvent Evaporation: The cast film is heated in an oven with a programmed temperature ramp to slowly evaporate the solvent. A typical cycle might be 80 °C for 2 hours, followed by incremental increases to 150 °C, 200 °C, and finally 250-300 °C for 1 hour at each stage to ensure complete imidization and removal of residual solvent.
-
Film Detachment: After cooling to room temperature, the polyimide film is carefully peeled from the glass substrate.
Characterization Methods
-
Thermal Stability (TGA): Thermogravimetric analysis is performed by heating the polyimide sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere to determine the decomposition temperature (often reported as Td5 or Td10, the temperatures at which 5% or 10% weight loss occurs).
-
Glass Transition Temperature (DSC/DMA): Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA) can be used to determine the glass transition temperature (Tg). For DSC, the sample is heated at a specific rate (e.g., 10 or 20 °C/min), and Tg is identified as a change in the baseline of the heat flow curve. DMA measures the viscoelastic properties of the film as a function of temperature, with the peak of the tan δ curve often taken as Tg.
-
Mechanical Properties (UTM): The tensile strength, Young's modulus, and elongation at break of the polyimide films are measured using a universal testing machine (UTM) according to ASTM D882 standards.
-
Solubility: The solubility of the polyimide powder is qualitatively assessed by dissolving a small amount (e.g., 10 mg) in various organic solvents (e.g., NMP, DMAc, THF, chloroform) at room temperature and with heating.
Visualizing the Benchmarking Process
The following diagrams illustrate the logical workflow for synthesizing and characterizing polyimides for comparative analysis.
Caption: Workflow for polyimide synthesis and characterization.
References
- 1. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Comparison of the properties of polyimides derived from various dianhydride and diamine monomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and characterization of new polyimides from diphenylpyrene dianhydride and ortho methyl substituted diamines - RSC Advances (RSC Publishing) DOI:10.1039/C8RA05991H [pubs.rsc.org]
- 4. Synthesis and properties of soluble aromatic polyimides from novel 4,5-diazafluorene-containing dianhydride - RSC Advances (RSC Publishing) DOI:10.1039/C7RA12101F [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis of a Novel Rigid Semi-Alicyclic Dianhydride and Its Copolymerized Transparent Polyimide Films’ Properties - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 1,3-Bis(4-methoxyphenoxy)benzene
This document provides essential safety and logistical information for the proper disposal of 1,3-Bis(4-methoxyphenoxy)benzene (CAS RN: 13118-91-7), intended for researchers, scientists, and drug development professionals. The following procedures are based on available safety data and standard laboratory practices.
Safety and Classification Data
According to the Safety Data Sheet (SDS) for this compound, the substance is not classified as a hazardous mixture under REGULATION (EC) No 1272/2008.[1] However, it is imperative to handle all chemical waste with caution and adhere to institutional and local regulations.
| Property | Value | Source |
| CAS Number | 13118-91-7 | [1] |
| GHS Classification | Not a hazardous substance or mixture | [1] |
| Hazard Pictograms | None required | [1] |
| Signal Word | None required | [1] |
| Hazard Statements | None required | [1] |
| Precautionary Statements | None required | [1] |
| Transport Information | Not classified as dangerous for transport | [1] |
Experimental Protocols: Disposal Procedures
The recommended method for the disposal of this compound, including unused product and contaminated materials, is through a licensed professional waste disposal service.[1][2]
Step-by-Step Disposal Protocol:
-
Waste Identification and Segregation:
-
Clearly label a dedicated waste container for "Non-hazardous solid chemical waste" or as per your institution's guidelines.
-
Ensure the container is in good condition, compatible with the chemical, and has a secure lid.
-
-
Personal Protective Equipment (PPE):
-
Before handling the chemical for disposal, wear appropriate PPE, including:
-
Safety glasses or goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
-
-
Waste Transfer:
-
Conduct all transfers of the chemical to the waste container in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust.
-
If transferring a solid, handle it carefully to minimize dust generation.[1]
-
-
Container Management:
-
Securely close the waste container after each addition.
-
Store the waste container in a designated, cool, and dry satellite accumulation area, away from incompatible materials.
-
-
Disposal of Empty Containers:
-
Thoroughly remove all contents from the original container.
-
Dispose of the empty container in accordance with local and national regulations.[1] Depending on the level of decontamination, it may be disposed of as regular laboratory waste or may need to be handled by the waste disposal service.
-
-
Spill Management:
-
Arranging for Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
